Methyllycaconitine citrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Origin and Discovery of Methyllycaconitine Citrate (B86180)
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid renowned in the scientific community as a potent and highly selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] Its discovery and characterization have been pivotal for the study of cholinergic signaling pathways and the role of α7 nAChRs in various physiological and pathological processes.[1] This alkaloid is naturally found in various plant species of the genus Delphinium, commonly known as larkspurs.[4] Due to its toxicity, it is a significant concern for livestock management in regions where these plants are prevalent.[4][5] Commercially, it is often supplied as a citrate salt to improve its solubility and handling. This guide provides a comprehensive overview of the origin, discovery, mechanism of action, and key experimental protocols associated with Methyllycaconitine citrate.
Origin and Discovery
Natural Source
Methyllycaconitine is a naturally occurring compound found in numerous species of the genus Delphinium (family Ranunculaceae), commonly referred to as larkspurs.[4][5] These plants are native to the Northern Hemisphere and the high mountains of tropical Africa.[5] Species known to contain significant amounts of MLA include Delphinium brownii, Delphinium elatum, and Delphinium nuttallianum.[4][6][7] Within the plant, the alkaloids are present in all parts but are often most concentrated in the seeds. MLA is one of the principal toxins responsible for the poisoning of livestock, particularly cattle, that graze on these plants in the rangelands of North America.[4][5]
Historical Timeline of Discovery
The discovery of MLA was a gradual process involving several researchers over decades:
-
Initial Isolation : The compound was first isolated from Delphinium brownii. However, the initial preparation was not sufficiently pure, and the discoverer, Manske, did not assign it a name.[4]
-
Naming and Purification (1943) : John Goodson, working at the Wellcome Chemical Research Laboratories in London, successfully isolated the alkaloid in a purer form from the seeds of Delphinium elatum in 1943. He is credited with naming the compound "methyl-lycaconitine".[4]
-
Structure Elucidation (1959) : The complete molecular structure of MLA was first published by Kuzovkov and Platonova in 1959.[4] This structure was supported by X-ray crystallography of a chemical derivative.
-
Stereochemical Correction (1981) : In the early 1980s, Pelletier and his colleagues revised the structure, correcting the stereochemistry of the methoxy (B1213986) group at the C-1 position from a β- to an α-configuration.[4] Any structural diagrams of MLA published before this correction will show an incorrect stereochemistry at this position.[4]
Mechanism of Action: Antagonism of α7 nAChR
MLA exerts its biological effects primarily by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[3][8] It shows a high degree of selectivity for the α7 subtype, which is a homopentameric ligand-gated ion channel widely expressed in the central nervous system.[1][3]
In a typical cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic terminal and binds to postsynaptic nAChRs.[9] This binding event causes a conformational change in the receptor, opening its ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the postsynaptic membrane and propagation of the nerve signal.[1][9]
MLA, as a competitive antagonist, binds to the same site as acetylcholine on the α7 nAChR but does not activate the receptor.[3][8] By occupying the binding site, it prevents acetylcholine from binding and subsequently blocks the opening of the ion channel. This inhibition of cholinergic transmission underlies both its toxicity and its utility as a pharmacological probe.
Figure 1: Mechanism of MLA as a competitive antagonist at the α7 nAChR.
Quantitative Data
The potency and selectivity of Methyllycaconitine have been quantified in various studies. The data below is summarized from binding and functional assays.
Table 1: Pharmacological Activity of Methyllycaconitine at Nicotinic Receptors
| Receptor Subtype | Preparation | Assay Type | Value | Reference |
| α7 | Rat Brain Membranes | Competition Binding (vs [¹²⁵I]α-BGT) | Kᵢ = 1.4 nM | [10] |
| α7 | Human K28 Cell Line | Competition Binding (vs [¹²⁵I]α-BGT) | Kᵢ ≈ 10 nM | [4] |
| α7 | Human nAChRs | Functional Antagonism | IC₅₀ = 2 nM | [1][2][8] |
| α3β2 | Avian DNA in Xenopus Oocytes | Functional Antagonism | IC₅₀ ≈ 80 nM | [4] |
| α4β2 | Avian DNA in Xenopus Oocytes | Functional Antagonism | IC₅₀ ≈ 700 nM | [4] |
| α4β2 | Rat Brain | Radioligand Binding ([³H]Cytisine) | - | [5] |
| α6β2 | - | Interaction Study | Interacts at > 40 nM | [10][11] |
Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Acute Toxicity of Methyllycaconitine
| Species | Administration | LD₅₀ Value | Reference |
| Mouse | Parenteral | 3–5 mg/kg | [4] |
| Frog | Parenteral | 3–4 mg/kg | [4] |
| Rabbit | Parenteral | 2–3 mg/kg | [4] |
LD₅₀ (Median Lethal Dose): The dose of a substance required to kill half the members of a tested population.
Experimental Protocols
Isolation and Purification of MLA from Delphinium Seeds
This protocol describes a general procedure for the extraction and purification of MLA. A modern procedure was described by Pelletier and co-workers using seeds of Consolida ambigua.[4]
Figure 2: General workflow for the isolation and purification of MLA.
Methodology:
-
Preparation of Plant Material : Seeds of a Delphinium species (e.g., D. elatum) are finely ground into a powder.
-
Defatting : The powdered seeds are subjected to extraction with a non-polar solvent like hexane to remove oils and lipids.
-
Alkaloid Extraction : The defatted material is then extracted with a polar solvent, typically ethanol or methanol, made basic with ammonium (B1175870) hydroxide (B78521) to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.
-
Concentration : The alcoholic extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.
-
Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid). This protonates the alkaloids, making them water-soluble. The acidic solution is washed with diethyl ether or chloroform (B151607) to remove neutral impurities. The aqueous layer is then made basic (pH ~9) with ammonium hydroxide (NH₄OH) to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform (CHCl₃).
-
Purification : The resulting crude alkaloid mixture is purified using column chromatography on silica gel. A common eluent system is a mixture of cyclohexane, chloroform, and triethylamine (B128534) (e.g., in a 6:4:1 ratio).[9] Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure MLA.
-
Citrate Salt Formation : The purified MLA free base is dissolved in a solvent, and a stoichiometric amount of citric acid is added to form the citrate salt, which can then be precipitated or lyophilized.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the α7 nAChR by measuring its ability to compete with a radiolabeled ligand, [³H]Methyllycaconitine.[5][11]
Materials:
-
Membrane Preparation : Rat brain tissue (e.g., hippocampus, known for high α7 nAChR density) homogenized in a suitable buffer.[11]
-
Radioligand : [³H]Methyllycaconitine ([³H]MLA).
-
Assay Buffer : e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific Ligand : A high concentration of a non-labeled ligand (e.g., 10 µM nicotine (B1678760) or unlabeled MLA) to determine non-specific binding.
-
Test Compound : Compound of interest at various concentrations.
-
Apparatus : 96-well plates, filter mats (e.g., GF/C pre-soaked in polyethylenimine), vacuum harvester, scintillation counter.
Methodology:
-
Plate Setup : The assay is performed in a 96-well plate. Each well will have a final volume of 250 µL.
-
Addition of Reagents :
-
To each well, add 150 µL of the membrane preparation (containing 50-120 µg of protein).
-
Add 50 µL of the test compound at varying concentrations (for competition curve) or buffer (for total binding) or non-specific ligand (for non-specific binding).
-
Add 50 µL of [³H]MLA solution at a concentration near its Kd value (e.g., 1-2 nM).
-
-
Incubation : Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[12]
-
Termination of Reaction : The incubation is stopped by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing : The filters are washed multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis :
-
Specific Binding = Total Binding - Non-specific Binding.
-
The data from the competition assay is plotted as percent specific binding versus the log concentration of the test compound.
-
An IC₅₀ value is determined from the resulting sigmoidal curve.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the functional effects of MLA on nAChRs expressed in a controlled system.
Materials:
-
Xenopus laevis oocytes.
-
cRNA of the nAChR subunits to be studied (e.g., human α7).
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording Solution (e.g., Ca²⁺-free solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl₂, 10 mM HEPES).[7]
-
Agonist (e.g., Acetylcholine).
-
Antagonist (this compound).
Methodology:
-
Oocyte Preparation and Injection : Oocytes are harvested from a female Xenopus frog and defolliculated. The cRNA encoding the desired nAChR subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording :
-
An oocyte expressing the receptors is placed in the recording chamber and continuously perfused with the recording solution.
-
Two microelectrodes (one for voltage clamping, one for current recording) are inserted into the oocyte. The membrane potential is clamped at a holding potential, typically -60 mV.[7]
-
-
Application of Agonist : A baseline response is established by applying a known concentration of acetylcholine (e.g., an EC₅₀ concentration of 100 µM for α7 nAChR) to the oocyte and measuring the resulting inward current.[2]
-
Application of Antagonist : To test the effect of MLA, the oocyte is pre-incubated with a solution containing MLA for a set time (e.g., 2 minutes).[2]
-
Co-application : Following pre-incubation, a solution containing both MLA and acetylcholine is applied to the oocyte, and the resulting current is measured.
-
Data Analysis : The peak current amplitude in the presence of MLA is compared to the baseline current amplitude (ACh alone). The percentage of inhibition is calculated. By testing a range of MLA concentrations, an IC₅₀ value can be determined.
Conclusion
This compound, originating from the toxic larkspur plant, has transitioned from a natural hazard to an invaluable tool in neuropharmacology. Its discovery and subsequent characterization have provided researchers with a highly selective probe for investigating the α7 nicotinic acetylcholine receptor. The detailed understanding of its mechanism and the development of robust experimental protocols, as outlined in this guide, continue to facilitate research into the role of cholinergic systems in health and diseases such as Alzheimer's and schizophrenia.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholinergic receptors: functional role of nicotinic ACh receptors in brain circuits and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Methyllycaconitine Citrate: A Deep Dive into its Antagonistic Action on the α7 Nicotinic Acetylcholine Receptor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180), a norditerpenoid alkaloid, is a cornerstone pharmacological tool in the study of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Renowned for its high potency and selectivity, MLA serves as a powerful antagonist, enabling the elucidation of the physiological and pathological roles of this unique ligand-gated ion channel. This technical guide provides an in-depth exploration of the mechanism of action of MLA on the α7 nAChR, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism by which methyllycaconitine citrate exerts its effect on the α7 nAChR is through competitive antagonism.[1][2] MLA binds with high affinity to the orthosteric binding site, the same site recognized by the endogenous agonist acetylcholine (ACh).[1][2] By occupying this site, MLA physically obstructs the binding of ACh, thereby preventing the conformational change required for channel opening and subsequent cation influx. This competitive interaction is surmountable, meaning that increasing the concentration of the agonist can overcome the inhibitory effect of MLA.[3]
The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits. The agonist binding site is located at the interface between two adjacent α7 subunits. MLA's high affinity and selectivity for the α7 subtype over other nAChRs make it an invaluable tool for isolating and studying the specific functions of this receptor.[4] However, it is important to note that at concentrations higher than 40 nM, MLA can also interact with α4β2 and α6β2 receptors.[5]
A More Complex Interaction: Potentiation at Low Concentrations and Non-Competitive Effects
Recent studies have unveiled a more nuanced mechanism of action for MLA than previously understood. At very low, picomolar concentrations, MLA has been observed to potentiate α7 nAChR responses.[6][7] This paradoxical effect is hypothesized to be due to an alteration of the receptor's desensitization kinetics, leading to an apparent increase in the agonist response.[6]
Furthermore, while MLA acts as a competitive antagonist against orthosteric agonists like acetylcholine, it has been shown to function as a non-competitive antagonist against certain allosteric agonists.[8] This suggests that MLA's binding to the orthosteric site can influence the receptor's response to molecules that bind at distinct, allosteric sites. This highlights the intricate interplay between different ligand binding sites on the α7 nAChR.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of methyllycaconitine with the α7 nAChR, as reported in various studies.
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 1.4 nM | Not Specified | [5] |
| 33 nM | Rat Striatum | [3] | |
| IC50 (Half Maximal Inhibitory Concentration) | 2 nM | Not Specified | [4] |
| Kd (Dissociation Constant) | 1.86 ± 0.31 nM | Rat Brain Membranes | [9] |
Signaling Pathways
Activation of the α7 nAChR by an agonist initiates a cascade of intracellular events. The primary event is the influx of cations, predominantly Ca2+ and Na+, leading to membrane depolarization. This calcium influx acts as a second messenger, triggering various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial in modulating cellular processes such as cell survival, inflammation, and synaptic plasticity.
Methyllycaconitine, by competitively blocking the binding of agonists, effectively prevents the initiation of this signaling cascade.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the interaction of methyllycaconitine with the α7 nAChR.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying the functional effects of ligands on ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. This leads to the expression of functional α7 nAChRs on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte expressing α7 nAChRs is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -60 to -80 mV).
-
-
Ligand Application:
-
A baseline current is established.
-
An agonist (e.g., acetylcholine) is applied to the oocyte, evoking an inward current due to cation influx through the activated α7 nAChRs.
-
To test the effect of MLA, the oocyte is pre-incubated with MLA for a defined period before the co-application of MLA and the agonist.
-
-
Data Analysis: The inhibition of the agonist-induced current by MLA is measured. By testing a range of MLA concentrations, an IC50 value can be determined. To confirm competitive antagonism, Schild analysis can be performed by measuring the shift in the agonist dose-response curve in the presence of different fixed concentrations of MLA.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki or Kd) of a ligand for its receptor. For the α7 nAChR, a common radioligand is [¹²⁵I]α-bungarotoxin, a potent antagonist that binds with high affinity. Alternatively, [³H]methyllycaconitine can also be used.[9]
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat hippocampus, known to have high α7 nAChR density) or cells expressing α7 nAChRs are homogenized and centrifuged to isolate the cell membranes containing the receptors.[9]
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled competitor ligand (MLA).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a gamma counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known α7 nAChR ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of MLA, which can be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of drugs.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., the hippocampus).[10]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals.
-
Drug Administration: MLA citrate is administered to the animal (e.g., via intraperitoneal injection).
-
Analysis: The concentration of neurotransmitters (e.g., acetylcholine, glutamate) in the dialysate samples is quantified using techniques such as High-Performance Liquid Chromatography (HPLC).[6]
-
Data Interpretation: Changes in neurotransmitter levels following MLA administration can reveal its effects on neuronal activity and neurotransmitter release in the targeted brain region. For instance, studies have shown that MLA administration can increase hippocampal glutamate (B1630785) efflux.[6][7]
Conclusion
This compound is a powerful and selective competitive antagonist of the α7 nicotinic acetylcholine receptor. Its primary mechanism of action involves blocking the orthosteric agonist binding site, thereby inhibiting receptor activation and downstream signaling. However, emerging evidence suggests a more complex pharmacological profile, including potentiation at low concentrations and non-competitive effects against allosteric agonists. A thorough understanding of these mechanisms, facilitated by the experimental techniques outlined in this guide, is crucial for researchers and drug development professionals aiming to modulate α7 nAChR activity for therapeutic benefit. The continued use of MLA as a research tool will undoubtedly lead to further insights into the multifaceted role of the α7 nAChR in health and disease.
References
- 1. Multiple modes of α7 nAChR noncompetitive antagonism of control agonist-evoked and allosterically enhanced currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial in various physiological and pathological processes.[1][2] This norditerpenoid alkaloid, originally isolated from Delphinium (larkspur) species, has become an invaluable pharmacological tool for elucidating the function of α7 nAChRs and a lead compound in drug discovery programs targeting these receptors.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of MLA citrate, including its mechanism of action, binding affinities, and in vitro and in vivo effects, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding.
Physicochemical Properties
MLA is a complex diterpenoid alkaloid.[3] The citrate salt is the most common commercially available form, offering improved solubility in aqueous solutions compared to the free base, which is poorly soluble in water but soluble in chloroform.[3] The free base has a melting point of 128 °C, while the hydriodide and perchlorate (B79767) salts melt at 201 °C and 195 °C, respectively.[3]
Table 1: Physicochemical Properties of Methyllycaconitine and its Salts
| Property | Value | Source |
| Methyllycaconitine (Free Base) | ||
| Molecular Formula | C₃₇H₅₀N₂O₁₀ | [3] |
| Molar Mass | 682.811 g·mol⁻¹ | [3] |
| Melting Point | 128 °C (amorphous) | [3] |
| Solubility | Poorly soluble in water, soluble in chloroform | [3] |
| Methyllycaconitine Citrate | ||
| Molecular Formula | C₃₇H₅₀N₂O₁₀·C₆H₈O₇ | |
| Molecular Weight | 874.93 | |
| Solubility | Soluble to 100 mM in water and DMSO | [5] |
| Methyllycaconitine Hydriodide | ||
| Melting Point | 201 °C | [3] |
| Methyllycaconitine Perchlorate | ||
| Melting Point | 195 °C | [3] |
Pharmacodynamics: Mechanism of Action and Receptor Binding
MLA exerts its pharmacological effects primarily through competitive antagonism of α7 nicotinic acetylcholine receptors.[1] It binds to the same site as the endogenous agonist acetylcholine, thereby preventing channel opening and the subsequent influx of cations, primarily Na⁺ and Ca²⁺.[1][6] This blockade of α7 nAChR activity underlies its diverse physiological effects.
Binding Affinity and Selectivity
MLA exhibits high affinity and selectivity for the α7 nAChR subtype. However, at higher concentrations, it can also interact with other nAChR subtypes. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA for various nAChR subtypes across different preparations.
Table 2: Binding Affinity (Ki) of Methyllycaconitine for Nicotinic Acetylcholine Receptors
| Receptor Subtype | Radioligand | Preparation | Ki Value | Source |
| α7 nAChR | [³H]MLA | Rat brain membranes | 1.86 ± 0.31 nM (Kd) | [7] |
| α7 nAChR | [¹²⁵I]α-bungarotoxin | Human K28 cell line | ~ 1 x 10⁻⁸ M | [3] |
| α7 nAChR | [¹²⁵I]α-bungarotoxin | Rat brain | 1.4 nM | [5][8] |
| α7 nAChR | [¹²⁵I]iodo-MLA | Rat brain | 0.87 nM | [9] |
| α7 nAChR | [¹²⁵I]α-bungarotoxin | Chick brain | 5.4 nM | [10] |
| α-conotoxin-MII sensitive nAChR (presumed α3/α6β2β3*) | [¹²⁵I]α-CTx-MII | Rat striatum and nucleus accumbens | 33 nM | [11][12] |
| Nicotinic Receptors | --INVALID-LINK---nicotine | Rat brain | ~4 x 10⁻⁶ M | [3] |
| Nicotinic Receptors | [³H]nicotine | Chick brain | 3.7 µM | [10] |
| Muscarinic Receptors | [³H]quinuclidinyl benzilate | Rat brain | No affinity at 10⁻⁴ M | [3] |
| Nicotinic Receptors | [¹²⁵I]α-bungarotoxin | Torpedo electric ray | ~1 x 10⁻⁶ M | [3] |
| Nicotinic Receptors | Propionyl-α-bungarotoxin | House-fly heads | ~ 2.5 x 10⁻¹⁰ M | [3] |
Table 3: Inhibitory Potency (IC50) of Methyllycaconitine at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Preparation | IC50 Value | Source |
| α7 nAChR | Human α7 nAChRs | 2 nM | [1][13][14][15] |
| α3β2 nAChR | Avian DNA expressed in Xenopus oocytes | ~8 x 10⁻⁸ M | [3] |
| α4β2 nAChR | Avian DNA expressed in Xenopus oocytes | ~7 x 10⁻⁷ M | [3] |
| Muscle nAChRs | Chick | 1.1 µM | [10] |
Signaling Pathway and Experimental Workflow
The antagonistic action of MLA on the α7 nAChR prevents the initiation of downstream signaling cascades. The following diagrams illustrate this inhibition and a typical workflow for characterizing nAChR antagonists.
Caption: Antagonistic action of MLA on the α7 nAChR signaling pathway.
Caption: General experimental workflow for nAChR antagonist characterization.
In Vivo Pharmacology
MLA exhibits a range of effects in vivo, consistent with the blockade of nicotinic acetylcholine receptors. These effects include neuromuscular blockade, ganglion-blocking action, and dose-dependent toxicity.
Neuromuscular and Ganglionic Effects
Early studies revealed that MLA blocks neuromuscular transmission in skeletal muscle, a property similar to d-tubocurarine.[3] For instance, in the rat phrenic nerve-diaphragm preparation, a 2 x 10⁻⁵ M concentration of MLA produced a 50% decrease in response, with total inhibition at 3 x 10⁻⁵ M.[3] MLA also demonstrates ganglion-blocking activity, as observed in the cat nictitating membrane preparation where 4 mg/kg intravenously caused complete inhibition of the response.[3] It shows a lack of activity at muscarinic sites, as it does not affect smooth muscle preparations.[3]
Toxicology
MLA is toxic to animals, and its acute toxicity varies by species. The LD50 values for MLA are summarized in the table below. Signs of toxicity at lower doses include agitation, respiratory difficulty, and loss of motor control, while higher doses can lead to collapse, increased heart and respiration rates, tremors, and convulsions.[3] Death is typically due to motor paralysis and respiratory arrest.[3]
Table 4: Acute Toxicity (LD50) of Methyllycaconitine
| Species | Route of Administration | LD50 | Source |
| Mouse | Parenteral | 3–5 mg/kg | [3] |
| Rat | Parenteral | ~ 5 mg/kg | [3] |
| Rabbit | Parenteral | 2–3 mg/kg | [3] |
| Frog | Parenteral | 3–4 mg/kg | [3] |
| Cattle | Parenteral | ~ 2 mg/kg | [3] |
| Sheep | Parenteral | ~ 10 mg/kg | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of compounds like MLA. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the affinity of MLA for nAChR subtypes.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of unlabeled MLA.[16]
-
In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled MLA.[16]
-
Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature).[16]
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester.[16]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.[16]
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the MLA concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of MLA's effect on nAChR ion channel activity.[16]
-
Objective: To determine the IC50 and mechanism of antagonism of MLA at specific nAChR subtypes.
-
Materials:
-
Procedure:
-
Inject cRNA encoding the desired nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.[16]
-
Place an oocyte in the recording chamber and impale it with two microelectrodes.[16]
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).[16]
-
Apply the agonist to elicit an inward current, measuring nAChR activation.[16]
-
Co-apply the agonist with varying concentrations of MLA and record the resulting currents.[16]
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of MLA. Plot the percentage of inhibition against the logarithm of the MLA concentration to determine the IC50 value.[16] To determine if the antagonism is competitive, perform a Schild analysis by measuring agonist dose-response curves in the presence of different fixed concentrations of MLA.
In Vivo Behavioral Assessment: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents and can be used to evaluate the in vivo effects of MLA.[6]
-
Objective: To assess the effect of MLA on anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open and two enclosed arms.[6]
-
Procedure:
-
Administer MLA citrate or a vehicle control to the animals (e.g., rats or mice) via a specific route (e.g., intraperitoneal injection).[6]
-
After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in the open and enclosed arms and the number of entries into each arm.
-
-
Data Analysis: An increase in the time spent in the open arms is typically interpreted as an anxiolytic effect, while a decrease suggests an anxiogenic effect. Compare the behavior of MLA-treated animals to vehicle-treated controls.
Logical Relationship of MLA's Effects
The pharmacological effects of MLA can be understood as a cascade of events, from the molecular level of receptor binding to the organismal level of behavioral changes and toxicity.
Caption: Logical relationship of MLA's effects from molecular to behavioral levels.
Conclusion
This compound is a cornerstone pharmacological tool for the study of α7 nicotinic acetylcholine receptors. Its high affinity and selectivity, coupled with its well-characterized in vitro and in vivo effects, make it an indispensable compound for researchers in neuroscience and drug development. This guide provides a comprehensive technical overview of its pharmacological profile, intended to support the design and interpretation of experiments aimed at further unraveling the complexities of the nicotinic cholinergic system. As with any potent pharmacological agent, careful consideration of its dose-dependent effects and potential for off-target interactions at higher concentrations is essential for robust and reproducible scientific inquiry.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Synthesis, nicotinic acetylcholine receptor binding, antinociceptive and seizure properties of methyllycaconitine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
Methyllycaconitine Citrate: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of neurological and inflammatory processes. This technical guide provides an in-depth overview of MLA's pharmacological properties, its mechanism of action, and detailed protocols for its use in key experimental paradigms. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and experimental design.
Introduction
Methyllycaconitine, a norditerpenoid alkaloid isolated from Delphinium species, has emerged as a critical pharmacological tool for the study of α7 nAChR function.[1] Its high affinity and selectivity make it an invaluable probe for elucidating the physiological and pathological roles of this receptor subtype. The citrate salt of MLA is commonly used due to its solubility in aqueous solutions.[2] This guide will detail the binding characteristics, functional effects, and experimental application of MLA citrate.
Pharmacological Profile of Methyllycaconitine Citrate
MLA exhibits high-affinity binding to the α7 nAChR, acting as a competitive antagonist at the acetylcholine binding site.[1] This section summarizes the key quantitative parameters defining its interaction with nAChRs.
Binding Affinity and Selectivity
The binding affinity of MLA for the α7 nAChR has been determined through radioligand binding assays, demonstrating its potent interaction with the receptor.
| Parameter | Receptor Subtype | Value | Species | Reference |
| Ki (Inhibition Constant) | α7 nAChR | 1.4 nM | Rat | [3] |
| Kd (Dissociation Constant) | α7-type nAChR | 1.86 ± 0.31 nM | Rat |
MLA displays significant selectivity for the α7 nAChR over other nAChR subtypes. However, at higher concentrations, interactions with other subtypes, such as α4β2 and α6β2, have been observed.[3] Caution is advised when using MLA at concentrations significantly exceeding its Ki for α7 nAChRs, especially in tissues with high expression of other nAChR subtypes.[4]
In Vivo Activity
MLA has been utilized in numerous in vivo studies to probe the function of α7 nAChRs in various physiological and pathological models.
| Study Type | Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Neuroprotection | Mouse | 6 mg/kg | Intraperitoneal (i.p.) | Inhibited methamphetamine-induced climbing behavior | [5] |
| Cognition | Mouse | 1.0, 3.0, 10.0 mg/kg | Intraperitoneal (i.p.) | Characterization of behavioral consequences | [6] |
Mechanism of Action and Signaling Pathways
MLA functions as a competitive antagonist, binding to the same site as the endogenous agonist acetylcholine on the α7 nAChR, thereby preventing channel opening and subsequent downstream signaling.[1] The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[7] Its activation initiates a cascade of intracellular signaling events.
Downstream Signaling of the α7 nAChR
Activation of the α7 nAChR leads to an influx of Ca²⁺, which in turn triggers several downstream signaling pathways, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2-STAT3) and the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways.[8][9][10] These pathways are crucial in modulating cellular processes such as inflammation, apoptosis, and synaptic plasticity.[8][10]
Figure 1: Simplified signaling pathway of the α7 nAChR and the inhibitory action of MLA.
Experimental Protocols
This section provides detailed methodologies for key experiments involving MLA citrate to study α7 nAChR antagonism.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and density of receptors in a given tissue or cell preparation.[11] [³H]Methyllycaconitine is a commonly used radioligand for studying α7 nAChRs.
Objective: To determine the binding affinity (Ki) of MLA for the α7 nAChR.
Materials:
-
[³H]Methyllycaconitine ([³H]MLA)
-
Unlabeled MLA citrate
-
Rat brain tissue (e.g., hippocampus or cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer.
-
Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of [³H]MLA (e.g., 1-2 nM) and a range of concentrations of unlabeled MLA (e.g., 10⁻¹¹ to 10⁻⁵ M). To determine non-specific binding, use a high concentration of a competing ligand like nicotine (B1678760) (e.g., 1 mM).
-
Incubation: Incubate the reaction tubes at room temperature (e.g., 22°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethylenimine. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the concentration of unlabeled MLA. Calculate the IC₅₀ value (the concentration of unlabeled MLA that inhibits 50% of specific [³H]MLA binding) and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay to determine MLA's affinity for α7 nAChR.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a gold-standard technique to measure the ion flow through channels in the cell membrane, allowing for the functional characterization of receptor antagonists.[3]
Objective: To measure the inhibitory effect of MLA on acetylcholine-evoked currents in cells expressing α7 nAChRs.
Materials:
-
Cells expressing α7 nAChRs (e.g., Xenopus oocytes, HEK293 cells, or primary neurons)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.1 Na-GTP, pH 7.2)
-
Acetylcholine (ACh)
-
This compound (MLA)
Procedure:
-
Cell Preparation: Culture cells expressing α7 nAChRs on coverslips. For Xenopus oocytes, inject cRNA encoding the α7 nAChR subunit.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. Clamp the cell at a holding potential of -60 to -70 mV.
-
Drug Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC₅₀). Once a stable baseline response is established, co-apply ACh with varying concentrations of MLA.
-
Data Acquisition and Analysis: Record the inward currents evoked by ACh in the absence and presence of MLA. Measure the peak amplitude of the currents. Plot the percentage of inhibition of the ACh-evoked current against the concentration of MLA to determine the IC₅₀.
Figure 3: Workflow for whole-cell patch-clamp electrophysiology to assess MLA's antagonism.
Calcium Imaging
Calcium imaging with fluorescent indicators is used to measure changes in intracellular calcium concentration following receptor activation.[9][10]
Objective: To visualize and quantify the inhibitory effect of MLA on α7 nAChR-mediated calcium influx.
Materials:
-
Cells expressing α7 nAChRs
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Acetylcholine (ACh)
-
This compound (MLA)
-
Fluorescence microscope or plate reader equipped for live-cell imaging
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for imaging.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the AM ester within the cells for approximately 30 minutes.
-
Imaging: Mount the dish or plate on the imaging system. Acquire a baseline fluorescence reading.
-
Stimulation and Inhibition: Perfuse the cells with a solution containing ACh to elicit a calcium response. To test for antagonism, pre-incubate the cells with MLA for a few minutes before stimulating with ACh in the continued presence of MLA.
-
Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the emission at ~510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence at these two excitation wavelengths is proportional to the intracellular calcium concentration. For single-wavelength dyes like Fluo-8, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. Compare the amplitude of the calcium response in the presence and absence of MLA to quantify the inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiology of a chick neuronal nicotinic acetylcholine receptor expressed in Xenopus oocytes after cDNA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Role of α7 Nicotinic Acetylcholine Receptors and Their Blockade by Methyllycaconitine Citrate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a crucial ligand-gated ion channel with widespread expression in both the central nervous system and peripheral tissues, including immune cells. Endogenously activated by acetylcholine (ACh), this receptor plays a pivotal role in modulating synaptic transmission, neuronal plasticity, and inflammatory responses. Its unique characteristic is a high permeability to calcium ions, which initiates a cascade of downstream signaling events. Methyllycaconitine (MLA) is a potent and selective competitive antagonist derived from Delphinium plants, which has become an indispensable pharmacological tool for elucidating the physiological and pathological functions of α7 nAChRs. This guide provides a comprehensive overview of the endogenous roles of α7 nAChRs, the quantitative pharmacology of MLA, the signaling pathways involved, and detailed experimental protocols for studying this receptor-antagonist interaction.
Endogenous Functions of the α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a homopentameric receptor composed of five α7 subunits. Its activation leads to a rapid influx of cations, most notably Ca²⁺, which serves as a critical second messenger.[1][2]
Role in the Central Nervous System (CNS)
In the CNS, α7 nAChRs are densely expressed in regions vital for cognitive functions, such as the hippocampus and cerebral cortex.[3][4] They are found at presynaptic, postsynaptic, and extrasynaptic locations, where they modulate neurotransmission and plasticity.[1][5][6]
-
Synaptic Transmission and Plasticity: Activation of presynaptic α7 nAChRs enhances the release of neurotransmitters, including glutamate (B1630785) and GABA.[7][8] This modulation is critical for synaptic plasticity phenomena like long-term potentiation (LTP), a cellular correlate of learning and memory.[3][5][9] The high calcium permeability of α7 nAChRs allows them to function similarly to NMDA receptors in initiating plasticity-related signaling cascades.[1][3]
-
Neuronal Development and Maturation: Endogenous cholinergic signaling through α7 nAChRs is necessary for the proper survival, maturation, and integration of adult-born neurons in the hippocampus.[7] Blockade or genetic knockout of these receptors leads to neurons with stunted dendritic growth and immature physiological properties.[7]
Role in the Immune System: The Cholinergic Anti-inflammatory Pathway (CAP)
Perhaps one of the most significant non-neuronal roles of α7 nAChR is its function as the key receptor in the Cholinergic Anti-inflammatory Pathway (CAP).[10][11] This pathway represents a neuro-immune axis where acetylcholine, released from the vagus nerve, acts on α7 nAChRs expressed on immune cells, particularly macrophages, to suppress pro-inflammatory cytokine production.[11][12][13]
-
Cytokine Suppression: Activation of α7 nAChRs on macrophages inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[11][14][15]
-
Signaling Mechanism: This anti-inflammatory effect is mediated through intracellular signaling cascades, including the activation of the Jak2/STAT3 pathway and the inhibition of the pro-inflammatory transcription factor NF-κB.[12][13][14][15]
Methyllycaconitine (MLA) Citrate (B86180): A Selective α7 nAChR Antagonist
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist at the α7 nAChR binding site.[16] Its high affinity and selectivity make it an invaluable tool for isolating and studying the functions of α7 nAChRs both in vitro and in vivo.[17] Blockade of α7 nAChRs with MLA prevents the endogenous effects of acetylcholine and reverses the actions of α7-selective agonists. For instance, in RAW264.7 macrophages, MLA has been shown to have the opposite effect of α7 agonists, increasing the expression of pro-inflammatory genes like IL-6.[18]
Quantitative Pharmacology of MLA
The selectivity of MLA for the α7 subtype over other nAChR subtypes is evident from its binding affinity (Kᵢ), dissociation constant (K𝒹), and inhibitory concentration (IC₅₀) values.
| Parameter | Receptor Subtype | Species/System | Value | Reference(s) |
| Kᵢ | α7 nAChR | Rat Brain | 1.4 nM | [19] |
| Kᵢ | α7 nAChR | Human K28 Cells | ~10 nM | [17] |
| K𝒹 | α7 nAChR ([³H]MLA) | Rat Brain Membranes | 1.86 nM | [20] |
| IC₅₀ | α7 nAChR | - | 2.0 nM | [16] |
| IC₅₀ | α7 nAChR (ERK pathway) | PC12 Cells | 2.75 nM | [21] |
| IC₅₀ | α3β2 nAChR | Avian (Xenopus oocytes) | ~80 nM | [17] |
| IC₅₀ | α4β2 nAChR | Avian (Xenopus oocytes) | ~700 nM | [17] |
| Kᵢ | Muscle-type nAChR | Human Muscle | ~8,000 nM | [17] |
Signaling Pathways Modulated by α7 nAChRs
Activation of α7 nAChRs initiates both rapid ionotropic signaling via calcium influx and slower, metabotropic-like intracellular signaling cascades. MLA blocks the initiation of all these downstream pathways by preventing the initial receptor activation.
Ionotropic Signaling in Neurons
Metabotropic-like Signaling in Immune Cells (Cholinergic Anti-inflammatory Pathway)
Experimental Protocols
Investigating the interaction between α7 nAChRs and MLA involves a range of standard and advanced laboratory techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K𝒹) of a radiolabeled ligand like [³H]MLA and the inhibitory constant (Kᵢ) of a competing non-labeled ligand.[20][22]
Methodology:
-
Tissue Preparation: Homogenize rat brain tissue (e.g., hippocampus or cortex) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous ligands.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]MLA. For competition assays, also include varying concentrations of unlabeled MLA (for K𝒹 determination of unlabeled compound) or other competing drugs.
-
Separation: After incubation to equilibrium, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Analyze specific binding data (total binding minus non-specific binding, determined in the presence of a saturating concentration of a known ligand) using non-linear regression to calculate K𝒹, Bₘₐₓ, and Kᵢ values.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the function of ion channels expressed in a heterologous system, such as Xenopus oocytes, and to quantify antagonism.[23]
Methodology:
-
Receptor Expression: Inject cRNA encoding the human α7 nAChR subunit into Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Data Acquisition: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply a known concentration of acetylcholine (ACh) to the bath to evoke an inward current through the α7 nAChRs.
-
Antagonist Application: To determine the IC₅₀, pre-apply varying concentrations of MLA for a set period, followed by the co-application of MLA and ACh. Measure the reduction in the peak current response.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the MLA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Calcium Imaging
This method allows for the direct visualization of intracellular calcium changes in response to receptor activation and blockade in live cells or tissues.[24][25]
Methodology:
-
Indicator Loading: Load cultured neurons or cells in a brain slice with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or GCaMP6).
-
Imaging: Mount the sample on a fluorescence microscope (e.g., confocal or two-photon). Acquire a baseline fluorescence image.
-
Stimulation: Perfuse the sample with an α7 nAChR agonist (e.g., choline (B1196258) or PNU-282987) and record the change in fluorescence intensity over time, which corresponds to an increase in intracellular [Ca²⁺].
-
Blockade: After washout, pre-incubate the sample with MLA (e.g., 100 nM). Re-apply the agonist in the presence of MLA.
-
Analysis: Quantify the fluorescence intensity in regions of interest. The blockade by MLA should significantly reduce or eliminate the agonist-induced calcium signal.[24]
Conclusion
The α7 nicotinic acetylcholine receptor is a multifaceted signaling protein that plays integral endogenous roles in cognitive function and immune regulation. Its high permeability to calcium makes it a potent modulator of neuronal and cellular activity. The selective antagonist Methyllycaconitine citrate has proven to be an essential pharmacological tool, enabling researchers to dissect the specific contributions of α7 nAChR signaling from the broader cholinergic system. Understanding the precise mechanisms of α7 nAChR function and its blockade by MLA is critical for developing novel therapeutic strategies for a range of disorders, including neurodegenerative diseases, cognitive impairments, and inflammatory conditions.
References
- 1. The alpha7 nicotinic acetylcholine receptor in neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous Signaling through α7-Containing Nicotinic Receptors Promotes Maturation and Integration of Adult-Born Neurons in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional deletion of α7 nicotinic acetylcholine receptor impairs Ca2+-dependent glutamatergic synaptic transmission by affecting both presynaptic and postsynaptic protein expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of α7nAChR-Mediated Cholinergic Anti-inflammatory Pathway in Immune Cells | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 18. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methyllycaconitine Citrate in Elucidating Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Methyllycaconitine (B43530) (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). MLA has become an indispensable tool in neuroscience research for dissecting the complex roles of cholinergic signaling in various physiological and pathological processes. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and presents visual diagrams of relevant pathways and workflows.
Introduction to Methyllycaconitine (MLA) Citrate
Methyllycaconitine is a norditerpenoid alkaloid originally isolated from the seeds of Delphinium species (larkspurs).[1] It is a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[2][3] Its high affinity and selectivity for the α7 nAChR make it an invaluable pharmacological tool for investigating the physiological and pathological roles of this receptor subtype. The citrate salt of MLA is commonly used in research due to its solubility in aqueous solutions.[4]
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions crucial for cognitive functions, such as the hippocampus and cerebral cortex.[3] It is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain types of epilepsy, making it a significant target for drug development.[5][6]
Mechanism of Action
MLA exerts its antagonist effects by binding to the same site as the endogenous agonist acetylcholine (ACh) on the α7 nAChR, thereby preventing the channel from opening in response to ACh.[7] This competitive antagonism blocks the influx of cations, primarily Ca²⁺ and Na⁺, which would normally occur upon receptor activation. The blockade of these ion currents inhibits downstream signaling cascades that are involved in neurotransmitter release, synaptic plasticity, and cell survival.
Quantitative Data
The following tables summarize the binding affinities and effective concentrations of MLA citrate for various nAChR subtypes and in different experimental paradigms.
Table 1: Binding Affinity of Methyllycaconitine (MLA) for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Receptor Subtype | Preparation | Radioligand | K_i (nM) | Reference(s) |
| α7 | Rat brain membranes | [¹²⁵I]α-bungarotoxin | 1.4 | [2][3][8] |
| α7 | Rat brain membranes | [³H]Methyllycaconitine | 1.86 | [3] |
| α4β2 | Rat brain membranes | - | > 40 | [2][3] |
| α6β2 | Rat brain membranes | - | > 40 | [2] |
| α3/α6β2β3* | Rat striatum | [¹²⁵I]α-conotoxin-MII | 33 | [1][9] |
| Muscle nAChRs | Frog and human muscle extracts | [¹²⁵I]α-bungarotoxin | 10,000 - 100,000 | [10] |
Table 2: Effective Concentrations of Methyllycaconitine (MLA) in Functional Assays
| Assay Type | Preparation | Agonist | IC_50 | Reference(s) |
| Electrophysiology | Xenopus oocytes expressing human α7 nAChRs | Acetylcholine | 2 nM | [7] |
| [³H]Dopamine Release | Rat striatal synaptosomes | Nicotine (10 µM) | 50 nM (partial inhibition) | [1] |
| Behavioral Assay (Cognitive Deficit) | Mice (in vivo) | - | 1.0 - 10.0 mg/kg (i.p.) | [11] |
| Behavioral Assay (Reinstatement of Drug-Seeking) | Rats (in vivo) | Heroin | 4 mg/kg (s.c.) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing MLA to probe cholinergic pathways.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of MLA for the α7 nAChR.
Materials:
-
Rat brain tissue (hippocampus or whole brain)
-
[³H]Methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin
-
Unlabeled MLA citrate
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation vials and scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize dissected rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled MLA (e.g., 1 µM) for non-specific binding.
-
50 µL of various concentrations of competing unlabeled MLA.
-
50 µL of a fixed concentration of [³H]MLA (typically at or below its K_d).
-
100 µL of the prepared membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled MLA concentration.
-
Determine the IC_50 value (the concentration of MLA that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Patch-Clamp Electrophysiology
This protocol is used to measure the inhibitory effect of MLA on α7 nAChR-mediated currents in cultured cells or brain slices.
Materials:
-
Cells expressing α7 nAChRs (e.g., Xenopus oocytes, HEK293 cells) or acute brain slices.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3).
-
Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP, 0.2 GTP, pH 7.3).
-
Acetylcholine (ACh) or another α7 nAChR agonist.
-
MLA citrate stock solution.
-
Perfusion system.
Procedure:
-
Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Prepare stock solutions of ACh and MLA in the external solution.
-
-
Whole-Cell Recording:
-
Obtain a gigaseal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply a brief pulse of ACh (e.g., 100 µM for 1-2 seconds) using the perfusion system to evoke an inward current.
-
After the current returns to baseline, pre-incubate the cell with a specific concentration of MLA for 1-2 minutes.
-
During the MLA incubation, apply the same pulse of ACh and record the resulting current.
-
Wash out the MLA and repeat the ACh application to ensure recovery.
-
Repeat this process for a range of MLA concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of MLA.
-
Normalize the current amplitudes in the presence of MLA to the control current amplitude.
-
Plot the normalized current as a function of the MLA concentration and fit the data to determine the IC_50 value.
-
In Vivo Behavioral Assay: T-Maze Spontaneous Alternation
This protocol is used to assess the effect of MLA on working memory in rodents.[9][12]
Materials:
-
T-maze apparatus.
-
Male CD-1 mice or other suitable rodent strain.[12]
-
MLA citrate dissolved in sterile saline.
-
Vehicle (sterile saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Habituation:
-
Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Handle the mice for several days prior to testing to reduce stress.
-
-
Drug Administration:
-
Administer MLA (e.g., 1.0, 3.2, 10.0 mg/kg) or vehicle i.p. 30 minutes before the T-maze test.[11]
-
-
T-Maze Test:
-
Place the mouse in the start arm of the T-maze.
-
Allow the mouse to freely choose to enter either the left or right goal arm.
-
Once the mouse has entered a goal arm with all four paws, record the choice and return it to the start arm.
-
On the next trial, the mouse is again allowed to choose a goal arm.
-
A spontaneous alternation is recorded if the mouse chooses the arm opposite to its choice on the preceding trial.
-
Conduct a series of trials (e.g., 8-10 trials per mouse).
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternations for each mouse: (Number of alternations / (Total number of trials - 1)) x 100.
-
Compare the percentage of spontaneous alternations between the MLA-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of MLA in cholinergic research.
Cholinergic Signaling Pathway and MLA Inhibition
References
- 1. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rodent model of Alzheimer's disease (AD) - Methyllycaconitine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 9. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurofit.com.au [neurofit.com.au]
Preliminary Studies on Methyllycaconitine Citrate Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent norditerpenoid alkaloid antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with demonstrated insecticidal properties and potential therapeutic applications.[1][2] Found in species of Delphinium (larkspur), MLA has been a subject of toxicological interest, primarily due to incidents of livestock poisoning.[1] This document provides a comprehensive overview of the preliminary toxicity studies of MLA citrate, detailing its acute toxicity, mechanisms of action, and the experimental protocols utilized in its assessment. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and toxicological studies.
Data Presentation: Acute Toxicity of Methyllycaconitine
The acute toxicity of Methyllycaconitine has been evaluated in several animal species, with the median lethal dose (LD50) being a key metric for assessing its short-term poisoning potential. The LD50 is the dose required to cause death in 50% of a tested population.[3] The following tables summarize the available quantitative data on the LD50 of MLA.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Parenteral | 3–5 | [1] |
| Mouse (A/J strain) | Intravenous | 3.3 ± 0.2 | [4] |
| Mouse (129 strain) | Intravenous | 5.8 ± 0.8 | [4] |
| Mouse (wild-type) | Not Specified | 4.2 ± 0.9 | [5] |
| Mouse (heterozygous α7 knockout) | Not Specified | 3.7 ± 1.1 | [5] |
| Mouse (homozygous α7 knockout) | Not Specified | 3.3 ± 0.9 | [5] |
| Rat | Parenteral | ~5 | [1] |
| Rabbit | Parenteral | 2–3 | [1] |
| Frog | Parenteral | 3–4 | [1] |
| Cattle | Parenteral | ~2 | [1] |
| Sheep | Parenteral | ~10 | [1] |
Table 1: Parenteral LD50 Values of Methyllycaconitine in Various Species.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Man | Oral (as "mellictine" hydriodide) | 0.02 g up to 5 times per day for 1 month was tolerated | [1] |
Table 2: Oral Administration Data of a Methyllycaconitine Derivative in Humans.
Mechanism of Toxicity
The primary mechanism of MLA toxicity is its action as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[5] Specifically, it shows high selectivity for the α7 subtype of neuronal nAChRs.[2][6] By blocking these receptors, MLA inhibits the action of acetylcholine, a crucial neurotransmitter, leading to neuromuscular blockade.[1] This blockade of neuromuscular transmission in skeletal muscle is a key factor in the observed signs of toxicity, which include respiratory difficulty and loss of motor control, ultimately leading to death by respiratory arrest.[1]
Signaling Pathway of Methyllycaconitine's Antagonistic Action
The following diagram illustrates the antagonistic effect of Methyllycaconitine citrate on the α7 nicotinic acetylcholine receptor signaling pathway. Under normal physiological conditions, the binding of acetylcholine (ACh) to the α7 nAChR triggers a conformational change, opening the ion channel and allowing the influx of cations like Na+ and Ca2+. This influx leads to depolarization of the cell membrane and activation of downstream signaling cascades. MLA, as a competitive antagonist, binds to the same site as ACh but does not activate the receptor. Instead, it blocks ACh from binding, thereby inhibiting the downstream signaling events.
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination) in Rodents
This protocol is a generalized procedure for determining the acute oral toxicity (LD50) of a substance like this compound in a rodent model, such as mice or rats. It is based on established guidelines for acute toxicity testing.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile water, saline)
-
Test animals (e.g., specific pathogen-free mice or rats, typically one sex is used, with females often being more sensitive)
-
Oral gavage needles
-
Animal cages with appropriate bedding, food, and water
-
Calibrated balance for weighing animals and test substance
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain the desired dose levels. The selection of dose levels should be based on preliminary range-finding studies.
-
Animal Preparation: Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.
-
Dosing:
-
Weigh each animal accurately.
-
Administer the prepared dose of this compound orally using a gavage needle. The volume administered should be kept constant across all dose groups, typically 1-2 ml/100g body weight for rats and 0.5-1 ml/100g for mice.
-
A control group should receive the vehicle only.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-dosing and then periodically for at least 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, respiratory rate, and autonomic effects (e.g., salivation). Note any behavioral changes, such as agitation, loss of motor control, tremors, and convulsions.
-
Record the time of onset, duration, and severity of these signs.
-
Record all mortalities.
-
-
Data Analysis:
-
The LD50 is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.
-
Workflow Diagram:
Neuromuscular Blockade Assay (Phrenic Nerve-Hemi-Diaphragm Preparation)
This ex vivo method is used to assess the effect of substances on neuromuscular transmission. It is particularly relevant for MLA, given its mechanism of action.
Objective: To evaluate the neuromuscular blocking activity of this compound.
Materials:
-
Mouse or rat
-
Krebs-Ringer solution
-
This compound
-
Dissection tools
-
Organ bath with stimulating and recording electrodes
-
Force transducer
-
Data acquisition system
Procedure:
-
Preparation of the Phrenic Nerve-Hemi-Diaphragm:
-
Euthanize the animal via an approved method.
-
Carefully dissect out one hemi-diaphragm with the phrenic nerve attached.
-
-
Mounting the Preparation:
-
Mount the preparation in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Attach the central tendon of the diaphragm to a force transducer.
-
Place the phrenic nerve on stimulating electrodes.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).
-
Record the resulting isometric muscle contractions (twitches).
-
-
Drug Application:
-
Once a stable baseline of muscle twitches is established, add this compound to the organ bath at a known concentration.
-
Record the changes in twitch height over time.
-
-
Data Analysis:
-
Express the reduction in twitch height as a percentage of the baseline.
-
A concentration-response curve can be generated by testing a range of MLA concentrations to determine the IC50 (the concentration that causes 50% inhibition of the twitch response).
-
Signs of Toxicity
Animals administered with toxic doses of Methyllycaconitine exhibit a range of clinical signs, which typically appear within minutes of administration.[1] These signs are consistent with the neuromuscular blocking action of the compound.
-
Low Doses:
-
Agitation
-
Respiratory difficulty
-
Loss of motor control
-
-
High Doses (leading to collapse):
-
Increased heart rate
-
Increased respiration rate
-
Tremors
-
Significant convulsions (observed in mice and rats)
-
Death, when it occurs, is typically due to complete motor paralysis and respiratory arrest.[1]
Conclusion
The preliminary toxicity studies on this compound have established it as a potent neurotoxin with a clear mechanism of action centered on the antagonism of nicotinic acetylcholine receptors, particularly the α7 subtype. The LD50 values vary across species, highlighting the importance of species-specific considerations in toxicological assessments. The detailed experimental protocols provided in this guide offer a framework for conducting further research into the toxicity profile of MLA and other related compounds. A thorough understanding of its toxicological properties is essential for any future development of MLA for therapeutic or other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Methyllycaconitine Citrate Binding to the α7 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of Methyllycaconitine (MLA) citrate (B86180) to the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document details the theoretical background, experimental protocols, data interpretation, and visualization of the key processes involved in understanding this significant ligand-receptor interaction at a molecular level.
Introduction to α7 nAChR and Methyllycaconitine
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel composed of five α7 subunits and is a key player in various neurological processes, including learning, memory, and attention.[1][2] Its dysfunction has been implicated in a range of disorders such as Alzheimer's disease and schizophrenia.[2] The α7 nAChR is characterized by its high permeability to calcium ions, which allows it to modulate a variety of intracellular signaling cascades.[3]
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7 nAChR.[4] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of this receptor subtype. Understanding the molecular basis of MLA's interaction with the α7 nAChR is crucial for the rational design of novel therapeutic agents targeting this receptor.
Quantitative Binding Data
The binding affinity of Methyllycaconitine and its analogs to the α7 nAChR has been quantified through various experimental assays. The following table summarizes key binding data from the literature.
| Compound | Assay Type | Preparation | Affinity Metric | Value | Reference |
| Methyllycaconitine (MLA) | Radioligand Binding | Rat brain membranes | Ki | 1.4 nM | [1][5] |
| Methyllycaconitine (MLA) | Radioligand Binding | Rat brain membranes | Kd | 1.86 ± 0.31 nM | [6] |
| Methyllycaconitine (MLA) | Functional Assay | Human α7 nAChRs in Xenopus oocytes | IC50 | 2 nM | [4] |
| MLA Analogue (3-phenylpropyl N-side-chain) | Competition Binding | Rat brain preparations ([125I]αBGT) | IC50 | 177 µM | [4] |
| MLA Analogue (Compound 2 - azatricyclic anthranilate ester) | Functional Assay | Rat α7 nAChRs in Xenopus oocytes | IC50 | 2.3 - 26.6 µM (range for analogs) | [7] |
In Silico Modeling Experimental Protocols
In silico modeling provides a powerful computational framework to investigate the binding of MLA to the α7 nAChR at an atomic level. The general workflow for these studies is depicted below.
Homology Modeling of the α7 nAChR
Due to the lack of a complete experimental structure of the human α7 nAChR, homology modeling is employed to generate a three-dimensional model.
Protocol:
-
Template Selection: The acetylcholine-binding protein (AChBP) is a commonly used template for modeling the extracellular ligand-binding domain of the α7 nAChR due to its structural homology.[8] Crystal structures of AChBP co-crystalized with various ligands can be retrieved from the Protein Data Bank (PDB).
-
Sequence Alignment: The amino acid sequence of the human α7 nAChR is aligned with the sequence of the selected AChBP template using software such as T-Coffee or CLUSTALW.[9]
-
Model Building: A homology modeling program, such as MODELLER or SWISS-MODEL, is used to generate the 3D structure of the α7 nAChR based on the sequence alignment and the template structure.
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK and Ramachandran plot analysis to ensure that the protein's stereochemical properties are sound.
Molecular Docking of Methyllycaconitine
Molecular docking predicts the preferred orientation of MLA within the α7 nAChR binding site and estimates the binding affinity.
Protocol:
-
Receptor and Ligand Preparation:
-
Receptor: The homology model of the α7 nAChR is prepared by adding polar hydrogen atoms, assigning atomic charges (e.g., Kollman charges), and defining the binding pocket (grid box) using software like AutoDockTools.[10]
-
Ligand: The 3D structure of Methyllycaconitine citrate is generated and its energy is minimized using a suitable force field (e.g., MMFF94).[11]
-
-
Docking Simulation:
-
Software such as AutoDock Vina is commonly used for molecular docking.[12] The program explores various conformations of the ligand within the defined binding site and scores them based on a scoring function that approximates the binding free energy.
-
The docking parameters, including the coordinates of the grid box and its dimensions, are specified in a configuration file.
-
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energy scores. The interactions between MLA and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using programs like PyMOL or Discovery Studio Visualizer.[13]
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the MLA-α7 nAChR complex over time, allowing for a more detailed analysis of its stability and interactions.
Protocol:
-
System Setup:
-
The docked MLA-α7 nAChR complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological ionic strength.
-
A force field (e.g., GROMOS, AMBER) is chosen to describe the interatomic interactions. Software like GROMACS is frequently used for these simulations.[14][15]
-
-
Simulation Protocol:
-
Energy Minimization: The system's energy is minimized to remove unfavorable contacts.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure stability.
-
Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the complex.
-
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), identify key interacting residues, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
α7 nAChR Signaling Pathways
Activation of the α7 nAChR by an agonist leads to the influx of cations, primarily Ca2+, which triggers a cascade of intracellular signaling events.[3] Understanding these pathways is essential for comprehending the downstream effects of ligands that modulate α7 nAChR activity.
The binding of an agonist to the α7 nAChR initiates a conformational change that opens the ion channel, leading to a rapid influx of calcium ions.[3] This increase in intracellular calcium activates several downstream signaling cascades, including:
-
JAK2-STAT3 Pathway: This pathway is central to the anti-inflammatory effects mediated by the α7 nAChR.[3]
-
PI3K-Akt Pathway: Activation of this pathway promotes cell survival and neuroprotection.
-
MAPK/ERK Pathway: This cascade is involved in regulating gene expression and cellular proliferation.[3]
-
Inhibition of NF-κB Pathway: The α7 nAChR can also inhibit the pro-inflammatory NF-κB signaling pathway.[3]
Experimental Validation
The predictions from in silico models should be validated through experimental techniques to ensure their accuracy and relevance.
Key validation methods include:
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to experimentally measure the binding affinity and thermodynamics of the ligand-receptor interaction, providing a direct comparison with the computationally predicted values.[11]
-
Functional Assays: Electrophysiological recordings from cells expressing the α7 nAChR (e.g., Xenopus oocytes or mammalian cell lines) can determine the functional consequences of ligand binding, such as channel block or modulation of agonist-induced currents.
-
Site-Directed Mutagenesis: Mutating key residues in the binding pocket that are predicted by the in silico model to be important for interaction can experimentally confirm their role in ligand binding.
Conclusion
The in silico modeling of this compound binding to the α7 nAChR provides invaluable insights into the molecular determinants of this interaction. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can elucidate the binding mode, estimate binding affinity, and understand the dynamic nature of the complex. When integrated with experimental validation, these computational approaches serve as a powerful tool in the discovery and development of novel ligands targeting the α7 nAChR for the treatment of various neurological and inflammatory disorders.
References
- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholine binding protein (AChBP) as template for hierarchical in silico screening procedures to identify structurally novel ligands for the nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. google.com [google.com]
Methyllycaconitine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a highly potent and selective norditerpenoid alkaloid antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its specificity has made it an invaluable molecular probe for studying the pharmacology of this receptor subtype, which is implicated in a variety of neurological processes and diseases. Furthermore, MLA has been investigated for its potential therapeutic applications, including the treatment of spastic paralysis and its properties as an insecticide.[1] This technical guide provides an in-depth overview of the natural sources of MLA, detailed protocols for its isolation and purification, and a summary of its interaction with the α7 nAChR signaling pathway.
Natural Sources of Methyllycaconitine
The primary natural sources of Methyllycaconitine are plants belonging to the genus Delphinium, commonly known as larkspurs.[1] This genus is a member of the Ranunculaceae family. MLA has been identified in numerous Delphinium species, with its concentration varying depending on the species, the specific part of the plant, and the developmental stage.[3][4] Seeds and rhizomes have been reported to contain significant quantities of the alkaloid.[3][5] While MLA is the principal toxic alkaloid in many larkspur species, it is often found alongside other structurally related norditerpenoid alkaloids.[3]
Quantitative Analysis of Methyllycaconitine in Delphinium Species
The concentration of MLA in various Delphinium species has been a subject of research, particularly in the context of livestock poisoning and phytochemical analysis. The following table summarizes the reported concentrations of MLA in different species and plant parts. It is important to note that these values can exhibit considerable variability based on genetic and environmental factors.
| Plant Species | Plant Part | Methyllycaconitine Concentration (mg/g of dry weight) | Reference(s) |
| Delphinium nuttallianum | Aerial parts | 0.8 - 4.5 | [6] |
| Delphinium andersonii | Aerial parts | Total toxic alkaloids (including MLA) 3.0 - 6.0 | [7] |
| Delphinium geyeri | Aerial parts | Total toxic alkaloids (including MLA) often > 3.0 | [6] |
| Delphinium malabaricum | Rhizome (Control) | 0.76 | [5] |
| Delphinium malabaricum | Rhizome (Mutagenized) | Up to 0.78 | [5] |
| Delphinium barbeyi | Aerial parts (early flowering) | Equivalent dose of 10.4 mg/kg administered to cattle | [8] |
| Delphinium elatum | Roots and underground parts | Total alkaloids: 2.24 - 2.5% (MLA content not specified) | [9] |
| Delphinium zalil | Seeds | Present (quantitative data not specified) | [3] |
| Delphinium grandiflorum | Roots | Present (quantitative data not specified) | [3] |
| Delphinium formosum | Roots | Present (quantitative data not specified) | [3] |
Isolation and Purification of Methyllycaconitine
The isolation of MLA from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite methodology based on established procedures for alkaloid isolation from Delphinium species.
Experimental Protocol: Isolation and Purification
1. Plant Material Preparation:
-
Collect the desired plant parts (e.g., seeds, rhizomes, or aerial parts) of a known MLA-containing Delphinium species.
-
Thoroughly air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical mill to increase the surface area for efficient extraction.
2. Extraction of Crude Alkaloids:
-
Macerate the powdered plant material in a suitable solvent system. A commonly used method is extraction with 10% acetic acid in ethanol.[5] The acidic medium facilitates the protonation of the alkaloids, increasing their solubility in the polar solvent.
-
Allow the mixture to stand for a designated period (e.g., 4 hours or longer) with occasional agitation to ensure thorough extraction.[5]
-
Filter the mixture to separate the extract from the solid plant residue. The process can be repeated with fresh solvent to maximize the yield of crude alkaloids.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
The concentrated extract is then made alkaline by the dropwise addition of a base, such as concentrated ammonium (B1175870) hydroxide, until precipitation of the alkaloids is complete.[5] The free base form of the alkaloids is less soluble in the aqueous medium and will precipitate out.
-
Collect the precipitate by filtration, wash it with dilute ammonium hydroxide, and then dry the crude alkaloid mixture.[5]
3. Chromatographic Purification:
-
Column Chromatography: The crude alkaloid mixture can be subjected to column chromatography on silica (B1680970) gel for initial fractionation. A gradient elution system can be employed, starting with a non-polar solvent and gradually increasing the polarity. For MLA and its analogs, solvent systems such as cyclohexane:chloroform:triethylamine have been used.
-
Vacuum Liquid Chromatography (VLC): For larger scale separations, VLC can be an effective technique for the initial purification of the crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification of MLA to a high degree of purity, preparative reverse-phase HPLC is often employed. A suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid are typically used. The fractions are monitored by UV detection, and those containing MLA are collected.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique can also be utilized for the preparative isolation of alkaloids, offering the advantage of avoiding irreversible adsorption onto a solid support.
4. Purity Assessment and Characterization:
-
The purity of the isolated MLA should be assessed using analytical High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The structural elucidation and confirmation of the isolated compound as Methyllycaconitine are performed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) and high-resolution mass spectrometry (HRMS).
Signaling Pathway of Methyllycaconitine
Methyllycaconitine exerts its biological effects primarily through its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This receptor is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, most notably Ca²⁺, into the cell.[5][10] This influx of calcium triggers a cascade of downstream signaling events. By blocking the binding of acetylcholine to the α7 nAChR, MLA effectively inhibits these downstream pathways.
The following diagram illustrates the key signaling pathways activated by the α7 nAChR and subsequently blocked by Methyllycaconitine.
Experimental Workflows
The study of Methyllycaconitine and its interaction with nicotinic acetylcholine receptors involves a series of well-defined experimental workflows. The following diagrams illustrate the key steps in the isolation and analysis of MLA, as well as the characterization of its antagonist activity.
Workflow for Isolation and Purification of MLA
Workflow for Characterizing nAChR Antagonist Activity
Conclusion
Methyllycaconitine, sourced predominantly from Delphinium species, remains a cornerstone in the study of α7 nicotinic acetylcholine receptors. The isolation and purification of MLA, while intricate, yield a powerful tool for neuropharmacological research. Understanding its mechanism of action as a potent antagonist of the α7 nAChR provides a basis for its use in elucidating the physiological roles of this receptor and for the development of novel therapeutic agents targeting the cholinergic system. The experimental workflows outlined in this guide provide a framework for researchers to isolate, analyze, and characterize MLA and similar compounds, facilitating further advancements in this field.
References
- 1. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review | Semantic Scholar [semanticscholar.org]
- 4. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The α7 nicotinic acetylcholine receptor function in hippocampal neurons is regulated by the lipid composition of the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyllycaconitine (MLA) Citrate in Electrophysiology Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Derived from the seeds of Delphinium species, this norditerpenoid alkaloid has become an invaluable pharmacological tool for characterizing the physiological and pathological roles of α7-nAChRs.[2] These ligand-gated ion channels are implicated in a variety of neurological processes, including learning, memory, and attention, and are therapeutic targets for conditions such as Alzheimer's disease and schizophrenia. In electrophysiological studies, particularly using the patch-clamp technique, MLA is instrumental in isolating and identifying α7-nAChR-mediated currents, thereby enabling detailed investigation of their function and modulation.
These application notes provide a comprehensive guide to utilizing MLA citrate in whole-cell patch-clamp electrophysiology, including detailed protocols, data presentation, and visual diagrams of the experimental workflow and relevant signaling pathways.
Mechanism of Action
MLA acts as a competitive antagonist at the orthosteric binding site of the α7-nAChR, the same site where the endogenous agonist acetylcholine (ACh) binds.[1] By binding to this site, MLA prevents the conformational change required for channel opening and subsequent cation influx, primarily Na⁺ and Ca²⁺. The high permeability of α7-nAChRs to calcium allows them to modulate intracellular calcium levels and influence downstream signaling cascades. MLA's high affinity and selectivity for the α7 subtype make it a superior tool for distinguishing its activity from other nAChR subtypes.[2]
Quantitative Data: Inhibitory Potency of Methyllycaconitine Citrate
The inhibitory potency of MLA can vary depending on the experimental conditions, including the expression system, cell type, and specific nAChR subunit composition. The following table summarizes key quantitative data for MLA citrate from various studies.
| Parameter | Receptor Subtype | Cell/Tissue Type | Method | Value | Reference |
| Kᵢ | α7-containing nAChR | Rat Brain | Radioligand Binding | 1.4 nM | [3] |
| Kᵢ | α-conotoxin-MII sensitive nAChR (presumed α3/α6β2β3*) | Rat Striatum & Nucleus Accumbens | Radioligand Binding | 33 nM | [4] |
| IC₅₀ | α7 nAChR | Human α7 nAChRs expressed in Xenopus oocytes | Two-electrode voltage clamp | 2 nM | [1] |
| Inhibition | α7 nAChR | Mouse Neuromuscular Junction | Electrophysiology | Concentration-dependent depression of slow Ca²⁺ signal (0.01-1 µM) | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the MLA citrate stock solution are critical for obtaining reproducible results.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Protocol:
-
Based on the manufacturer's instructions, MLA citrate is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[3]
-
To prepare a 10 mM stock solution in water, dissolve the appropriate amount of MLA citrate powder in high-purity water. For example, for 1 mL of a 10 mM stock of MLA citrate (M.Wt: 874.93 g/mol ), dissolve 0.875 mg of the powder in 1 mL of water.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Whole-Cell Patch-Clamp Protocol for MLA Application
This protocol provides a general framework for performing whole-cell voltage-clamp recordings to study the effect of MLA on α7-nAChR currents. This protocol should be adapted based on the specific cell type and recording equipment.
Materials and Solutions:
-
Cells: Cultured cells expressing α7-nAChRs (e.g., SH-SY5Y, HEK293 transfected with α7 subunits) or primary neurons.
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
Agonist Solution: Prepare a stock solution of acetylcholine (ACh) or another α7-nAChR agonist (e.g., choline) in the external solution.
-
MLA Working Solution: On the day of the experiment, dilute the MLA citrate stock solution to the desired final concentrations in the external solution.
Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Data acquisition software
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution at a rate of 1-2 mL/min.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the experiment.
-
-
Agonist Application and Baseline Recording:
-
Using a fast perfusion system, apply a brief pulse of the α7-nAChR agonist (e.g., 1 mM choline (B1196258) for 1-2 seconds) to elicit an inward current.
-
Record several baseline responses to ensure a stable current amplitude.
-
-
MLA Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of MLA citrate. The pre-incubation time can vary, but a 2-5 minute application is often sufficient to achieve steady-state block.
-
-
Recording in the Presence of MLA:
-
While continuously perfusing with the MLA-containing solution, apply the same agonist pulse as in the baseline recording.
-
Record the resulting current. A reduction in the current amplitude indicates the antagonistic effect of MLA.
-
-
Washout:
-
Perfuse the chamber with the MLA-free external solution for 5-10 minutes to wash out the antagonist.
-
Apply the agonist again to observe the recovery of the current, demonstrating the reversibility of the block.
-
-
Dose-Response Curve:
-
To determine the IC₅₀ of MLA, repeat steps 6-8 with a range of MLA concentrations.
-
Normalize the current amplitude in the presence of each MLA concentration to the baseline current amplitude.
-
Plot the normalized current as a function of the MLA concentration and fit the data with a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment designed to test the effect of MLA on α7-nAChR currents.
Caption: Workflow for MLA application in patch-clamp experiments.
α7-nAChR Signaling Pathway and MLA Inhibition
Activation of α7-nAChRs leads to the influx of cations, particularly Ca²⁺, which can trigger various downstream signaling cascades. MLA competitively inhibits the initial step of this pathway.
Caption: MLA competitively inhibits α7-nAChR activation.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyllycaconitine Citrate in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] This property makes it an invaluable pharmacological tool for elucidating the role of these receptors in various neurophysiological processes, particularly in the realm of synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The α7-nAChRs are implicated in modulating synaptic transmission and plasticity, and MLA serves as a critical agent to probe these functions.[3] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing MLA in the study of synaptic plasticity.
Mechanism of Action
Methyllycaconitine citrate acts as a competitive antagonist at α7-nAChRs.[4] These receptors are ligand-gated ion channels that are highly permeable to calcium ions. By blocking the binding of the endogenous agonist acetylcholine, MLA inhibits the influx of calcium through α7-nAChRs, thereby modulating downstream signaling cascades involved in synaptic plasticity. Interestingly, at very low, picomolar concentrations, MLA has been observed to potentiate α7-nAChR responses, suggesting a complex dose-dependent effect.[5][6] At nanomolar concentrations, it acts as a potent antagonist with a Ki value of approximately 1.4 nM.
Applications in Synaptic Plasticity Research
-
Investigation of Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses following high-frequency stimulation and is a cellular correlate of learning and memory. MLA is widely used to determine the contribution of α7-nAChRs to the induction and maintenance of LTP in various brain regions, particularly the hippocampus.[5][6]
-
Elucidation of Signaling Pathways: By selectively blocking α7-nAChRs, researchers can dissect the specific signaling pathways initiated by the activation of these receptors that lead to changes in synaptic strength.
-
Behavioral Studies: MLA can be administered in vivo to assess the role of α7-nAChRs in learning, memory, and other cognitive functions.[4][7]
-
Drug Development: As a well-characterized antagonist, MLA serves as a reference compound in the development of novel therapeutic agents targeting α7-nAChRs for conditions such as Alzheimer's disease and schizophrenia, where deficits in cholinergic signaling and synaptic plasticity are implicated.[2][4]
Quantitative Data for this compound
| Parameter | Value | Species/System | Application | Reference |
| Ki for α7-nAChR | 1.4 nM | Rat Brain Membranes | Radioligand Binding Assay | |
| Ki for α7-nAChR | ~1 x 10⁻⁹ M | Rat Brain Receptor Preparation | ¹²⁵I-α-bungarotoxin Competition | [8] |
| Ki for α7-nAChR | 33 nM | Rat Striatum | ¹²⁵I-α-CTx-MII Binding | [9] |
| Effective Concentration for LTP Enhancement | 30 and 100 nM | Rat Hippocampal Slices | Electrophysiology (LTP) | [6] |
| Concentration with No Effect on LTP | 300 nM | Rat Hippocampal Slices | Electrophysiology (LTP) | [6] |
| Concentration for Inhibiting Aβ-induced Cytotoxicity | 5 and 10 µM | SH-SY5Y Cells | Cell Viability Assay | [1] |
| In Vivo Dosage (Behavioral Studies) | 1.0, 3.2, and 10.0 mg/kg (i.p.) | Mice | Behavioral Observation | [4] |
| In Vivo Dosage (Behavioral Studies) | 1.0, 3.0, and 10.0 mg/kg (i.p.) | Mice | Behavioral Observation | [7] |
| In Vivo Dosage (Neuroprotection) | 6 mg/kg (i.p.) | Mice | Methamphetamine-induced Neurotoxicity | [1][2] |
| In Vivo Microinjection (Brain Stimulation Reward) | 1, 3, 9 µg/µl per side | Rat Ventral Tegmental Area | Intracranial Self-Stimulation | [10] |
| Concentration for Depressing Slow Ca²⁺ Signal | 0.01-1 µM | Mouse Diaphragm Muscle | Calcium Imaging | [11] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the effect of MLA on LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 2 CaCl₂, 1 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, and 10 D-glucose.
-
Dissection tools
-
Vibratome
-
Slice incubation chamber
-
Recording chamber for electrophysiology
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier and data acquisition system
2. Hippocampal Slice Preparation:
-
Anesthetize a young adult rat according to approved animal care protocols and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
To study the effect of MLA on LTP, perfuse the slice with aCSF containing the desired concentration of MLA (e.g., 100 nM) for at least 20 minutes before LTP induction.[6] A control group of slices should be perfused with normal aCSF.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 Hz stimulation for 1 second, with an inter-train interval of 20 seconds.
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Compare the magnitude of potentiation between the control and MLA-treated groups.
Protocol 2: In Vitro Calcium Imaging in Cultured Neurons
This protocol outlines a method to investigate the effect of MLA on acetylcholine-induced calcium transients in cultured neurons.
1. Materials and Reagents:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Calcium imaging dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Acetylcholine
-
This compound
-
Confocal microscope equipped for live-cell imaging
2. Cell Culture and Dye Loading:
-
Plate primary neurons on poly-D-lysine coated glass-bottom dishes and culture for 10-14 days.
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured neurons with the loading solution for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
3. Calcium Imaging:
-
Mount the dish on the stage of the confocal microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
To test the effect of MLA, pre-incubate the cells with the desired concentration of MLA (e.g., 1 µM) for 10-15 minutes.[11]
-
Stimulate the cells with an agonist such as acetylcholine (e.g., 100 µM) and record the change in fluorescence intensity over time.
-
A control group of cells should be stimulated with acetylcholine without MLA pre-incubation.
4. Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Compare the peak amplitude and duration of the calcium transients between the control and MLA-treated groups.
Protocol 3: In Vivo Behavioral Assessment - Novel Object Recognition Test
This protocol describes the use of MLA to evaluate the role of α7-nAChRs in recognition memory in rodents.
1. Materials and Reagents:
-
This compound
-
Saline solution (0.9% NaCl)
-
Test arena (e.g., a 40x40x40 cm open field)
-
Two sets of identical objects (for familiarization)
-
One novel object (for testing)
-
Video tracking software
2. Experimental Procedure:
-
Handle the animals (e.g., mice) for several days prior to the experiment to acclimate them to the researcher.
-
On the first day (habituation), allow each animal to freely explore the empty test arena for 10 minutes.
-
On the second day (familiarization/training), administer MLA (e.g., 3.0 mg/kg, i.p.) or saline to the animals 30 minutes before the training session.[12]
-
Place two identical objects in the arena and allow the animal to explore them for 10 minutes.
-
On the third day (testing), which can be 24 hours after training for long-term memory assessment, place one of the familiar objects and one novel object in the arena.
-
Allow the animal to explore the objects for 5 minutes and record its behavior using a video camera.
3. Data Analysis:
-
Measure the time spent exploring each object (defined as the nose pointing towards the object within a 2 cm distance).
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly above zero indicates successful recognition memory. Compare the DI between the saline-treated and MLA-treated groups to determine the effect of blocking α7-nAChRs on memory.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of α7-nAChR-mediated synaptic plasticity and its inhibition by MLA.
Caption: Experimental workflow for studying the effect of MLA on Long-Term Potentiation (LTP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 9. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Methyllycaconitine Citrate in Alzheimer's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. A key area of investigation in AD pathogenesis is the role of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This receptor is implicated in learning and memory, and its dysfunction is linked to the neurotoxic effects of Aβ. Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7nAChR. Its use in research is pivotal for elucidating the role of this receptor in AD pathology and for exploring potential therapeutic strategies that involve modulating its activity. These notes provide detailed applications and protocols for utilizing MLA citrate in AD research.
Mechanism of Action in the Context of Alzheimer's Disease
Methyllycaconitine citrate acts by specifically blocking the α7nAChR. In the context of Alzheimer's disease, this antagonism has been shown to have neuroprotective effects. The binding of Aβ oligomers to α7nAChRs is believed to trigger a cascade of intracellular events leading to neuronal damage and cognitive decline. This includes the activation of signaling pathways that result in tau hyperphosphorylation and ultimately, cell death. By blocking this initial interaction, MLA can mitigate the downstream pathological effects of Aβ.[1][2]
Studies have demonstrated that MLA can protect neuronal cells from Aβ-induced cytotoxicity.[1] This is thought to occur through the inhibition of Aβ-induced autophagy via the mTOR pathway.[1] Furthermore, in vivo studies have shown that MLA can induce cognitive deficits in animal models, providing a valuable tool to screen for potential therapeutic agents that may reverse these effects.
Data Presentation
The following tables summarize quantitative data from key experiments investigating the effects of Methyllycaconitine (MLA) citrate in models of Alzheimer's disease.
Table 1: In Vitro Neuroprotective Effect of MLA against Amyloid-β (Aβ) Induced Cytotoxicity
| Cell Line | Aβ Species & Concentration | MLA Citrate Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| SH-SY5Y | Aβ₂₅₋₃₅ (10 µM) | 0 | 24 | ~60% | [1] |
| SH-SY5Y | Aβ₂₅₋₃₅ (10 µM) | 2.5 | 24 | No significant protection | [1] |
| SH-SY5Y | Aβ₂₅₋₃₅ (10 µM) | 5 | 24 | Significant protection | [1] |
| SH-SY5Y | Aβ₂₅₋₃₅ (10 µM) | 10 | 24 | Significant protection | [1] |
| SH-SY5Y | Aβ₂₅₋₃₅ (10 µM) | 20 | 24 | No additional protection | [1] |
Table 2: In Vivo MLA-Induced Cognitive Deficit and its Reversal
| Animal Model | Behavioral Test | MLA Citrate Dose (mg/kg, i.p.) | Reversal Agent & Dose (mg/kg) | % Spontaneous Alternation | Reference |
| Mouse | T-Maze Alternation Task | 0.09 (ID₅₀) | - | ~70% (reduction from baseline) | |
| Mouse | T-Maze Alternation Task | 0.3 | - | ~55% | |
| Mouse | T-Maze Alternation Task | 0.3 | Donepezil (B133215) (0.0005, ED₅₀) | Reversal to baseline | |
| Mouse | T-Maze Alternation Task | 0.3 | Galantamine (0.0003, ED₅₀) | Reversal to baseline |
Experimental Protocols
In Vitro Model: Aβ-Induced Cytotoxicity in SH-SY5Y Cells
This protocol details the procedure to assess the neuroprotective effects of MLA citrate against Aβ-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
1. Preparation of Amyloid-β Oligomers:
-
Dissolve Aβ₂₅₋₃₅ peptide in sterile, distilled water to a stock concentration of 1 mM.
-
To promote the formation of toxic oligomers, incubate the Aβ solution at 37°C for 72 hours before use.
2. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of MLA citrate (e.g., 2.5, 5, 10, 20 µM) for 2 hours.
-
Following pre-treatment, add the prepared Aβ₂₅₋₃₅ oligomers to a final concentration of 10 µM.
-
Incubate the cells for an additional 24 hours.
3. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
In Vivo Model: MLA-Induced Cognitive Deficit in Mice
This protocol describes the creation of a cognitive deficit model in mice using MLA, which can be used to screen potential cognitive-enhancing compounds.
1. Animals:
-
Use adult male Swiss mice (or other appropriate strain) weighing 20-25 g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimatize for at least one week before the experiment.
2. Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer MLA via intraperitoneal (i.p.) injection at a dose known to induce cognitive deficits (e.g., 0.3 mg/kg).
-
Administer test compounds (potential cognitive enhancers) at appropriate doses and time points prior to the behavioral test. For example, donepezil can be administered 30 minutes before the test.
3. T-Maze Continuous Alternation Task:
-
The T-maze apparatus consists of a starting arm and two goal arms (left and right).
-
Place the mouse in the starting arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
An alternation is recorded when the mouse enters a different arm on consecutive choices (e.g., left then right, or right then left).
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A decrease in the percentage of spontaneous alternation in MLA-treated mice compared to control mice indicates a cognitive deficit.
Mandatory Visualizations
Signaling Pathways
References
- 1. Rodent behavioural test - Cognition - T-Maze Continuous Alternation Task (T-CAT) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyllycaconitine Citrate in the Investigation of Methamphetamine-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamphetamine (METH) is a potent psychostimulant associated with significant neurotoxic effects, primarily targeting dopaminergic neurons. This neurotoxicity is multifaceted, involving oxidative stress, neuroinflammation, mitochondrial dysfunction, and excitotoxicity. Methyllycaconitine (B43530) (MLA) citrate (B86180), a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has emerged as a valuable pharmacological tool to investigate and potentially mitigate METH-induced neuronal damage. These application notes provide a comprehensive overview of the use of MLA in this research area, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
METH-induced neurotoxicity is a complex cascade of events. It triggers a massive release of dopamine (B1211576), leading to the generation of reactive oxygen species (ROS) through dopamine auto-oxidation.[1][2] This oxidative stress, coupled with glutamate (B1630785) excitotoxicity, mitochondrial damage, and neuroinflammatory responses mediated by microglia and astrocytes, culminates in neuronal apoptosis and degeneration of dopaminergic terminals.[2][3][4]
Methyllycaconitine citrate exerts its neuroprotective effects by blocking the α7-nAChR.[5] The activation of these receptors has been implicated in METH-induced ROS production and subsequent neurotoxic events.[6][7] By antagonizing the α7-nAChR, MLA can attenuate the downstream signaling pathways that contribute to METH's detrimental effects on neurons.[5][8]
Data Presentation
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of methyllycaconitine (MLA) against methamphetamine (METH)-induced neurotoxicity.
Table 1: In Vivo Neuroprotective Effects of MLA against METH-Induced Dopaminergic Damage in Mice
| Parameter | METH Treatment | METH + MLA Treatment | Attenuation by MLA (%) | Reference |
| Loss of Striatal Dopaminergic Terminals | 73% | Significantly attenuated | Not specified | [8][9] |
| Reduction in Tyrosine Hydroxylase Levels | 90% | Significantly attenuated | Not specified | [8][9] |
| Decrease in Striatal Dopamine Uptake | Not specified | Prevented | Not specified | [8][9] |
| Microglial Activation | Present | Fully prevented | 100% | [8][9] |
Table 2: In Vitro Effects of MLA on METH-Induced Cellular Changes
| Parameter | METH Treatment | METH + MLA Treatment | Effect of MLA | Reference |
| ROS Production in Striatal Synaptosomes | Increased | Fully prevented | Inhibition | [8][9] |
| Inhibition of [3H]DA Uptake | 73% | 11% | Prevention | [10] |
Experimental Protocols
In Vivo Mouse Model of METH-Induced Neurotoxicity
This protocol describes a common in vivo model to assess the neuroprotective effects of MLA against METH-induced damage to the striatum in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Methamphetamine hydrochloride (METH)
-
Methyllycaconitine (MLA) citrate
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment with ad libitum access to food and water.
-
Drug Preparation:
-
Dissolve METH in sterile saline to a final concentration of 1.5 mg/mL.
-
Dissolve MLA citrate in sterile saline to a final concentration of 1.2 mg/mL. Prepare fresh daily.
-
-
Treatment Regimen:
-
Administer MLA (6 mg/kg, intraperitoneal injection; i.p.) or saline 20 minutes before each METH injection.
-
Administer METH (7.5 mg/kg, subcutaneous injection; s.c.) or saline every 2 hours for a total of four injections.
-
-
Tissue Collection:
-
At 24 hours post-treatment for microglial activation studies or 72 hours for assessment of dopaminergic terminal loss, euthanize mice by cervical dislocation.
-
Rapidly dissect the striatum on a cold plate and freeze immediately in liquid nitrogen. Store at -80°C until further analysis.
-
Dopamine Transporter (DAT) Binding Assay
This protocol details the measurement of DAT density in the mouse striatum using [³H]WIN 35,428, a radiolabeled cocaine analog.
Materials:
-
Frozen striatal tissue
-
Homogenization buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
[³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Nomifensine (B1679830) (for non-specific binding)
-
Scintillation cocktail and vials
-
Glass-fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the striatal tissue in 20 volumes of ice-cold homogenization buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and centrifuge again.
-
Resuspend the final pellet in homogenization buffer to a protein concentration of approximately 100-200 µg/mL.
-
-
Binding Assay:
-
In triplicate, incubate 100 µL of the membrane preparation with 5 nM [³H]WIN 35,428 in a final volume of 500 µL.
-
For non-specific binding, add 10 µM nomifensine to a parallel set of tubes.
-
Incubate at 4°C for 2 hours.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold homogenization buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Express the results as fmol/mg of protein.
-
Western Blotting for Tyrosine Hydroxylase (TH)
This protocol describes the quantification of TH protein levels in the mouse striatum.
Materials:
-
Frozen striatal tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-TH (e.g., Millipore AB152)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the striatal tissue in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TH antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Reactive Oxygen Species (ROS) Detection in Striatal Synaptosomes
This protocol outlines the measurement of ROS production in isolated striatal synaptosomes using flow cytometry.
Materials:
-
Freshly dissected mouse striatum
-
Synaptosome isolation buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)
-
Percoll gradient solutions
-
Dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
Flow cytometer
Procedure:
-
Synaptosome Preparation:
-
Homogenize the striatum in ice-cold isolation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the pellet and layer it onto a discontinuous Percoll gradient (e.g., 5%, 10%, and 23%) and centrifuge at 32,500 x g for 5 minutes at 4°C.
-
Collect the synaptosomal fraction from the 10%/23% interface.
-
-
ROS Measurement:
-
Incubate the synaptosomes with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Treat the synaptosomes with METH (e.g., 1 µM) and/or MLA (e.g., 10 µM) for the desired time.
-
Analyze the fluorescence of the synaptosomes using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity as an indicator of ROS levels.
-
Mandatory Visualizations
Caption: Signaling pathway of methamphetamine-induced neurotoxicity.
Caption: Experimental workflow for investigating MLA's neuroprotection.
Caption: Mechanism of methyllycaconitine's neuroprotective action.
References
- 1. Methamphetamine - Wikipedia [en.wikipedia.org]
- 2. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striatal synaptosome preparation [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Methyllycaconitine prevents methamphetamine-induced effects in mouse striatum: involvement of alpha7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic alteration in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Interrogating α7 Nicotinic Acetylcholine Receptor Function with Methyllycaconitine Citrate using Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel, is a key player in various physiological processes within the central and peripheral nervous systems. Its high permeability to calcium ions makes it a critical component of intracellular calcium signaling cascades.[1][2][3][4] Dysregulation of α7 nAChR activity has been implicated in a range of neurological disorders, including Alzheimer's disease, schizophrenia, and certain types of cancer, making it a significant target for drug discovery.[5][6]
Calcium imaging is a powerful technique to study the functional activity of α7 nAChRs by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.[1][7] This application note provides a detailed protocol for utilizing Methyllycaconitine citrate (B86180) (MLA), a potent and selective antagonist of the α7 nAChR, in conjunction with calcium imaging to characterize the pharmacological properties of this receptor.[5][8][9][10] By blocking the influx of calcium through the α7 nAChR, MLA allows for the specific investigation of this receptor's contribution to cellular calcium signaling.[2][11]
Principles and Signaling Pathway
Activation of the homomeric α7 nAChR by an agonist, such as acetylcholine or choline, leads to a conformational change in the receptor, opening its ion channel.[3] Due to its high permeability to calcium, the opening of the α7 nAChR channel results in a direct influx of Ca²⁺ from the extracellular space into the cytoplasm.[1][2][4] This initial influx can be further amplified by two mechanisms: the depolarization of the cell membrane, which activates voltage-gated calcium channels (VGCCs), and calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[1]
Methyllycaconitine citrate acts as a competitive antagonist at the α7 nAChR, binding to the receptor and preventing the agonist from binding and inducing channel opening.[12] This blockade effectively inhibits the initial Ca²⁺ influx through the receptor, thereby attenuating the subsequent downstream calcium signaling events.
References
- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Interacting with α 7 nAChR is a new mechanism for AChE to enhance the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing and Storing Methyllycaconitine Citrate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its ability to block this specific receptor makes it an invaluable tool in neuroscience research, particularly for studies involving learning, memory, and neuroinflammatory processes.[3][4] Proper preparation and storage of MLA citrate stock solutions are critical for ensuring experimental reproducibility and the integrity of research findings. These application notes provide detailed protocols for the preparation and storage of MLA citrate, along with methodologies for its use in common in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
Methyllycaconitine citrate is commercially available as a citrate salt, which enhances its solubility in aqueous solutions compared to its free base form.[5] It is important to refer to the manufacturer's certificate of analysis for batch-specific information.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Data | Reference(s) |
| Molecular Weight | 874.93 g/mol | [1][2] |
| Solubility in Water | Up to 100 mM | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
Preparation of this compound Stock Solutions
The following protocols detail the steps for preparing MLA citrate stock solutions for both in vitro and in vivo applications. Adherence to aseptic techniques is crucial to prevent contamination, especially for solutions intended for cell culture or animal administration.
Protocol 1: Preparation of a 10 mM Stock Solution in Water (for in vitro use)
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of MLA citrate powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.75 mg of MLA citrate.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the vial.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[6]
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section below.
Protocol 2: Preparation of a Dosing Solution for In Vivo Administration
For in vivo studies, MLA citrate is often administered in a vehicle that is well-tolerated by the animals. The following is an example of a vehicle using a combination of solvents to ensure solubility and biocompatibility.[1]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a concentrated stock in DMSO: First, prepare a concentrated stock solution of MLA citrate in DMSO (e.g., 20.8 mg/mL).[1]
-
Vehicle Preparation (example for a final solution with 10% DMSO):
-
In a sterile tube, combine the required volume of the MLA citrate/DMSO stock solution with PEG300 (40% of the final volume). Mix well.
-
Add Tween-80 (5% of the final volume) and mix thoroughly.
-
Add sterile saline (45% of the final volume) to reach the final desired volume and concentration. Mix until the solution is clear.[1]
-
-
Final Concentration: This method yields a clear solution suitable for injection.[1] It is recommended to prepare this dosing solution fresh on the day of use.[1]
Storage and Stability of this compound
Proper storage is essential to maintain the activity and stability of MLA citrate.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C (desiccated) | Up to 3 years | [7] |
| Stock Solution | -20°C | Up to 1 month | [1] |
| Stock Solution | -80°C | Up to 6 months | [1] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.[1]
-
Light Protection: While not explicitly stated in all sources, it is good practice to protect solutions from light, especially during long-term storage.
Experimental Protocols
In Vitro Application: Cell Viability (MTT) Assay
This protocol describes the use of MLA citrate in a cell viability assay to assess its effect on cells, for example, in the context of neuroprotection studies.[8]
Cell Line: SH-SY5Y (human neuroblastoma cell line) is a commonly used cell line for neurotoxicity and neuroprotection studies.
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) in complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of MLA citrate in culture medium from your stock solution to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20 µM).[1]
-
Remove the old medium from the wells and add the medium containing the different concentrations of MLA citrate. Include appropriate vehicle controls.
-
In neuroprotection assays, cells can be pre-treated with MLA citrate for a specific duration before adding a toxic agent (e.g., amyloid-β peptides).[1]
-
-
Incubation: Incubate the cells with MLA citrate for the desired time period (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C.[8]
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
In Vivo Application: Administration in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of MLA citrate in mice for behavioral studies. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Protocol:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare the MLA citrate dosing solution as described in Protocol 2. A common dosage for behavioral studies in mice is in the range of 1.0 to 10.0 mg/kg.[9]
-
Administration:
-
Weigh the mouse to determine the exact volume of the dosing solution to be injected.
-
Administer the MLA citrate solution via intraperitoneal injection.
-
Administer a corresponding volume of the vehicle solution to the control group.
-
-
Behavioral Testing: Conduct behavioral tests at a specified time after the injection. The timing will depend on the specific aims of the study and the known pharmacokinetics of the compound.
-
Observation: Monitor the animals for any adverse effects throughout the experiment.
Visualizations
Signaling Pathway of α7 nAChR Antagonism by this compound
Caption: Antagonistic action of MLA on the α7 nAChR signaling pathway.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for assessing cell viability using an MTT assay with MLA citrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha7 nicotinic receptors as novel therapeutic targets for inflammation-based diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Methyllycaconitine Citrate in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Derived from Delphinium (larkspur) species, it is a diterpenoid alkaloid widely used in neuroscience research to investigate the role of α7-nAChRs in various physiological and pathological processes.[3] Due to its ability to cross the blood-brain barrier, MLA is an invaluable tool for in vivo studies targeting the central nervous system.[1] Its applications include research into nicotine (B1678760) addiction, cognitive function, neuroinflammation, and neurotoxicity.[4][5][6] These notes provide a comprehensive protocol for the preparation and intraperitoneal (IP) administration of MLA citrate in rats for research purposes.
Quantitative Data Summary
The following table summarizes dosages and their observed effects in rats following intraperitoneal administration. It is crucial to note that the estimated intraperitoneal LD50 for MLA in rats is approximately 5 mg/kg, although effective doses in some studies have approached or exceeded this value, suggesting variability based on experimental conditions and rat strain.[3] Careful dose selection and animal monitoring are imperative.
| Dosage (mg/kg, IP) | Experimental Model | Key Findings in Rats | Reference(s) |
| 0.3 - 5.6 mg/kg | Cannabinoid Discrimination | Dose-dependently antagonized the discriminative-stimulus effects of THC. | [3] |
| 3 mg/kg | Myocardial Infarction | Increased expression levels of collagen I, collagen III, and α-SMA. | [1] |
| 3 mg/kg | Carrageenan-induced Paw Edema | Used as an α7-nAChR antagonist to investigate the anti-inflammatory effects of other compounds. | [6] |
| 3.9 mg/kg & 7.8 mg/kg | Nicotine Self-Administration | Significantly reduced nicotine self-administration. | [4] |
| 4 mg/kg & 8 mg/kg | Nicotine Self-Administration | Significantly reduced nicotine self-administration. | [3] |
| 5 - 10 mg/kg | Nicotine Discrimination | Used to antagonize the effects of nicotine and cigarette smoke condensate. | [7] |
| 6 mg/kg | Methamphetamine-induced Behavior | Inhibited methamphetamine-induced climbing behavior by approximately 50%. | [1] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: α7-nAChR Antagonism
Methyllycaconitine citrate acts by competitively binding to the α7 nicotinic acetylcholine receptor, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and other agonists like nicotine. This inhibition prevents receptor activation and the subsequent downstream signaling cascade, which typically involves ion influx (e.g., Ca²⁺) and modulation of cellular activity.
General Experimental Workflow
A typical in vivo study involving MLA administration follows a structured workflow from animal preparation to data analysis. This ensures reproducibility and minimizes variability.
Experimental Protocols
Materials and Reagents
-
Methyllycaconitine (MLA) citrate (CAS: 351344-10-0)[1]
-
Sterile 0.9% saline solution[8]
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for enhancing solubility)[1]
-
PEG300 (optional)[1]
-
Tween-80 (optional)[1]
-
Sterile syringes (1-3 mL)[9]
-
Sterile needles (23-26 gauge, 1/2 to 3/4 inch length)[9][10]
-
70% Isopropyl alcohol swabs[9]
-
Weigh scale
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Reagent Preparation
Method 1: Saline Vehicle (for soluble doses)
Many studies dissolve MLA directly in sterile saline. This is suitable for lower concentrations or when the specific batch of MLA citrate shows good aqueous solubility.
-
Calculate the required mass of MLA citrate based on the desired dose (e.g., mg/kg) and the total volume of solution needed for the animal cohort.
-
Weigh the MLA citrate powder accurately.
-
Add the appropriate volume of sterile 0.9% saline to the powder.
-
Vortex or sonicate the solution until the MLA citrate is completely dissolved. Ensure no particulates are visible.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter if necessary.
Method 2: Co-Solvent Vehicle (for higher concentrations or poor solubility)
For higher concentrations, a co-solvent system may be required to achieve full dissolution.[1]
-
Prepare a stock solution of MLA in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile 0.9% saline to bring the total volume to 1 mL. Mix until a clear solution is formed.
-
Note: When using a co-solvent vehicle, the vehicle control group must receive an identical formulation without the active compound.
Intraperitoneal (IP) Injection Protocol for Rats
This protocol is based on standard procedures for IP injection in rats.[9][10][11]
-
Animal Preparation:
-
Restraint:
-
Properly restrain the animal to ensure safety for both the handler and the rat. A common method is to hold the rat with its head tilted downwards. This allows the abdominal organs to shift forward, creating a safer injection space in the lower abdomen.[11][12]
-
For a one-person technique, the rat can be held in dorsal recumbency (on its back) in the non-dominant arm, with the feet restrained by the hand.[11]
-
A two-person technique, where one person restrains the animal and the other injects, is often preferred and recommended.[11]
-
-
Injection Site Identification:
-
Injection Procedure:
-
Use a new sterile syringe and needle for each animal.[10]
-
Insert the needle, with the bevel facing up, into the identified lower right quadrant at a 30-45 degree angle to the abdominal wall.[11][12]
-
Gently aspirate by pulling back slightly on the syringe plunger. This is a critical step to ensure the needle has not entered a blood vessel (blood in the hub) or an organ like the intestine or bladder (yellow or brown fluid).[10]
-
If aspiration is negative (no fluid or blood is drawn), proceed to inject the solution at a steady pace.
-
If any fluid is aspirated, withdraw the needle immediately. Discard the syringe and needle, prepare a new dose, and inject at a slightly different site.[10]
-
After injecting the full volume, smoothly withdraw the needle at the same angle it was inserted.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage.
-
Monitor the animal for at least 10-15 minutes for any immediate adverse reactions, such as respiratory distress, agitation, or loss of motor control, which can be signs of toxicity.[3]
-
Continue to monitor according to the experimental timeline.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Methyllycaconitine citrate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of methyllycaconitine (B43530) (MLA) citrate (B86180). Find answers to frequently asked questions and troubleshooting solutions for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of methyllycaconitine citrate?
A1: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][2] However, the maximum achievable concentration can vary depending on the solvent and the specific batch of the compound. While some suppliers report solubility up to 100 mM in both water and DMSO[1][2], others provide more conservative estimates. For instance, some sources state a solubility of at least 10 mg/mL in water.[3] It is important to note that the free base form of MLA does not dissolve well in water.[4]
Q2: Are there any recommended solvents for preparing stock solutions?
A2: Water and DMSO are the most commonly recommended solvents for preparing stock solutions of MLA citrate.[1][2] The choice of solvent will largely depend on the downstream application. For many cell-based assays, DMSO is a common choice, while for in vivo studies, aqueous solutions are often preferred.
Q3: How should I store this compound powder and stock solutions?
A3: The solid form of MLA citrate should be stored at -20°C under desiccating conditions.[1][2] Stock solutions can also be stored at -20°C for up to one month, or at -80°C for up to six months.[2][5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[2]
Q4: Can I do anything to improve the solubility of MLA citrate?
A4: Yes, certain techniques can aid in the dissolution of MLA citrate. Gently warming the solution to 37°C and using an ultrasonic bath can help increase solubility.[1][5]
Troubleshooting Guide
This guide addresses common problems researchers may face when working with this compound.
Issue 1: Precipitate formation in the stock solution upon storage.
-
Cause: The storage temperature may not be low enough, or the solution may have undergone multiple freeze-thaw cycles. Another possibility is that the initial concentration was too high, leading to precipitation over time.
-
Solution:
-
Before use, warm the solution to 37°C and sonicate until the precipitate redissolves.
-
For long-term storage, prepare aliquots of the stock solution to minimize freeze-thaw cycles.[5]
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Issue 2: Difficulty dissolving the powder in the solvent.
-
Cause: The concentration you are trying to achieve may be at the upper limit of the compound's solubility. The dissolution process may also be slow at room temperature.
-
Solution:
-
If using water, ensure it is of high purity (e.g., ddH₂O).
-
For in vivo studies requiring higher concentrations, consider using a co-solvent system. For example, a solution of 10% DMSO in a saline solution containing 20% SBE-β-CD has been used.[5]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that batch-to-batch variability can affect these values.[6]
| Solvent | Maximum Concentration (Molar) | Maximum Concentration (Mass) | Source |
| Water | 100 mM | 87.49 mg/mL | |
| Water | 100 mM | Not Specified | [1][2] |
| Water | 57.14 mM | 50 mg/mL | [7] |
| Water | ≥ 10 mg/ml | ≥ 10 mg/mL | [3] |
| Water | 10 mM | Not Specified | |
| Water | 2.49 mM | 2.18 mg/mL | [5] |
| DMSO | 100 mM | 87.49 mg/mL | |
| DMSO | 100 mM | Not Specified | [1][2] |
| DMSO | 133.35 mM | 116.67 mg/mL | [5] |
| DMSO | 114.29 mM | 100 mg/mL | [7] |
| Ethanol | Insoluble | <1 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder (MW: 874.93 g/mol ). For 1 mL of a 10 mM solution, you will need 8.75 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water (e.g., 1 mL for a 10 mM solution).
-
Aiding Solubilization: If the powder does not dissolve completely, gently warm the tube to 37°C and vortex briefly. If needed, place the tube in an ultrasonic bath for a few minutes.[1][5]
-
Sterilization: For cell culture experiments, sterilize the solution by passing it through a 0.22 µm filter.[5]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[2][5]
Protocol 2: Preparation of a Stock Solution in DMSO
-
Weighing: Weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of newly opened, high-quality DMSO to achieve the desired concentration.[5]
-
Aiding Solubilization: Use of an ultrasonic bath may be necessary to fully dissolve the compound in DMSO.[5]
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.[2][5]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for MLA citrate solubility issues.
Caption: Signaling pathways modulated by the α7nAChR antagonist MLA.
References
- 1. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 7. selleck.co.jp [selleck.co.jp]
Optimizing Methyllycaconitine (MLA) Citrate Concentration for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Methyllycaconitine (MLA) citrate (B86180) in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
1. What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] The α7 nAChR is a ligand-gated ion channel that, upon activation by acetylcholine or other agonists, allows the influx of cations, primarily Ca²⁺ and Na⁺. MLA blocks this ion channel activation, thereby inhibiting downstream signaling cascades.
2. What are the common in vitro applications of MLA citrate?
MLA citrate is widely used to investigate the role of α7 nAChRs in various cellular processes. Common applications include:
-
Cell Viability and Proliferation Assays (e.g., MTT assay): To study the involvement of α7 nAChRs in cell survival and growth.
-
Radioligand Binding Assays: To determine the affinity and selectivity of other compounds for the α7 nAChR.
-
Electrophysiology (e.g., Two-Electrode Voltage Clamp in Xenopus oocytes): To characterize the inhibitory effect of MLA on nAChR channel function.
-
Calcium Imaging: To measure the blockade of agonist-induced calcium influx through α7 nAChRs.
-
Immunomodulation Studies: To investigate the role of the "cholinergic anti-inflammatory pathway" where α7 nAChR activation can suppress pro-inflammatory cytokine release.[1][4]
3. How should I prepare and store MLA citrate solutions?
-
Solubility: Methyllycaconitine citrate is soluble in both water and DMSO up to 100 mM.[3][4][5]
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in water or DMSO.
-
Storage: Store powder at -20°C.[3][4] Stock solutions are best prepared fresh, but can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare working solutions by diluting the stock solution in your assay buffer on the day of the experiment.
4. What is a typical working concentration range for MLA citrate?
The optimal concentration of MLA citrate is highly dependent on the specific assay and cell type. However, the following table summarizes typical concentration ranges found in the literature:
| Assay Type | Typical MLA Concentration Range | Key Parameter | Reference |
| α7 nAChR Radioligand Binding | 1 - 10 nM | Ki | [4][5] |
| α7 nAChR Functional Inhibition (Electrophysiology) | 10 nM - 1 µM | IC50 | [3] |
| Cell-based Assays (e.g., MTT, Calcium Imaging) | 1 µM - 20 µM | Effective Concentration | [1] |
| Off-target Effects on other nAChRs (e.g., α4β2, α6β2) | > 40 nM | Ki | [4][5] |
Note: It is crucial to perform a concentration-response curve to determine the optimal MLA concentration for your specific experimental conditions.
Troubleshooting Guide
Issue 1: No observable effect of MLA citrate in my assay.
-
Question: I've applied MLA citrate, but I'm not seeing any inhibition of my agonist-induced response. What could be the reason?
-
Answer:
-
Concentration Too Low: The most common reason is that the concentration of MLA is insufficient to effectively block the α7 nAChRs in your system. We recommend performing a full concentration-response curve, starting from a low nanomolar range and going up to the low micromolar range.
-
Agonist Concentration Too High: As a competitive antagonist, the inhibitory effect of MLA can be overcome by high concentrations of the agonist. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC50).
-
Incorrect Receptor Subtype: Confirm that your cell line or tissue preparation expresses the α7 nAChR subtype. MLA is highly selective for α7 nAChRs, and if another nAChR subtype is mediating the observed effect, MLA may not be effective.
-
Compound Degradation: Ensure that your MLA citrate stock solution has been stored properly and has not degraded. It is always best to use freshly prepared solutions.
-
Issue 2: High background or non-specific effects observed.
-
Question: I'm observing effects of MLA even in the absence of an agonist, or the results are inconsistent. What should I do?
-
Answer:
-
Off-Target Effects: At higher concentrations (typically >40 nM), MLA can interact with other nAChR subtypes, such as α4β2 and α6β2.[4][5] If you are using high micromolar concentrations, consider if these off-target effects could be contributing to your results. If possible, use a lower concentration of MLA or a different α7-selective antagonist to confirm your findings.
-
Solvent Effects: If you are using DMSO as a solvent for your stock solution, ensure that the final concentration of DMSO in your assay is low (typically <0.1%) and that you have a vehicle control with the same DMSO concentration.
-
Cell Health: Poor cell health can lead to inconsistent results. Ensure your cells are healthy and not overgrown before starting the experiment.
-
Issue 3: Difficulty dissolving MLA citrate.
-
Question: My MLA citrate is not fully dissolving in my aqueous buffer. How can I improve its solubility?
-
Answer:
-
Use of Solvents: While MLA citrate is soluble in water, preparing a high-concentration stock solution in DMSO first can aid in its subsequent dilution in aqueous buffers.
-
Sonication and Gentle Warming: If you observe precipitation after diluting your stock solution, gentle warming and/or sonication can help to redissolve the compound.[1] However, avoid excessive heat which could lead to degradation.
-
Experimental Protocols & Visualizations
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like acetylcholine leads to the opening of the ion channel and a rapid influx of calcium. This increase in intracellular calcium can trigger various downstream signaling cascades, including the JAK2/STAT3 and PI3K/Akt pathways, which are involved in processes like inflammation and cell survival.[5][6] MLA acts as an antagonist at the receptor, preventing this initial ion influx.
Caption: α7 nAChR signaling pathway and the inhibitory action of MLA.
General Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for an in vitro experiment using MLA citrate.
Caption: A generalized workflow for in vitro assays involving MLA.
Troubleshooting Logic Diagram
This flowchart can guide you through a systematic troubleshooting process if you encounter unexpected results.
Caption: A step-by-step guide for troubleshooting MLA experiments.
Detailed Methodologies
Calcium Imaging Protocol
This protocol describes a method for measuring the inhibition of agonist-induced calcium influx using a fluorescent calcium indicator.
-
Cell Preparation: Plate cells expressing α7 nAChRs onto glass-bottom dishes or 96-well black-walled imaging plates. Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with a physiological salt solution (e.g., HBSS).
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells 2-3 times with the physiological salt solution to remove excess dye.
-
Pre-incubation with MLA:
-
Prepare different concentrations of MLA citrate in the physiological salt solution. Also, prepare a vehicle control.
-
Add the MLA solutions or vehicle to the respective wells/dishes and incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Place the plate/dish on the stage of a fluorescence microscope or a plate reader equipped with a fluidics module.
-
Begin recording the baseline fluorescence.
-
Add the α7 nAChR agonist (e.g., acetylcholine, choline) and continue recording the change in fluorescence over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after agonist addition for each well.
-
Normalize the response in the MLA-treated wells to the response in the vehicle-treated wells.
-
Plot the normalized response against the MLA concentration to determine the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the use of TEVC to measure the inhibitory effect of MLA on α7 nAChR currents.
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the human α7 nAChR subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Application of Compounds:
-
Apply the α7 nAChR agonist via the perfusion system to elicit an inward current.
-
To test the effect of MLA, co-apply the agonist with varying concentrations of MLA citrate.
-
-
Data Acquisition and Analysis:
-
Record the peak inward current in the presence and absence of MLA.
-
Calculate the percentage of inhibition for each MLA concentration.
-
Plot the percentage of inhibition against the logarithm of the MLA concentration to determine the IC50.
-
References
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyllycaconitine (MLA) Citrate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Methyllycaconitine (MLA) citrate (B86180). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is Methyllycaconitine (MLA) citrate completely selective for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)?
A1: While MLA is a potent and widely used antagonist for the α7 nAChR, it is not completely selective and can exhibit off-target effects, particularly at higher concentrations. It has been shown to interact with other nAChR subtypes, although generally with lower affinity. For instance, MLA displays affinity for α3β2 and α4β2 receptor subtypes.[1] It also interacts with α6β2 receptors at concentrations greater than 40 nM.[2][3]
Q2: Does MLA interact with non-nicotinic receptors?
A2: Current research indicates that MLA has a low affinity for muscarinic acetylcholine receptors (mAChRs). Studies have shown that even at a concentration of 100 µM, MLA did not exhibit affinity for muscarinic receptors in rat brain preparations.[1] However, its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, are likely mediated through its action on various nAChR subtypes that modulate the release of these neurotransmitters.[4][5]
Q3: What are the known effects of MLA on the dopaminergic system?
A3: MLA can modulate dopamine (B1211576) release, primarily through its interaction with presynaptic nAChRs on dopamine neurons.[6] It has been shown to inhibit nicotine-stimulated dopamine release from rat striatal synaptosomes.[7] Interestingly, MLA has also been found to prevent MDMA-induced dopaminergic neurotoxicity in mice, suggesting a complex interaction with the dopamine system.[4] This neuroprotective effect is linked to the prevention of MDMA-induced reactive oxygen species (ROS) generation.[4]
Q4: How does MLA affect the serotonergic system?
A4: MLA has been demonstrated to influence serotonin (B10506) (5-HT) release. In the dorsal hippocampus, MLA can reverse the anxiogenic effects of high doses of nicotine (B1678760) by blocking nicotine-induced 5-HT release.[5] This effect is likely mediated by its antagonism of α7 nAChRs, which are involved in modulating serotonin release in this brain region.[5]
Q5: Can MLA citrate induce cytotoxicity?
A5: MLA itself does not appear to be cytotoxic at concentrations typically used in cell culture experiments. Studies on SH-SY5Y cells have shown that MLA alone, at concentrations up to 20 µM, did not have any significant anti-proliferative or cytotoxic effects.[8] In fact, MLA has been shown to have a protective effect against amyloid-β-induced cytotoxicity.[8][9] However, it is important to note that MLA is a toxic alkaloid with varying LD50 values across different animal species.[1]
Troubleshooting Guides
Issue 1: Unexpected results in dopamine-related experiments.
-
Problem: You observe an unexpected alteration in dopamine levels or signaling in your in vitro or in vivo model after applying MLA.
-
Possible Cause: MLA is known to interact with nAChR subtypes other than α7 that are present on dopaminergic neurons, such as α6β2-containing nAChRs.[2][3] This interaction can modulate dopamine release.
-
Troubleshooting Steps:
-
Confirm MLA Concentration: Ensure you are using a concentration of MLA that is as selective as possible for the α7 nAChR (typically in the low nanomolar range).
-
Use a Co-antagonist: Consider using a selective antagonist for other nAChR subtypes (e.g., an α4β2 antagonist) to dissect the specific contribution of α7 nAChRs.
-
Alternative α7 Antagonist: If possible, validate your findings with a structurally different α7 nAChR antagonist.
-
Measure Dopamine Release Directly: Employ a direct measure of dopamine release (e.g., microdialysis or fast-scan cyclic voltammetry) to correlate with your downstream signaling effects.
-
Issue 2: Inconsistent findings in neuronal viability assays.
-
Problem: You are observing conflicting results regarding cell viability after MLA treatment in your neuronal cell cultures.
-
Possible Cause: The effect of MLA on cell viability can be context-dependent. While generally not cytotoxic on its own in cultured cells[8], its protective effects are often observed in the presence of a neurotoxic stimulus like amyloid-β.[8][9]
-
Troubleshooting Steps:
-
Establish a Baseline: Run a dose-response curve of MLA alone on your specific cell line to confirm its lack of direct toxicity within your experimental concentration range.
-
Positive and Negative Controls: Always include appropriate controls, such as a known cytotoxic agent and a vehicle control.
-
Consider the Experimental Model: The neuroprotective effects of MLA have been linked to the inhibition of Aβ-induced autophagy via the mTOR signaling pathway.[8] Your results may vary depending on the specific cell signaling pathways active in your model.
-
Review Experimental Timeline: The timing of MLA administration relative to the application of a toxic insult is critical for observing protective effects.
-
Data Summary Tables
Table 1: Binding Affinities and Potencies of Methyllycaconitine (MLA) Citrate at Various Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Receptor Subtype | Species/System | Assay Type | Value | Unit | Reference |
| α7 | Human (K28 cell line) | Radioligand Binding ([¹²⁵I]α-bungarotoxin displacement) | ~1 x 10⁻⁸ | Kᵢ (M) | [1] |
| α7 | Rat Brain | Competition Binding ([¹²⁵I]αBGT) | 0.01 | IC₅₀ (µM) | [10] |
| α7-containing | Neuronal | Not Specified | 1.4 | Kᵢ (nM) | [2][3] |
| α3β2 | Avian (expressed in Xenopus oocytes) | Not Specified | ~8 x 10⁻⁸ | IC₅₀ (M) | [1] |
| α4β2 | Avian (expressed in Xenopus oocytes) | Not Specified | ~7 x 10⁻⁷ | IC₅₀ (M) | [1] |
| α4β2 | Neuronal | Interaction at concentrations > 40 nM | Not Applicable | N/A | [2][3] |
| α6β2 | Neuronal | Interaction at concentrations > 40 nM | Not Applicable | N/A | [2][3] |
| Muscle nAChR | Human | Radioligand Binding | ~8 x 10⁻⁶ | Kᵢ (M) | [1] |
| Muscle nAChR | Torpedo | Radioligand Binding ([¹²⁵I]α-bungarotoxin displacement) | ~1 x 10⁻⁶ | Kᵢ (M) | [1] |
Table 2: Toxicological Data for Methyllycaconitine (MLA)
| Animal Species | Administration Route | LD₅₀ Value | Unit | Reference |
| Mouse | Parenteral | 3–5 | mg/kg | [1] |
| Frog | Parenteral | 3–4 | mg/kg | [1] |
| Rabbit | Parenteral | 2–3 | mg/kg | [1] |
| Cattle | Not Specified | ~2 | mg/kg | [1] |
| Rat | Not Specified | ~5 | mg/kg | [1] |
| Sheep | Not Specified | ~10 | mg/kg | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Assessing MLA-mediated Cytoprotection
This protocol is adapted from studies evaluating the protective effects of MLA against amyloid-β (Aβ)-induced cytotoxicity in SH-SY5Y cells.[9]
-
Cell Plating: Plate SH-SY5Y cells in 96-well plates containing complete culture medium and incubate for 24 hours to allow for cell attachment.
-
MLA Pre-treatment: Pre-treat the cells with various concentrations of MLA citrate (e.g., 2.5, 5, 10, 20 µM) for a specified duration (e.g., 2 hours) before introducing the cytotoxic agent. Include a vehicle-only control group.
-
Induction of Cytotoxicity: Add the cytotoxic agent (e.g., Aβ₂₅₋₃₅) to the appropriate wells and incubate for the desired time (e.g., 24 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Protocol 2: Radioligand Binding Assay for nAChR Affinity
This generalized protocol is based on descriptions of competitive binding assays used to determine the affinity of MLA for different nAChR subtypes.[1][6]
-
Membrane Preparation: Prepare cell membranes from tissue (e.g., rat striatum) or cells expressing the nAChR subtype of interest.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7, [³H]nicotine for other subtypes) at a fixed concentration.
-
Competition: Add increasing concentrations of unlabeled MLA citrate to compete with the radioligand for binding to the receptor.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the MLA concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Visualizations
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. Methyllycaconitine citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Protection against MDMA-induced dopaminergic neurotoxicity in mice by methyllycaconitine: involvement of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Methyllycaconitine citrate experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyllycaconitine (MLA) citrate (B86180). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methyllycaconitine (MLA) citrate?
Methyllycaconitine citrate is a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It binds to the α7 nAChR with high affinity, thereby blocking the binding of acetylcholine and other agonists and inhibiting the ion channel's function.
Q2: What are the recommended solvent and storage conditions for MLA citrate?
MLA citrate is soluble in water and DMSO up to 100 mM.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be stored at -20°C for up to one month, though it is always best to use freshly prepared solutions for experiments.[2]
Q3: Is MLA citrate completely selective for the α7 nAChR?
While MLA is highly selective for the α7 nAChR, it can interact with other nAChR subtypes at higher concentrations. For instance, it has been shown to interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM.[1] It is crucial to use the lowest effective concentration to maintain selectivity for the α7 nAChR and to consider potential off-target effects when interpreting data from experiments using higher concentrations.
Q4: Does MLA citrate cross the blood-brain barrier (BBB)?
Yes, MLA citrate can cross the blood-brain barrier. However, its permeability can be variable and may be influenced by factors such as chronic exposure to other substances like nicotine (B1678760). Studies have shown that chronic nicotine exposure can reduce the brain uptake of MLA.
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Lack of an observable effect after MLA citrate administration.
If you do not observe the expected antagonist effect after applying MLA citrate, consider the following possibilities:
-
Concentration and Potency: The concentration of MLA used may be insufficient to antagonize the α7 nAChRs in your specific experimental system. The potency of MLA can vary between different tissues and cell types.
-
Receptor Expression: The cells or tissue under investigation may not express a sufficient level of functional α7 nAChRs.
-
Pharmacokinetics and BBB Penetration: In in vivo studies, the dose administered may not result in a high enough concentration in the central nervous system to elicit an effect. As mentioned, factors like chronic nicotine exposure can diminish MLA's brain uptake.
-
Experimental Model Specificity: The role of α7 nAChRs can be highly specific to the behavioral or physiological paradigm being studied. For example, some studies have shown that MLA has no significant effect on working memory in rhesus monkeys or on heroin self-administration in rats, while it does affect other behaviors.[3][4]
| Parameter | Possible Cause | Suggested Action |
| Concentration | Insufficient MLA concentration at the target site. | Perform a dose-response curve to determine the optimal concentration for your system. |
| Receptor Level | Low or absent α7 nAChR expression. | Verify α7 nAChR expression using techniques like Western blotting, immunohistochemistry, or qPCR. |
| In Vivo Delivery | Poor blood-brain barrier penetration. | Consider alternative administration routes or use a higher dose, while being mindful of off-target effects. Measure brain concentration of MLA if possible. |
| Model Relevance | The α7 nAChR may not be critically involved in the measured outcome in your specific model. | Review literature for the role of α7 nAChRs in your specific experimental paradigm and consider alternative targets. |
Issue 2: Paradoxical potentiation of receptor activity or unexpected excitatory effects.
In some instances, particularly at very low concentrations, MLA has been reported to cause a paradoxical potentiation of α7 nAChR responses.
-
Low-Dose Potentiation: Studies have shown that picomolar concentrations of MLA can potentiate α7 nAChR responses in electrophysiological experiments.[5] This may be due to a complex allosteric modulatory effect at very low receptor occupancy.
-
Off-Target Effects: At higher concentrations, MLA can have effects on other nAChR subtypes, which could lead to complex and unexpected physiological responses. For example, it can inhibit presynaptic nAChRs containing α3/α6β2β3* subunits, which modulate dopamine (B1211576) release.[6]
| Observation | Possible Cause | Suggested Action |
| Increased receptor activity at low MLA concentrations | Paradoxical potentiation. | Carefully evaluate a wide range of MLA concentrations, including very low (pM) doses. |
| Unexpected excitatory effects | Off-target effects on other receptor systems. | Use a lower, more selective concentration of MLA. Confirm the specificity of the effect using other α7 nAChR antagonists or agonists. |
Issue 3: Artifacts in Cell-Based Assays.
Unexpected results in cell-based assays can sometimes be due to artifacts related to the assay methodology itself.
-
MTT Assay Interference: In cell viability assays like the MTT assay, compounds can interfere with the formazan (B1609692) production or solubilization, leading to false readings.[7]
-
Calcium Imaging Artifacts: In calcium imaging experiments, artifacts can arise from motion, unstable baseline fluorescence, or even the calcium indicator itself.[8][9] It is important to perform proper controls to distinguish true physiological responses from artifacts.
| Assay | Potential Artifact | Suggested Action |
| MTT Assay | MLA interferes with the assay chemistry. | Run a cell-free control with MLA to check for direct reduction of MTT. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo).[10] |
| Calcium Imaging | Motion artifacts or unstable baseline. | Use motion correction algorithms and ensure a stable baseline recording before drug application.[10] |
| Phototoxicity or photobleaching. | Minimize laser exposure and use appropriate imaging parameters. |
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is a general guideline for recording α7 nAChR-mediated currents and their inhibition by MLA in cultured neurons or brain slices.
-
Solution Preparation:
-
External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Prepare an internal pipette solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, and 0.2 GTP, with pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Hold the cell at a membrane potential of -70 mV.
-
Establish a stable baseline recording for at least 5 minutes.
-
-
Drug Application:
-
Apply an α7 nAChR agonist (e.g., acetylcholine or choline) locally via a puffer pipette or through the bath perfusion system to evoke a current.
-
After observing a stable agonist-evoked current, co-apply MLA citrate at the desired concentration with the agonist.
-
Observe the inhibition of the agonist-evoked current.
-
-
Troubleshooting:
-
No Current: Ensure the presence of functional α7 nAChRs in your cells. The rapid desensitization of α7 nAChRs can make it difficult to record currents; using a fast perfusion system is recommended.
-
Unstable Recording: Ensure a good seal resistance (>1 GΩ) and stable access resistance. Check for proper grounding of the setup to minimize electrical noise.
-
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of MLA on cell viability.
-
Cell Plating: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of MLA citrate for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Troubleshooting:
-
High Background: Run a cell-free control with MLA to check for direct interference with the MTT reagent.
-
Inconsistent Results: Ensure even cell plating and proper mixing during the solubilization step.
-
Visualizations
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
Caption: Downstream signaling pathways activated by the α7 nAChR.
Experimental Workflow for Investigating MLA Effects
References
- 1. rndsystems.com [rndsystems.com]
- 2. Coupling of human nicotinic acetylcholine receptors alpha 7 to calcium channels in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
Stability of Methyllycaconitine citrate in aqueous solution over time
Welcome to the technical support center for Methyllycaconitine (B43530) (MLA) citrate (B86180). This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors by providing troubleshooting guidance and frequently asked questions regarding the stability of MLA citrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Methyllycaconitine citrate solutions?
A1: this compound is soluble in water up to 100 mM and in DMSO up to 100 mM. For most in vitro and in vivo biological experiments, sterile, purified water (e.g., deionized, distilled, or water for injection) is the recommended solvent.
Q2: What are the recommended storage conditions for MLA citrate stock solutions?
A2: For optimal stability, it is recommended to store aqueous stock solutions of MLA citrate at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is MLA citrate in aqueous solution at room temperature?
A3: It is generally recommended to prepare working solutions of MLA citrate fresh on the day of use and to avoid prolonged storage at room temperature.[1][3] While specific degradation kinetics at room temperature are not extensively published, the presence of an ester linkage in the MLA molecule suggests a susceptibility to hydrolysis, a process that is accelerated at higher temperatures.
Q4: Can I expect MLA citrate to be stable in my cell culture medium?
A4: The stability of MLA citrate in cell culture medium can be influenced by several factors, including the pH and enzymatic activity of the medium, which typically contains supplements like fetal bovine serum. For experiments involving extended incubation times, it is advisable to assess the stability of MLA citrate under your specific experimental conditions. It is recommended to add the compound to the medium immediately before starting the experiment.
Q5: Are there any known degradation products of MLA citrate in aqueous solution?
A5: While specific degradation pathways for MLA in simple aqueous solutions are not well-documented in publicly available literature, hydrolysis of the ester bond is a potential degradation route. This would result in the formation of the parent norditerpenoid alkaloid and the N-(2-carboxyphenyl)-methylsuccinamic acid side chain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in experimental results over time. | Degradation of MLA citrate stock or working solutions. | - Prepare fresh working solutions for each experiment. - Ensure stock solutions are stored properly at -20°C or -80°C in aliquots. - Perform a stability check of your stock solution using an analytical method like HPLC if you suspect degradation. |
| Precipitation observed in the aqueous solution. | The concentration of MLA citrate exceeds its solubility limit under the specific buffer or temperature conditions. | - Gently warm the solution and/or use sonication to aid dissolution. - If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. - Ensure the pH of your aqueous solution is compatible with MLA citrate solubility. |
| Loss of antagonist activity in a biological assay. | Degradation of MLA citrate leading to a lower effective concentration. | - Confirm the purity and integrity of your MLA citrate solid material. - Prepare fresh solutions from a new aliquot or a new batch of the compound. - Re-evaluate your solution preparation and storage procedures to minimize degradation. |
| Inconsistent analytical quantification (e.g., HPLC). | Issues with the analytical method or sample preparation. | - Verify the specificity and stability-indicating nature of your analytical method. - Ensure proper sample handling and dilution to avoid degradation during the analytical process. - Use a freshly prepared calibration curve for each analytical run. |
Stability of this compound in Aqueous Solution
The following table summarizes the recommended storage conditions and expected stability of MLA citrate in aqueous solutions based on vendor recommendations and general chemical principles. Please note that the degradation rates are illustrative due to the absence of specific published kinetic data.
| Storage Temperature | Solvent | Recommended Duration | Expected Stability |
| Room Temperature (~25°C) | Water | < 24 hours | Prone to degradation; prepare fresh. |
| 4°C | Water | Up to a few days | Slow degradation may occur. |
| -20°C | Water | Up to 1 month | Generally stable.[1][3][4] |
| -80°C | Water | Up to 6 months | Considered stable for long-term storage.[1][4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of MLA citrate in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (of known purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers to test different pH values)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh a known amount of MLA citrate and dissolve it in HPLC-grade water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., pH 5, 7.4, and 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Design:
-
Time Points: Define the time points for sample analysis (e.g., 0, 24, 48, 72 hours, and 1, 2, 4 weeks).
-
Storage Conditions: Aliquot the working solutions into separate vials for each time point and store them under different temperature conditions (e.g., room temperature, 4°C, and a stressed condition like 40°C). Protect samples from light if photostability is also being assessed.
4. HPLC Analysis:
-
Method: Develop a stability-indicating HPLC method capable of separating the intact MLA from its potential degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point.
-
Detection: Use a UV detector set at a wavelength where MLA has significant absorbance (e.g., around 270 nm).
-
Analysis: At each time point, retrieve the samples from their respective storage conditions, allow them to reach room temperature, and inject them into the HPLC system.
-
Quantification: Calculate the concentration of MLA citrate at each time point by comparing the peak area to a calibration curve prepared from freshly made standards. The percentage of MLA remaining can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100.
5. Data Analysis:
-
Plot the percentage of MLA citrate remaining versus time for each storage condition and pH.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
Visualizations
Experimental Workflow for Stability Testing
Caption: A flowchart illustrating the key steps in a stability study of this compound.
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor Antagonism by MLA
Caption: MLA competitively antagonizes the α7 nAChR, blocking acetylcholine-mediated signaling.
References
How to prevent Methyllycaconitine citrate precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Methyllycaconitine (MLA) citrate (B86180) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and why is its solubility a concern?
Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). It is commercially available as a citrate salt to enhance its water solubility. However, the free base form of MLA is not readily soluble in water.[1] Precipitation can occur when the citrate salt is dissolved in complex aqueous solutions like cell culture media, leading to inaccurate concentrations and unreliable experimental results.
Q2: What are the primary factors that cause MLA citrate to precipitate in media?
The main factors contributing to MLA citrate precipitation in media are:
-
pH of the Medium: MLA is a weak base.[1] In solutions with a pH approaching or exceeding its pKa, the equilibrium will shift towards the formation of the less soluble free base, which can precipitate out of solution. Cell culture media are typically buffered between pH 7.2 and 7.4, which can favor the formation of the free base.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Certain ions, particularly divalent cations like calcium (Ca²⁺) and phosphate (B84403) (PO₄³⁻), can form insoluble salts with either citrate or potentially interact with the MLA molecule itself, causing precipitation.[2][3]
-
Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions or warming of the media, can decrease the solubility of some components and lead to precipitation.
-
Concentration: Preparing MLA citrate solutions at concentrations that exceed its solubility limit in the specific medium will inevitably lead to precipitation.
Q3: What is the solubility of MLA citrate?
Several suppliers report that MLA citrate is soluble in water up to 100 mM and in DMSO up to 100 mM. However, this refers to its solubility in a simple solvent. The solubility in complex solutions like cell culture media will likely be lower due to the factors mentioned above.
Troubleshooting Guide: Preventing MLA Citrate Precipitation
This guide provides step-by-step instructions to help you troubleshoot and prevent MLA citrate precipitation in your experiments.
Issue 1: Precipitate forms immediately upon adding MLA citrate stock solution to the media.
Possible Causes:
-
High Final Concentration: The desired final concentration of MLA citrate in the media may be too high.
-
pH Shock: Rapidly adding a concentrated stock solution (which may have a different pH) to the buffered media can cause localized pH changes, leading to precipitation of the free base.
-
Incompatible Solvent: If the stock solution is prepared in a solvent other than water or DMSO, it may not be miscible with the aqueous media.
Solutions:
-
Prepare a High-Concentration Stock Solution: Prepare a concentrated stock solution of MLA citrate in sterile, nuclease-free water or DMSO. For example, a 10 mM stock in water is a common starting point.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in a smaller volume of the same media. This gradual dilution helps to avoid localized high concentrations and pH shock.
-
Gentle Mixing: After each dilution step, gently mix the solution by swirling or inverting the tube. Avoid vigorous vortexing, which can sometimes promote precipitation.
Issue 2: Precipitate forms over time after MLA citrate is added to the media, especially in the incubator.
Possible Causes:
-
pH Shift in the Incubator: The bicarbonate-CO₂ buffering system in most cell culture media is dynamic. As the medium equilibrates in a CO₂ incubator, the pH can shift slightly, potentially moving into a range that favors the formation of the less soluble MLA free base.
-
Interaction with Media Components: Over time, MLA citrate may interact with components in the media, such as calcium and phosphate, to form insoluble complexes.[2][3]
-
Evaporation: If the culture vessel is not properly sealed, evaporation of water from the media can increase the concentration of all solutes, potentially exceeding the solubility limit of MLA citrate.
Solutions:
-
Verify Media pH: Before adding your MLA citrate solution, ensure your cell culture medium is properly buffered and at the correct pH (typically 7.2-7.4).
-
Prepare Fresh Solutions: Prepare the final working solution of MLA citrate in media fresh for each experiment. Avoid storing diluted solutions for extended periods.
-
Consider a Lower pH Formulation: If precipitation persists and your experimental design allows, consider using a medium with a slightly lower pH (e.g., pH 7.0-7.2) to increase the proportion of the more soluble protonated form of MLA.
-
Minimize Evaporation: Use tightly sealed flasks or plates, and ensure the incubator has adequate humidity to prevent evaporation.
Data Presentation
The following table summarizes the key physicochemical properties of Methyllycaconitine citrate relevant to its solubility.
| Property | Value | Source |
| Molecular Weight | 874.93 g/mol | [4] |
| Solubility in Water | Up to 100 mM | [4] |
| Solubility in DMSO | Up to 100 mM | [4] |
| Form | Citrate Salt | [1] |
| Chemical Nature | Weak Base | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of MLA Citrate in Water
-
Weigh the MLA Citrate: Accurately weigh the required amount of MLA citrate powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM solution, you would need 8.75 mg of MLA citrate (MW = 874.93 g/mol ).
-
Add Sterile Water: In a sterile microcentrifuge tube, add a portion of the final volume of sterile, nuclease-free water (e.g., 800 µl for a final volume of 1 ml).
-
Dissolve the Powder: Add the weighed MLA citrate powder to the water.
-
Aid Dissolution (if necessary): If the powder does not dissolve readily, you can gently warm the solution at 37°C for a few minutes and vortex briefly.
-
Bring to Final Volume: Once the powder is completely dissolved, add sterile water to reach the final desired volume (e.g., 1 ml).
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Final Working Concentration of MLA Citrate in Cell Culture Media
-
Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM MLA citrate stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended): To minimize the risk of precipitation, first prepare an intermediate dilution of the stock solution in your complete cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in the cell culture medium.
-
Prepare Final Working Solution: Dilute the intermediate solution to the desired final concentration in the cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution.
-
Mix Gently and Use Immediately: Gently mix the final solution and use it for your experiment immediately.
Mandatory Visualizations
Caption: Workflow for preparing MLA citrate working solutions.
Caption: Key factors that can lead to MLA citrate precipitation.
References
Technical Support Center: Methyllycaconitine (MLA) Citrate Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyllycaconitine (B43530) (MLA) citrate (B86180) in electrophysiology experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during electrophysiological recordings with MLA citrate, presented in a question-and-answer format.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| No effect of MLA application on nicotinic acetylcholine (B1216132) receptor (nAChR) currents. | 1. Incorrect MLA concentration: The concentration may be too low to effectively antagonize the target receptors. 2. Degradation of MLA stock solution: Improper storage can lead to loss of potency. 3. Receptor subtype insensitivity: The nAChR subtype you are studying may have low sensitivity to MLA. 4. Inefficient drug perfusion: The perfusion system may not be delivering MLA to the tissue or cells effectively. | 1. Verify and optimize concentration: Confirm the concentration of your working solution. If necessary, perform a concentration-response curve to determine the optimal inhibitory concentration for your specific setup. 2. Prepare fresh solution: Prepare a fresh stock solution of MLA citrate from powder. Aliquot and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent repeated freeze-thaw cycles.[1] 3. Confirm receptor subtype: Ensure the receptor subtype you are studying is sensitive to MLA. While MLA is a potent antagonist of α7 nAChRs, it has lower affinity for other subtypes like α4β2 and α3β4.[2][3] 4. Check perfusion system: Ensure your perfusion system is working correctly with no leaks or blockages. You can test this with a dye to visualize the flow over your preparation. |
| Unexpected potentiation of nAChR currents at low MLA concentrations. | Paradoxical agonistic effect: Some studies have reported that at very low (picomolar) concentrations, MLA can potentiate nAChR responses, acting as a co-agonist rather than an antagonist.[4][5][6] | 1. Review your concentration: Double-check your dilution calculations. This effect is most prominent at very low concentrations. 2. Perform a full concentration-response curve: This will help you identify the concentration range where potentiation occurs and the range where antagonism dominates. 3. Consider the experimental context: Be aware of this potential dual effect when interpreting your data, especially at the lower end of the concentration spectrum. |
| Slow or incomplete washout of MLA's effect. | 1. High-affinity binding: MLA can have a high affinity for α7 nAChRs, leading to slow dissociation. 2. Lipophilic nature: The compound may accumulate in the lipid bilayer of the cell membrane, leading to a slow release. 3. Inadequate washout period: The washout time may be insufficient to completely remove the drug from the recording chamber. | 1. Prolong washout time: Increase the duration of your washout period with control solution. 2. Increase perfusion rate: A faster flow rate during washout can help to clear the drug more effectively. 3. Pulsatile application: For some applications, consider using a faster, more localized drug application system to minimize widespread accumulation. |
| Baseline instability or drift after MLA application. | 1. Solvent effects: If using a solvent like DMSO to dissolve MLA, the final concentration of the solvent in your recording solution may be affecting the baseline. 2. Non-specific effects: At higher concentrations, MLA may have off-target effects on other ion channels or cellular processes, leading to baseline changes. 3. pH changes: The addition of the drug solution might slightly alter the pH of the recording medium. | 1. Use a vehicle control: Always perform control experiments with the vehicle (e.g., ACSF with the same concentration of DMSO) to isolate the effects of the solvent. 2. Use the lowest effective concentration: Determine the minimal concentration of MLA required to achieve the desired antagonism to minimize potential off-target effects. 3. Check solution pH: Ensure the pH of your MLA-containing solution is the same as your control recording solution. |
| Precipitation of MLA in Artificial Cerebrospinal Fluid (ACSF). | Solubility issues: MLA citrate may have limited solubility in certain buffer compositions, especially at higher concentrations or if the stock solution is not prepared correctly. | 1. Prepare fresh dilutions: Make fresh dilutions of MLA in ACSF from a concentrated stock solution just before use. 2. Use a suitable solvent for stock: Prepare a concentrated stock solution in a solvent like water or DMSO. Ensure the final solvent concentration in the ACSF is minimal (typically <0.1%).[1] 3. Visually inspect solutions: Always visually inspect your working solutions for any signs of precipitation before perfusion. 4. Consider gentle warming or sonication: If solubility issues persist, gentle warming or brief sonication of the stock solution might help, but be cautious about potential degradation.[1] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Methyllycaconitine (MLA) citrate in electrophysiology?
Methyllycaconitine (MLA) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[2] This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby blocking the flow of ions through the channel.
2. At what concentrations is MLA selective for α7 nAChRs?
MLA shows high selectivity for α7 nAChRs at nanomolar concentrations (K_i = 1.4 nM).[2] However, at concentrations greater than 40 nM, it can also interact with other nAChR subtypes, such as α4β2 and α6β2.[2][3] Therefore, for subtype-selective studies, it is crucial to use the lowest effective concentration.
3. How should I prepare and store MLA citrate solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent like water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month).[1] Working solutions should be prepared fresh daily by diluting the stock solution in your recording buffer (e.g., ACSF).
4. Can MLA have non-specific or off-target effects?
While MLA is highly selective for α7 nAChRs at low nanomolar concentrations, higher concentrations can lead to interactions with other nAChR subtypes.[2][3] Some studies have also reported unexpected potentiation of nAChR activity at picomolar concentrations.[4][5][6] It is always advisable to perform appropriate control experiments to rule out potential off-target effects in your specific preparation.
5. What are some key parameters to consider when designing an electrophysiology experiment with MLA?
Key parameters include the concentration of MLA, the duration of pre-incubation (if any), the rate of perfusion, and the washout time. The optimal values for these parameters will depend on the specific experimental goals, the preparation being used (e.g., cell culture, brain slices), and the nAChR subtype being investigated. A thorough review of the literature for similar experimental paradigms is recommended.
Quantitative Data Summary
The following tables summarize key quantitative data for Methyllycaconitine citrate relevant to electrophysiological studies.
Table 1: Binding Affinities and Inhibitory Concentrations
| Receptor Subtype | Parameter | Value | Species | Preparation | Reference |
| α7 nAChR | K_i | 1.4 nM | - | Neuronal membranes | [2] |
| α-conotoxin-MII sensitive nAChR | K_i | 33 nM | Rat | Striatum | [3] |
| α4β2 nAChR | IC_50 | 2.3 - 26.6 µM (analogs) | Rat | Xenopus oocytes | [7] |
| α3β4 nAChR | IC_50 | 2.3 - 26.6 µM (analogs) | Rat | Xenopus oocytes | [7] |
| α7 nAChR | IC_50 | 2 nM | Human | - |
Table 2: Recommended Working Concentrations in Electrophysiology
| Application | Concentration Range | Observation | Reference(s) |
| Selective α7 nAChR antagonism | 1 - 100 nM | Effective blockade of α7-mediated currents. | [2] |
| Potentiation of nAChR response | Picomolar range | Paradoxical enhancement of agonist-evoked currents. | [4][5][6] |
| Non-selective nAChR antagonism | > 100 nM | Inhibition of multiple nAChR subtypes. | [2][3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of nAChR Currents
This protocol provides a general framework for recording nAChR-mediated currents and testing the effect of MLA in cultured neurons or brain slices.
-
Preparation: Prepare standard artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2 / 5% CO2. The internal solution for the patch pipette typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
Recording: Obtain a whole-cell patch-clamp recording from the neuron of interest. Hold the cell in voltage-clamp mode at a holding potential of -70 mV.
-
Baseline: Establish a stable baseline recording for 5-10 minutes while perfusing with ACSF.
-
Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response. This can be done via bath application or a faster local perfusion system.
-
MLA Application: After washing out the agonist, pre-incubate the preparation with the desired concentration of MLA in ACSF for 5-10 minutes.
-
Co-application: While continuing to perfuse with MLA, co-apply the nAChR agonist.
-
Washout: Wash out MLA and the agonist with ACSF for at least 10-15 minutes, or until the agonist response returns to baseline levels.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current before, during, and after MLA application. The percentage of inhibition can be calculated as: (1 - (Amplitude with MLA / Amplitude without MLA)) * 100.
Visualizations
Caption: MLA's mechanism as a competitive antagonist at the α7 nAChR.
Caption: A logical workflow for troubleshooting a lack of MLA effect.
References
- 1. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of the actions of acetylcholine, epibatidine, and nicotine by methyllycaconitine at fetal muscle-type nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Experimental Artifacts with Methyllycaconitine (MLA) Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Methyllycaconitine (B43530) (MLA) citrate (B86180) and avoiding common experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Solution Stability
Q1: I'm having trouble dissolving Methyllycaconitine (MLA) citrate in my aqueous buffer. What should I do?
A1: While MLA citrate is soluble in water up to 100 mM, issues can arise depending on the buffer composition and pH.[1][2] The free base of MLA is not readily soluble in water.[3] The citrate salt is the most common and more water-soluble form available commercially.[3] If you encounter precipitation:
-
Verification: First, ensure you are using the citrate salt of MLA.
-
pH Adjustment: MLA is a weak base, and its solubility can be influenced by pH.[3] Ensure your buffer pH is compatible.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.[1]
-
Alternative Solvents: For stock solutions, consider using DMSO (up to 100 mM) or water.[2] Subsequent dilutions into your aqueous experimental buffer should be done carefully, ensuring thorough mixing.
-
Fresh Preparation: It is recommended to prepare and use solutions on the same day.[1] If storage is necessary, store aliquots at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Q2: My MLA citrate solution, which was initially clear, has formed a precipitate over time. Why is this happening and how can I prevent it?
A2: Precipitate formation in a previously clear MLA citrate solution can be due to several factors:
-
Storage Conditions: Stock solutions, especially those in aqueous buffers, are best prepared fresh. If stored, they should be kept at -20°C for up to a month or -80°C for up to six months to maintain stability.[1] Repeated freeze-thaw cycles can decrease stability and should be avoided by preparing aliquots.
-
Buffer Incompatibility: Certain buffer components can interact with MLA citrate over time, leading to precipitation. If you suspect this, try preparing a fresh solution in a different, simplified buffer system if your experiment allows.
-
Concentration Issues: Ensure that the final concentration in your experimental buffer does not exceed its solubility limit under those specific conditions (e.g., temperature, pH).
Receptor Specificity and Off-Target Effects
Q3: I am using MLA citrate as a selective α7 nAChR antagonist, but I suspect off-target effects. How can I be sure my results are specific to α7 nAChR inhibition?
A3: While MLA is a potent and selective antagonist of α7-containing neuronal nicotinic receptors (nAChRs) with a Ki of approximately 1.4 nM, it can interact with other nAChR subtypes at higher concentrations.[2]
-
Concentration is Key: Off-target effects on α4β2 and α6β2 receptors have been observed at concentrations greater than 40 nM.[2] It is crucial to use the lowest effective concentration of MLA to achieve α7 nAChR blockade without engaging other subtypes.
-
Control Experiments:
-
Dose-Response Curve: Perform a dose-response curve for MLA in your experimental system. This will help you determine the optimal concentration for α7 nAChR antagonism and identify the concentration at which off-target effects may begin to appear.
-
Use of Other Antagonists: To confirm that the observed effect is due to α7 nAChR blockade, consider using another selective α7 nAChR antagonist with a different chemical structure, such as α-bungarotoxin.
-
Positive and Negative Controls: In cell lines or tissues known to express other nAChR subtypes but not α7, MLA should ideally have no effect at the concentration you are using.
-
-
Caution in Specific Brain Regions: Studies have shown that MLA can inhibit presynaptic nAChRs with a subunit composition of α3/α6β2β3* in the striatum. Therefore, caution should be exercised when using MLA as a selective α7 antagonist in studies involving the basal ganglia.[4]
Q4: I am not seeing any effect of MLA citrate in my experiment, even at concentrations that should be effective. What could be the reason?
A4: Several factors could contribute to a lack of observed effect:
-
Agonist Competition: MLA is a competitive antagonist.[4] If you are using a high concentration of an α7 nAChR agonist in your experiment, it may be outcompeting MLA for the binding site. Consider reducing the agonist concentration or increasing the MLA concentration, keeping in mind the potential for off-target effects.
-
Incorrect MLA Concentration: Double-check your calculations and the purity of your MLA citrate. It's important to use the batch-specific molecular weight provided on the certificate of analysis for preparing stock solutions.[2]
-
Degraded MLA: Ensure your MLA citrate has been stored properly (-20°C, desiccated) and that stock solutions are not used beyond their recommended storage period.[5]
-
Absence of Target Receptors: Confirm that your experimental system (e.g., cell line, tissue) expresses functional α7 nAChRs.
-
Low Doses May Potentiate: Interestingly, some studies have shown that very low, picomolar concentrations of MLA can potentiate α7 nAChR responses and improve memory acquisition in rats.[6] This highlights the importance of a full dose-response characterization.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for Methyllycaconitine citrate.
Table 1: Binding Affinity of Methyllycaconitine (MLA) Citrate for Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtypes
| Receptor Subtype | Ki (Inhibition Constant) | Experimental System | Reference |
| α7-containing neuronal nAChRs | 1.4 nM | [2] | |
| α3/α6β2β3* presynaptic nAChRs | 33 nM | Rat Striatum | [4] |
| α4β2 nAChRs | > 40 nM (interaction concentration) | [2] | |
| α6β2 nAChRs | > 40 nM (interaction concentration) | [2] |
Table 2: IC50 Values of Methyllycaconitine (MLA) Analogs at Different nAChR Subtypes
| Compound | nAChR Subtype | IC50 (µM) | Experimental System | Reference |
| Azabicyclic Alcohol Analog | α4β2 | 11.6 (with 3 min preincubation) | Xenopus Oocytes | [7] |
| Azabicyclic Alcohol Analog | α4β2 | 53.2 (without preincubation) | Xenopus Oocytes | [7] |
| Various MLA Analogs | α7, α4β2, α3β4 | 2.3 - 26.6 | Xenopus Oocytes | [7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
-
Preparation of MLA Citrate Solution:
-
For intraperitoneal (i.p.) injection, dissolve MLA citrate in sterile saline.
-
For more complex formulations, a stock solution in DMSO can be prepared first. A common in vivo formulation involves adding the DMSO stock to a vehicle of PEG300, Tween-80, and saline.[1] For example, a final solution could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Always ensure the final solution is clear. Gentle warming or sonication can be used to aid dissolution.[1] Prepare the solution fresh on the day of the experiment.[1]
-
-
Dosing:
-
Administration:
-
Administer the MLA citrate solution via intraperitoneal (i.p.) injection.
-
The volume of injection should be appropriate for the size of the mouse, typically 5-10 ml/kg.
-
-
Behavioral Observation:
-
Observe the mice for the desired behavioral changes at specific time points post-injection. For instance, behavioral observations can be conducted over a one-hour interval following MLA administration.[8]
-
Protocol 2: Radioligand Binding Assay with [3H]-Methyllycaconitine ([3H]MLA)
This protocol outlines a general procedure for a competitive radioligand binding assay using [3H]MLA to characterize the binding of a test compound to α7 nAChRs.
-
Membrane Preparation:
-
Homogenize the tissue or cells expressing α7 nAChRs in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[10]
-
-
Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[10]
-
Total Binding: Add membrane preparation (50-120 µg protein for tissue), [3H]MLA (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, [3H]MLA, and a high concentration of a competing ligand (e.g., 300 µM nicotine) to saturate the receptors.[11]
-
Competition Binding: Add membrane preparation, [3H]MLA, and varying concentrations of your test compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Dry the filters and measure the radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Diagram 1: Simplified α7 nAChR Signaling Pathway and Points of MLA Action
Caption: Competitive antagonism of MLA at the α7 nAChR.
Diagram 2: Experimental Workflow for Investigating MLA Specificity
Caption: Workflow for verifying the specificity of MLA effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 6. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of Methyllycaconitine (MLA) Citrate Antagonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of Methyllycaconitine (MLA) citrate (B86180), a potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The following resources are designed to help ensure the specificity of its antagonistic action in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary target?
A1: Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR)[1][2]. It is widely used as a pharmacological tool to study the physiological and pathological roles of this receptor subtype.
Q2: How selective is MLA for the α7 nAChR?
A2: MLA exhibits high selectivity for the α7 nAChR. However, at higher concentrations, it can also interact with other nAChR subtypes, notably α4β2 and α6β2-containing receptors[3]. It is crucial to use MLA at concentrations that are selective for the α7 subtype to avoid confounding off-target effects.
Q3: What are the known off-target effects of MLA?
A3: The primary off-target effects of MLA involve the blockade of α4β2 and α6β2-containing nAChRs. These interactions generally occur at concentrations significantly higher than those required to antagonize the α7 nAChR. For instance, while the Ki for α7 is in the nanomolar range, interaction with α4β2 and α6β2 receptors is observed at concentrations greater than 40 nM[3].
Q4: What is the difference between competitive and non-competitive antagonism, and which type is MLA?
A4: Competitive antagonists bind to the same site as the endogenous agonist (e.g., acetylcholine) and directly compete with it for binding. Non-competitive antagonists bind to a different (allosteric) site on the receptor to prevent its activation. MLA is a competitive antagonist at the α7 nAChR[2].
Q5: What are the optimal storage and handling conditions for MLA citrate?
A5: MLA citrate is typically stored as a solid at -20°C. For experimental use, it can be dissolved in sterile water or a suitable buffer. It is recommended to prepare fresh solutions for each experiment to ensure potency and stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | 1. Off-target effects: The concentration of MLA being used may be too high, leading to the inhibition of other nAChR subtypes. 2. Compound degradation: Improper storage or handling of MLA citrate can lead to loss of activity. 3. Variability in experimental system: Differences in cell lines, tissue preparations, or agonist concentrations can affect the observed results. | 1. Perform a dose-response curve: Determine the lowest concentration of MLA that effectively blocks the α7 nAChR-mediated response in your specific system. 2. Use control compounds: Include other selective α7 nAChR antagonists or antagonists for potential off-target receptors to confirm the specificity of the observed effect. 3. Ensure proper storage and handling: Prepare fresh MLA solutions for each experiment and store the stock solution as recommended by the manufacturer. 4. Characterize your experimental system: Confirm the expression of the α7 nAChR and other relevant nAChR subtypes in your model. |
| Observed effect is not completely blocked by MLA | 1. Involvement of other receptor systems: The observed physiological response may not be solely mediated by α7 nAChRs. 2. Insufficient MLA concentration: The concentration of MLA may not be high enough to fully antagonize the α7 nAChR in your experimental setup. 3. Competitive displacement: High concentrations of the agonist used in the experiment might be outcompeting MLA for the binding site. | 1. Use a broader range of antagonists: Test antagonists for other receptor systems that might be involved in the observed response. 2. Increase MLA concentration cautiously: Titrate the MLA concentration upwards while monitoring for potential off-target effects. 3. Vary agonist concentration: Perform experiments with different concentrations of the agonist to understand the competitive nature of the interaction. |
| Difficulty replicating results from the literature | 1. Differences in experimental protocols: Minor variations in experimental conditions can lead to different outcomes. 2. Source and purity of MLA: The purity and batch of the MLA citrate used can vary between suppliers. | 1. Standardize your protocol: Carefully review and align your experimental protocol with the cited literature. 2. Verify compound integrity: Ensure the purity and concentration of your MLA stock solution. |
Data Presentation
Table 1: Binding Affinity of Methyllycaconitine (MLA) Citrate for Various nAChR Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Species | Preparation | Reference |
| α7 | [³H]MLA | 1.86 | Rat | Brain membranes | [4] |
| α7-containing | MLA citrate | 1.4 | - | Neuronal | [3] |
| α-conotoxin-MII-sensitive (presumed α3/α6β2β3)* | MLA | 33 | Rat | Striatum and nucleus accumbens | [3] |
| α4β2 | MLA citrate | > 40 | - | Neuronal | [3] |
| α6β2 | MLA citrate | > 40 | - | Neuronal | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine MLA Specificity
Objective: To determine the binding affinity (Ki) of MLA for different nAChR subtypes expressed in a cell line or tissue preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the nAChR subtype of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a specific radioligand for the nAChR subtype of interest (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of unlabeled MLA citrate.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of MLA.
-
Calculate the IC50 value (the concentration of MLA that inhibits 50% of radioligand binding).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To functionally assess the antagonistic activity and specificity of MLA on different nAChR subtypes expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α7, or α4 and β2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a specific agonist for the expressed nAChR subtype (e.g., acetylcholine) to elicit an inward current.
-
-
Antagonist Application and Data Analysis:
-
Pre-apply varying concentrations of MLA citrate for a set period before co-applying it with the agonist.
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of MLA.
-
Construct a concentration-response curve for MLA's inhibition of the agonist-induced current to determine its IC50.
-
To test for competitive antagonism, generate agonist concentration-response curves in the absence and presence of a fixed concentration of MLA. A rightward shift in the agonist EC50 without a change in the maximal response is indicative of competitive antagonism.
-
Visualizations
Caption: A logical workflow for validating the specificity of MLA's antagonistic effects.
Caption: Simplified signaling pathway of the α7 nAChR and the antagonistic action of MLA.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
α7 Nicotinic Acetylcholine Receptor Antagonists: A Comparative Guide to Methyllycaconitine Citrate and α-Bungarotoxin
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory. Its dysfunction is associated with various neurological disorders, including Alzheimer's disease and schizophrenia, making it a significant target for drug discovery. This guide provides an objective comparison of two potent and widely used antagonists of the α7 nAChR: the small molecule Methyllycaconitine citrate (B86180) (MLA) and the peptide toxin α-bungarotoxin (α-BTX).
At a Glance: Key Differences
| Feature | Methyllycaconitine Citrate (MLA) | α-Bungarotoxin (α-BTX) |
| Type | Small molecule alkaloid | Polypeptide neurotoxin |
| Binding | Competitive, reversible | Essentially irreversible |
| Affinity | High (nanomolar range) | High (nanomolar range) |
| Selectivity | Highly selective for α7 nAChR | Highly selective for α7 nAChR |
| Applications | In vitro and in vivo studies, pharmacological tool | Primarily in vitro studies, receptor characterization and localization |
Quantitative Comparison: Binding Affinities
The following table summarizes the binding affinities of MLA and α-BTX for the α7 nAChR from various studies. It is important to note that experimental conditions can influence these values.
| Ligand | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Methyllycaconitine (MLA) | Rat brain membranes | [125I]α-bungarotoxin | 1.4 | - | [1] |
| Rat brain membranes | [3H]MLA | - | - | [2] | |
| α-Bungarotoxin (α-BTX) | Rat brain membranes | [3H]MLA | 1.8 ± 0.5 | - | [2] |
| α7 nAChR | - | - | 1.6 |
Mechanism of Action and Receptor Interaction
Both MLA and α-BTX act as competitive antagonists at the acetylcholine binding site on the α7 nAChR. However, their binding kinetics and reversibility differ significantly.
This compound (MLA) is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7 nAChR.[3][4] Its binding is characterized by rapid association and dissociation, making it a reversible antagonist.[2] This property is advantageous for in vivo studies where washout of the compound is desired. However, some studies suggest that MLA may also exhibit non-competitive effects at other nAChR subtypes, which should be considered when interpreting results.[3][5]
α-Bungarotoxin (α-BTX) is a polypeptide neurotoxin isolated from the venom of the Taiwanese banded krait, Bungarus multicinctus.[6] It binds with very high affinity and near irreversibility to the α7 nAChR, making it an excellent tool for receptor localization and quantification in vitro.[6] This irreversible binding, however, limits its utility in experiments that require antagonist washout or in most in vivo applications.
Signaling Pathways
The blockade of the α7 nAChR by both MLA and α-BTX prevents the influx of cations, primarily Ca2+, which is a hallmark of α7 nAChR activation.[7] This disruption of calcium signaling can affect numerous downstream cellular processes.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound (e.g., MLA or α-BTX) by measuring its ability to displace a radiolabeled ligand from the α7 nAChR.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing α7 nAChRs (e.g., rat hippocampus or transfected cell lines) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.[8]
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]α-bungarotoxin), and a range of concentrations of the unlabeled competitor (MLA or α-BTX).[8][9] Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled ligand).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific radioligand and receptor preparation.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC50 value.[8]
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the ion flow through the α7 nAChR in response to an agonist and the blocking effect of an antagonist.
Workflow:
Detailed Methodology:
-
Oocyte Preparation: Inject cRNA encoding the human α7 nAChR subunit into Xenopus laevis oocytes. Incubate the oocytes for several days to allow for receptor expression.[4]
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[10]
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential, typically between -50 mV and -80 mV.
-
Agonist Application: Apply an agonist, such as acetylcholine (ACh), to the oocyte to activate the α7 nAChRs and elicit an inward current.
-
Antagonist Application: To test the effect of an antagonist, pre-incubate the oocyte with the antagonist (MLA or α-BTX) for a specific duration before co-applying it with the agonist.
-
Data Acquisition and Analysis: Record the currents using appropriate hardware and software. Measure the peak amplitude of the agonist-evoked current in the presence and absence of the antagonist to determine the degree of inhibition.
Conclusion
Both this compound and α-bungarotoxin are invaluable tools for studying the α7 nicotinic acetylcholine receptor. The choice between them depends on the specific experimental needs. MLA, with its reversible binding, is well-suited for in vivo studies and experiments requiring antagonist washout. α-BTX, with its near-irreversible binding, is the gold standard for in vitro receptor characterization, localization, and quantification. A thorough understanding of their distinct properties is essential for the accurate design and interpretation of experiments targeting the α7 nAChR.
References
- 1. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. | Sigma-Aldrich [merckmillipore.com]
- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
A Head-to-Head Battle at the Alpha-7 Nicotinic Receptor: Methyllycaconitine Citrate vs. PNU-282987
For researchers navigating the complex world of nicotinic acetylcholine (B1216132) receptor (nAChR) pharmacology, the choice between an antagonist and an agonist is fundamental. This guide provides a direct functional comparison of two prominent modulators of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR): the potent antagonist Methyllycaconitine citrate (B86180) (MLA) and the selective agonist PNU-282987. By examining their performance in key functional assays, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their experimental designs.
This comparison guide delves into the quantitative measures of their activity, detailed experimental protocols for assays in which they are commonly used, and visual representations of their interplay within cellular signaling pathways.
Quantitative Comparison: Potency and Efficacy
The functional effects of Methyllycaconitine citrate (MLA) and PNU-282987 are fundamentally opposed. PNU-282987 is a potent agonist that activates the α7 nAChR, while MLA is a powerful antagonist that blocks this activation. Their respective potencies are typically measured and reported as EC50/IC50 and Ki values, which represent the concentration of the compound required to elicit a half-maximal response (activation for PNU-282987, inhibition for MLA) and the binding affinity for the receptor, respectively.
| Compound | Mode of Action | Parameter | Value | Cell/Tissue Type | Reference |
| PNU-282987 | α7 nAChR Agonist | EC50 | 154 nM | Not Specified | [1] |
| Ki | 26 nM | Rat α7 nAChR | [2] | ||
| Ki | 27 nM | Rat brain homogenates | [1] | ||
| This compound (MLA) | α7 nAChR Antagonist | IC50 | 2.75 nM | PC12 cells (ERK phosphorylation) | [1] |
| Ki | 1.4 nM | Neuronal nicotinic receptors | |||
| Ki | 33 nM | Rat striatum | [3] |
Functional Assays: A Detailed Examination
The antagonistic relationship between MLA and PNU-282987 is clearly demonstrated in various functional assays. The activation of α7 nAChRs by PNU-282987 triggers downstream signaling events, which can be effectively blocked by pretreatment with MLA.
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay
Activation of α7 nAChRs can lead to the phosphorylation of ERK, a key protein in cell signaling pathways. In PC12 cells, the combination of PNU-282987 and a positive allosteric modulator (PAM) like PNU-120596 robustly induces ERK phosphorylation. This effect is shown to be mediated by α7 nAChRs as it is attenuated in a concentration-dependent manner by MLA.[1]
Experimental Protocol: In-Cell Western (ICW) for ERK Phosphorylation [1]
-
Cell Culture: Undifferentiated PC12 cells, which endogenously express α7 nAChRs, are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment:
-
For antagonism studies, cells are pre-incubated with varying concentrations of this compound (MLA) for a specified period.
-
A positive allosteric modulator (PAM), such as PNU-120596 (10 µmol·L−1), is added and incubated for 10 minutes.
-
The α7 nAChR agonist, PNU-282987 (10 µmol·L−1), is then added and incubated for 5 minutes to induce ERK phosphorylation.
-
-
Cell Lysis and Staining:
-
The cells are fixed and permeabilized.
-
Primary antibodies against total ERK (tERK) and phosphorylated ERK (pERK) are added and incubated.
-
After washing, secondary antibodies conjugated to infrared dyes are added.
-
-
Data Acquisition and Analysis:
-
The plate is scanned on an infrared imaging system to quantify the fluorescence from both tERK and pERK antibodies.
-
The ratio of pERK to tERK is calculated to determine the level of ERK phosphorylation. The IC50 for MLA is determined by plotting the pERK/tERK ratio against the concentration of MLA.
-
Calcium Imaging Assay
The α7 nAChR is a ligand-gated ion channel that is permeable to calcium ions. Agonist binding leads to an influx of extracellular calcium, which can be visualized using calcium-sensitive fluorescent dyes. While PNU-282987 alone may not always evoke a strong calcium signal, its effect is significantly enhanced in the presence of a PAM.[1] This induced calcium influx can be blocked by MLA.
Experimental Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx [1]
-
Cell Preparation: PC12 cells are seeded into black-walled, clear-bottom 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
The plate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is established.
-
For antagonist studies, MLA is added prior to the agonist.
-
A PAM (e.g., PNU-120596) can be added to enhance the agonist-induced signal.
-
PNU-282987 is added to stimulate calcium influx.
-
-
Data Recording and Analysis:
-
The FLIPR instrument records the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The magnitude of the fluorescence increase reflects the extent of α7 nAChR activation.
-
Electrophysiology
Electrophysiological techniques, such as whole-cell patch clamp, directly measure the ion flow through the α7 nAChR channel upon agonist binding. PNU-282987 evokes a characteristic rapidly desensitizing inward current in neurons expressing α7 nAChRs. This current is completely blocked by pre-application of MLA, providing definitive evidence of its antagonistic action at the receptor channel.[4]
Signaling Pathways and Experimental Visualization
To better understand the interplay between this compound and PNU-282987, the following diagrams illustrate the key signaling pathway and a general experimental workflow for comparing their effects.
Conclusion
The data presented unequivocally define the functional relationship between this compound and PNU-282987 at the α7 nicotinic acetylcholine receptor. PNU-282987 serves as a potent and selective agonist, initiating downstream cellular signaling through receptor activation. Conversely, this compound acts as a formidable antagonist, effectively blocking the receptor and preventing agonist-induced activity. The choice between these two compounds will be dictated by the specific experimental question: to stimulate the α7 nAChR and study its downstream effects, PNU-282987 is the tool of choice; to inhibit the receptor and investigate the consequences of its blockade, MLA is the appropriate compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers designing and interpreting studies involving these critical modulators of the α7 nAChR.
References
- 1. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
Validating the Antagonistic Effect of Methyllycaconitine Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyllycaconitine (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other relevant compounds. It includes detailed experimental protocols and supporting data to aid in the validation of its antagonistic effects.
Introduction to Methyllycaconitine (MLA) Citrate
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a competitive antagonist at the α7 nicotinic acetylcholine receptor.[1] It is a valuable tool in neuroscience research for its high affinity and selectivity for this receptor subtype, which is implicated in various physiological and pathological processes, including learning, memory, and neuroinflammation.[1][2] This guide outlines key experimental approaches to validate and characterize the antagonistic properties of MLA citrate.
Comparative Analysis of α7 nAChR Ligands
The efficacy of MLA citrate as an α7 nAChR antagonist can be benchmarked against other known ligands for this receptor. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA and other relevant compounds.
| Compound | Type | Ki (nM) | IC50 (nM) | Receptor Subtype Specificity | Reference(s) |
| Methyllycaconitine (MLA) | Antagonist | 1.4 | 2.75 | Highly selective for α7 nAChR | [3] |
| α-Bungarotoxin | Antagonist | ~1-2 | - | Potent and selective for α7 and muscle-type nAChRs | [4] |
| PNU-282987 | Agonist | 26 - 27 | - | Highly selective α7 nAChR agonist | [5] |
| Mecamylamine | Non-selective Antagonist | - | Micromolar range | Non-competitive antagonist of various nAChR subtypes | [6] |
| Dihydro-β-erythroidine (DHβE) | Antagonist | - | Micromolar range | Preferential for α4β2 nAChRs over α7 nAChRs | [6] |
Experimental Protocols for Validation
Competitive Radioligand Binding Assay
This in vitro assay determines the binding affinity of a test compound (e.g., MLA) by measuring its ability to displace a known radiolabeled ligand from the α7 nAChR.
Objective: To determine the Ki of MLA citrate for the α7 nAChR.
Materials:
-
Cell membranes prepared from cells expressing α7 nAChRs (e.g., SH-SY5Y cells)
-
Radioligand: [¹²⁵I]α-bungarotoxin or [¹²⁵I]MLA[7]
-
Methyllycaconitine citrate
-
Assay buffer (e.g., Tris-HCl buffer)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of MLA citrate.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of MLA citrate.
-
Include control wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of a known non-labeled ligand (e.g., unlabeled α-bungarotoxin) to determine non-specific binding.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of MLA citrate by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the MLA citrate concentration and use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique directly measures the effect of an antagonist on the function of the ion channel associated with the α7 nAChR.
Objective: To demonstrate the inhibitory effect of MLA citrate on acetylcholine (ACh)-induced currents in α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human α7 nAChR
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., Barth's solution)
-
Acetylcholine (ACh)
-
This compound
Procedure:
-
Inject Xenopus oocytes with cRNA for the α7 nAChR and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Perfuse the oocyte with the recording solution.
-
Apply a pulse of ACh to elicit an inward current, representing the activation of the α7 nAChRs.
-
After the baseline response is established, pre-apply MLA citrate for a set period.
-
During the application of MLA citrate, apply another pulse of ACh and record the current.
-
Compare the amplitude of the ACh-induced current in the presence and absence of MLA citrate to determine the percentage of inhibition.
-
Perform a concentration-response curve for MLA citrate to determine its IC50.
In Vivo Nicotine-Induced Seizure Model
This animal model assesses the ability of an antagonist to block the central effects of a high dose of a nAChR agonist.
Objective: To evaluate the in vivo efficacy of MLA citrate in antagonizing nicotine-induced seizures in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Nicotine (B1678760) solution (in saline)
-
This compound solution (in saline)
-
Observation chamber
Procedure:
-
Administer MLA citrate (e.g., 5-10 mg/kg) or vehicle (saline) intraperitoneally (i.p.) to the mice.
-
After a pre-treatment period (e.g., 15-30 minutes), administer a convulsive dose of nicotine (e.g., 3-4 mg/kg, i.p.).[8]
-
Immediately place the mouse in an observation chamber and record seizure activity for at least 10-15 minutes.
-
Score the seizure severity using a standardized scale:
-
Score 0: No response
-
Score 1: Tremors, Straub tail
-
Score 2: Head weaving, circling
-
Score 3: Rearing, falling
-
Score 4: Clonic seizures (limb and body jerks)
-
Score 5: Tonic-clonic seizures (loss of posture) followed by death
-
-
Compare the seizure scores and the incidence of seizures between the MLA-treated and vehicle-treated groups.
Visualizing a7 nAChR Signaling and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by α7 nAChR antagonism and a typical experimental workflow for validating an antagonist.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: Experimental workflow for validating an α7 nAChR antagonist.
Conclusion
This compound is a highly potent and selective antagonist of the α7 nAChR. The experimental protocols detailed in this guide provide a robust framework for validating its antagonistic effects. By comparing its performance with other known ligands and employing a combination of in vitro and in vivo assays, researchers can confidently characterize the pharmacological profile of MLA and utilize it as a valuable tool in their studies of the cholinergic system.
References
- 1. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of nicotine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine Elicits Convulsive Seizures by Activating Amygdalar Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Methyllycaconitine Citrate with Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional antagonism of Methyllycaconitine (B43530) (MLA) citrate (B86180) across various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. The information presented is collated from peer-reviewed studies to assist researchers in evaluating the selectivity of MLA for their experimental needs.
Overview of Methyllycaconitine (MLA)
Methyllycaconitine is a norditerpenoid alkaloid antagonist known for its high affinity and selectivity for the α7 nAChR subtype.[1][2][3] However, its interaction with other nAChR subtypes is a critical consideration for its use as a selective pharmacological tool. This guide summarizes the available quantitative data on its cross-reactivity.
Comparative Binding Affinity and Functional Inhibition of MLA
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of MLA for various nAChR subtypes. Lower values indicate higher affinity and potency.
| nAChR Subtype | Ligand/Assay | Ki (nM) | IC50 (nM) | Species | Reference |
| α7 | [125I]α-bungarotoxin binding | 5.4 | - | Chick Brain | [4] |
| α7 | Functional Assay | - | 2 | Human | [1][2][5] |
| α3β4 | Functional Assay (Nicotine-mediated) | - | 90 - 115,000 | - | [2] |
| α4β2 | [3H]nicotine binding | 3700 | - | Chick Brain | [4] |
| α3/α6β2β3 | [125I]α-CTx-MII binding | 33 | - | Rat Striatum | [6] |
| Muscle-type | [125I]α-bungarotoxin binding | - | 1100 | Chick | [4] |
| α3nα1 | Functional Assay (Xenopus oocytes) | - | 80 | Chick | [7] |
| α4nα1 | Functional Assay (Xenopus oocytes) | - | 650 | Chick | [7] |
Note: The specific subunit composition of native receptors can be complex and may be represented as α3β4 or α3/α6β2β3* to indicate the potential presence of other subunits.*
Key Observations
-
High Selectivity for α7 nAChR: MLA exhibits significantly higher affinity and potency for the α7 nAChR subtype, with Ki and IC50 values in the low nanomolar range.[1][2][4][5]
-
Lower Affinity for Other Subtypes: Its affinity for other neuronal subtypes such as α4β2 and α3β4, as well as the muscle-type nAChR, is substantially lower, generally in the micromolar range.[2][4][7]
-
Caution in Basal Ganglia Studies: Researchers should exercise caution when using MLA as a selective α7 antagonist in studies involving the basal ganglia, as it has been shown to interact with α3/α6β2β3* nAChRs in the striatum with a Ki of 33 nM.[6]
Experimental Methodologies
The data presented in this guide were primarily obtained through two key experimental approaches:
-
Radioligand Binding Assays: These assays measure the affinity of a drug (MLA) for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Functional Assays: These experiments, often conducted using Xenopus oocytes or cell lines expressing specific nAChR subtypes, measure the ability of an antagonist to inhibit the functional response of the receptor to an agonist (e.g., acetylcholine).
A more detailed protocol for a typical functional assay is provided below.
Example Protocol: Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α7, α3, α4, β2, β4).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -60 to -70 mV).
-
An agonist (e.g., acetylcholine) is applied to elicit an inward current mediated by the expressed nAChRs.
-
-
Antagonist Application: To determine the IC50, the agonist is co-applied with varying concentrations of MLA, and the resulting inhibition of the agonist-induced current is measured.
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value.
Visualizing nAChR Signaling and Inhibition
The following diagrams illustrate the general signaling pathway of nAChRs and the workflow for assessing antagonist selectivity.
Caption: nAChR signaling and MLA inhibition.
Caption: Workflow for assessing antagonist selectivity.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methyllycaconitine Citrate in Dose-Response Antagonism of Nicotinic Acetylcholine Receptors
A comprehensive guide for researchers and drug development professionals on the dose-response curve analysis of Methyllycaconitine citrate (B86180) (MLA) in comparison to other nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. This guide provides a detailed comparison of MLA's performance, supported by experimental data and protocols, to aid in the selection and application of appropriate antagonists for nAChR research.
Methyllycaconitine citrate, a norditerpenoid alkaloid isolated from Delphinium species, is a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). Its high affinity and selectivity make it a valuable tool in neuroscience research for investigating the physiological and pathological roles of α7 nAChRs, which are implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and inflammatory processes. This guide presents a comparative analysis of MLA's dose-response profile against other common nAChR antagonists, providing researchers with the necessary data and protocols to effectively utilize this compound in their studies.
Comparative Antagonist Potency at α7 nAChRs
The potency of MLA and other nAChR antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ). These values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The following table summarizes the reported potencies of MLA and other selected nAChR antagonists at the α7 nAChR subtype. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation), the agonist used, and the specific assay conditions.
| Antagonist | Receptor Subtype | Agonist | Test System | Potency (IC₅₀/Kᵢ) | Reference |
| Methyllycaconitine (MLA) | α7 | Acetylcholine | Rat hippocampal neurons | Kᵢ = 1.4 nM | |
| Methyllycaconitine (MLA) | α7 | Acetylcholine | Human α7 nAChRs in Xenopus oocytes | IC₅₀ ≈ 2 nM | |
| α-Bungarotoxin | α7 | Nicotine | Rat brain membranes | Kᵢ = 0.3 nM | |
| Dihydro-β-erythroidine (DHβE) | α7 | Acetylcholine | Human α7 nAChRs in Xenopus oocytes | Micromolar range | |
| Mecamylamine | α7 | Acetylcholine | Human α7 nAChRs in Xenopus oocytes | Micromolar range | |
| Tubocurarine | α7 | Acetylcholine | Human α7 nAChRs in Xenopus oocytes | Micromolar range | |
| Pancuronium | Striated Muscle | Vagal Stimulation | Guinea-pig oesophagus | More potent than tubocurarine |
Experimental Protocols
Accurate dose-response analysis is crucial for characterizing the antagonistic properties of compounds like MLA. Below are detailed protocols for common in vitro and in vivo experimental procedures.
In Vitro: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is widely used to study the effects of antagonists on ion channel function with high precision.
1. Oocyte Preparation:
-
Harvest oocytes from female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7).
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Dose-Response Analysis:
-
Prepare a stock solution of the agonist (e.g., acetylcholine) and the antagonist (e.g., MLA) in the recording solution.
-
To determine the agonist EC₅₀, apply increasing concentrations of the agonist to the oocyte and record the peak inward current.
-
To determine the antagonist IC₅₀, pre-incubate the oocyte with varying concentrations of the antagonist for a set period (e.g., 2-5 minutes).
-
Co-apply a fixed concentration of the agonist (typically the EC₅₀ concentration) with the antagonist and record the inhibited current response.
-
Wash the oocyte thoroughly with the recording solution between applications.
4. Data Analysis:
-
Normalize the inhibited current responses to the control response (agonist alone).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression algorithm to determine the IC₅₀ value.
In Vivo: Marble Burying Test for Anxiolytic-like Effects
This behavioral test is used to assess anxiety and obsessive-compulsive-like behaviors in rodents.
1. Animal Preparation:
-
House male mice individually for at least one week before the experiment.
-
Acclimate the mice to the testing room for at least 1 hour prior to the test.
2. Drug Administration:
-
Prepare a solution of MLA citrate in sterile saline.
-
Administer MLA (e.g., 1-5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the test.
3. Test Procedure:
-
Place 20 glass marbles evenly on top of 5 cm of clean bedding in a standard mouse cage.
-
Place a single mouse in the cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
4. Data Analysis:
-
Compare the number of buried marbles between the MLA-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in the number of buried marbles in the MLA-treated group may indicate an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by α7 nAChR antagonism and a typical experimental workflow for dose-response analysis.
Caption: A typical experimental workflow for determining the IC₅₀ of an α7 nAChR antagonist.
Caption: Antagonism of the α7 nAChR by MLA prevents the inhibition of the NF-κB signaling pathway.
A Comparative Guide to the Selectivity of Methyllycaconitine Citrate and Dihydro-β-erythroidine for Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selectivity profiles of two widely used nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists: methyllycaconitine (B43530) (MLA) citrate (B86180) and dihydro-β-erythroidine (DHβE). The information presented is collated from peer-reviewed experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play crucial roles in synaptic transmission throughout the central and peripheral nervous systems. Their modulation is a key area of research for therapeutic interventions in a range of disorders, including nicotine (B1678760) addiction, neurodegenerative diseases, and some psychiatric conditions. Methyllycaconitine, a natural toxin from Delphinium seeds, is renowned for its high selectivity for the α7 nAChR subtype.[1][2][3] Dihydro-β-erythroidine, an alkaloid isolated from Erythrina seeds, is a competitive antagonist with a notable preference for α4β2-containing nAChRs.[4][5][6] Understanding the distinct selectivity of these antagonists is critical for the accurate interpretation of experimental results and for the development of subtype-selective therapeutics.
Quantitative Comparison of Antagonist Selectivity
The following table summarizes the inhibitory potency (IC₅₀) and binding affinity (Kᵢ) of MLA and DHβE across various nAChR subtypes. It is important to note that these values can vary between studies due to different experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines), radioligands used, and assay conditions.
| nAChR Subtype | Compound | Kᵢ (nM) | IC₅₀ (nM) | Species/System | Reference(s) |
| α7 | Methyllycaconitine (MLA) | - | 2 | Human | [7] |
| - | 10 - 50 | Rat Hippocampal Slices | [2] | ||
| α4β2 | Methyllycaconitine (MLA) | - | 650 | Chick (expressed in oocytes) | [1] |
| Dihydro-β-erythroidine (DHβE) | 820 | - | Rat (³H]epibatidine binding) | [4] | |
| Dihydro-β-erythroidine (DHβE) | 4 and 22 | - | Rat Cortical Membranes | [8] | |
| α3β4 | Methyllycaconitine (MLA) | 1300 | - | Bovine Adrenal Medulla | [9] |
| Dihydro-β-erythroidine (DHβE) | 33600 | - | Bovine Adrenal Medulla | [9] | |
| α3β2 | Dihydro-β-erythroidine (DHβE) | - | 410 | Rat (expressed in oocytes) | |
| α6-containing * | Methyllycaconitine (MLA) | 33 | - | Rat Striatum | [10] |
| α3α1 (chick) | Methyllycaconitine (MLA) | - | 80 | Chick (expressed in oocytes) | [1] |
Note: α6-containing receptors were identified as α-conotoxin-MII-sensitive presynaptic nAChRs.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings presented. Below are generalized protocols for two key experimental techniques used to characterize nAChR antagonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. A common radioligand for high-affinity nAChRs is [³H]epibatidine.
1. Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled antagonist (MLA or DHβE).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through nAChR channels in response to agonists and antagonists, providing information on the functional effects of the antagonist.[11][12][13]
1. Cell Preparation:
-
Cells (e.g., HEK293 cells or Xenopus oocytes) expressing the nAChR subtype of interest are cultured on coverslips.[11]
-
A coverslip is transferred to a recording chamber on the stage of a microscope and continuously perfused with an external solution.
2. Patch-Clamp Recording:
-
A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the membrane.
-
A brief, strong suction is then applied to rupture the cell membrane within the pipette, establishing the whole-cell configuration.[14]
3. Drug Application:
-
The cell is voltage-clamped at a specific holding potential (e.g., -70 mV).
-
An nAChR agonist (e.g., acetylcholine) is applied to the cell via a perfusion system to elicit an inward current.
-
After establishing a stable baseline of agonist-evoked currents, the antagonist (MLA or DHβE) is co-applied with the agonist at varying concentrations.
4. Data Acquisition and Analysis:
-
The resulting ionic currents are recorded and analyzed to determine the effect of the antagonist on the amplitude of the agonist-evoked current.
-
The data are used to construct a concentration-response curve to determine the IC₅₀ of the antagonist.
Signaling Pathways and Functional Consequences
The antagonism of different nAChR subtypes by MLA and DHβE leads to the blockade of distinct downstream signaling pathways and functional outcomes.
Activation of α7 nAChRs, which are highly permeable to Ca²⁺, can trigger several intracellular signaling cascades, including the PI3K/Akt pathway, which is involved in promoting cell survival and neuroprotection.[15] Antagonism of α7 nAChRs by MLA can inhibit these neuroprotective effects and also modulate inflammatory responses by affecting the NF-κB and JAK2/STAT3 signaling pathways in immune cells.[16][17]
The α4β2 nAChRs are the most abundant high-affinity nicotine binding sites in the brain and are critically involved in the reinforcing effects of nicotine.[18] Blockade of α4β2 nAChRs by DHβE has been shown to reduce nicotine intake in animal models of addiction.[19] These receptors also play a role in cognitive processes, and their antagonism can impact learning and memory.[20] The signaling downstream of α4β2 nAChR activation also involves Ca²⁺ influx, although to a lesser extent than α7, and can influence various neuronal functions through modulation of other neurotransmitter systems.
Visualizing Experimental Workflows and Signaling
To further clarify the methodologies and biological context, the following diagrams are provided.
Conclusion
Methyllycaconitine citrate and dihydro-β-erythroidine are invaluable tools for dissecting the roles of different nAChR subtypes in physiological and pathological processes. MLA exhibits high potency and selectivity for the α7 nAChR subtype, while DHβE is a competitive antagonist with a preference for α4β2-containing receptors. The choice between these two antagonists should be guided by the specific nAChR subtype under investigation and the experimental context. The data and protocols presented in this guide are intended to facilitate informed decision-making and the design of rigorous, reproducible experiments in the field of nicotinic receptor research.
References
- 1. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of the nicotinic cholinergic antagonist, dihydro-beta- erythroidine, to rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of neuronal nicotinic acetylcholine receptors (nAChRs) on learning and memory in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Mecamylamine as a Non-Selective Control for Methyllycaconitine Citrate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, the selective antagonist Methyllycaconitine citrate (B86180) (MLA) is a crucial tool. However, to ascertain the specificity of MLA's effects, a non-selective antagonist is often employed as a control. This guide provides a comprehensive comparison of Mecamylamine (B1216088), a non-selective nAChR antagonist, and MLA, offering experimental data, detailed protocols, and visual aids to assist researchers in designing robust and well-controlled studies.
Introduction to the Antagonists
Methyllycaconitine citrate (MLA) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor.[1] Its high affinity for the α7 subtype makes it an invaluable tool for isolating the function of this specific receptor in complex biological systems.
Mecamylamine is a non-selective and non-competitive antagonist of nicotinic acetylcholine receptors.[2][3][4] It blocks a broad range of nAChR subtypes by binding within the ion channel pore, making it a suitable negative control to confirm that the effects observed with MLA are indeed mediated by α7-containing receptors and not by other nAChR subtypes.[2][3]
Comparative Pharmacology
The differing selectivity profiles of Mecamylamine and MLA are fundamental to their respective roles in research. The following tables summarize their inhibitory activity against various nAChR subtypes.
| Compound | Target | Inhibitory Concentration (IC50) | Binding Affinity (Ki) | Mechanism of Action | Species | Expression System | Reference |
| Mecamylamine | α3β4 nAChR | ~0.34 µM | - | Non-competitive | Rat | Chromaffin cells | |
| α4β2 nAChR | - | 1.53 ± 0.33 µM | Non-competitive | Rat | Brain membranes | [2] | |
| α7 nAChR | Low µM range | - | Non-competitive | Human | Xenopus oocytes | [3] | |
| Muscle-type nAChR | Higher µM range | - | Non-competitive | Mouse | Xenopus oocytes | [3] | |
| Methyllycaconitine (MLA) | α3β4 nAChR | - | >10 µM | Competitive | - | - | [1] |
| α4β2 nAChR | - | ~4 µM | Competitive | Rat | Striatal membranes | [1] | |
| α7 nAChR | 0.08 µM (chick α3nα1) | 1.4 nM (rat brain) | Competitive | Chick/Rat | Xenopus oocytes/Brain membranes | [1] | |
| Muscle-type nAChR | >10 µM | - | Competitive | - | - | [1] |
Note: Values are approximate and can vary based on experimental conditions.
Experimental Protocols
Electrophysiological Recording of nAChR Currents in Xenopus Oocytes
This protocol is used to functionally express nAChR subtypes and measure the inhibitory effects of antagonists.
Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α7, α4β2, α3β4). Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Agonist Application and Antagonist Inhibition:
-
Apply an agonist (e.g., acetylcholine) at a concentration that elicits a submaximal current response (e.g., EC50).
-
To determine the inhibitory effect, co-apply the agonist with varying concentrations of Mecamylamine or MLA.
-
Wash the oocyte with Ringer's solution between applications to allow for receptor recovery.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot concentration-response curves to determine the IC50 value for each antagonist.
Measurement of Agonist-Induced Dopamine (B1211576) Release from Rat Striatal Slices
This assay assesses the ability of nAChR antagonists to block agonist-induced neurotransmitter release.
Methodology:
-
Slice Preparation: Rapidly dissect the striatum from a rat brain and prepare coronal slices (e.g., 300 µm thick) using a vibratome.
-
Pre-incubation and Loading:
-
Pre-incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Load the slices with [³H]-dopamine by incubating them in aCSF containing the radiolabel.
-
-
Superfusion:
-
Transfer the slices to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals.
-
-
Stimulation and Inhibition:
-
After a baseline period, stimulate dopamine release by applying a nAChR agonist (e.g., nicotine) to the superfusion medium.
-
To test for inhibition, pre-incubate the slices with Mecamylamine or MLA before and during agonist stimulation.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Calculate the fractional release of [³H]-dopamine for each fraction.
-
Compare the agonist-induced overflow of [³H]-dopamine in the presence and absence of the antagonists to determine their inhibitory effect.
-
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers various downstream signaling cascades.
Caption: Downstream signaling of the α7 nAChR.
Experimental Workflow for Comparing Antagonist Specificity
The following workflow illustrates a logical approach to differentiate the effects of MLA and Mecamylamine.
References
- 1. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
Confirming α7 Nicotinic Acetylcholine Receptor Blockade: A Comparative Guide to Methyllycaconitine Citrate and α-Bungarotoxin
For researchers, scientists, and drug development professionals, definitively confirming the blockade of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is crucial for accurate experimental outcomes. This guide provides a comparative analysis of Methyllycaconitine citrate (B86180) (MLA), a potent and selective α7 nAChR antagonist, with the well-established positive control, α-Bungarotoxin (α-BTX). We present supporting experimental data, detailed protocols, and visual workflows to ensure robust and reliable results.
Methyllycaconitine citrate is a norditerpenoid alkaloid that acts as a competitive antagonist at the α7 nAChR, making it a valuable tool for studying the receptor's role in various physiological processes.[1][2] To validate its efficacy, it is essential to compare its performance against a gold-standard positive control. α-Bungarotoxin, a neurotoxin isolated from the venom of the Taiwanese krait, Bungarus multicinctus, is a highly specific and potent antagonist of the α7 nAChR and serves as an excellent benchmark for these studies.[2][3][4]
Performance Comparison: MLA vs. α-Bungarotoxin
The inhibitory potency of both MLA and α-BTX on the α7 nAChR can be quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from radioligand binding assays, demonstrating the high affinity of both compounds for the α7 nAChR.
| Compound | IC50 (nM) | Assay Type | Species | Reference |
| Methyllycaconitine (MLA) | 2 | Radioligand Binding | Human | [1] |
| α-Bungarotoxin (α-BTX) | 1.6 | Radioligand Binding | Rat | [3] |
Experimental Protocol: Confirmation of α7 nAChR Blockade using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the use of the two-electrode voltage clamp (TEVC) technique to confirm α7 nAChR blockade by MLA, using α-BTX as a positive control.[5][6][7][8][9] This method allows for the direct measurement of ion channel activity in response to agonist application and subsequent inhibition by antagonists.
Materials:
-
Xenopus laevis oocytes
-
Human α7 nAChR cRNA
-
Acetylcholine (ACh) or Choline (B1196258) (agonist)
-
This compound (MLA)
-
α-Bungarotoxin (α-BTX)
-
TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system)
-
Glass microelectrodes (filled with 3 M KCl)
-
Recording solution (e.g., Barth's solution)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human α7 nAChR.
-
Incubate the oocytes for 2-4 days at 16-18°C to allow for receptor expression.
-
-
TEVC Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Agonist Application and Baseline Response:
-
Apply a concentration of ACh or choline that elicits a submaximal response (e.g., the EC50 concentration) to establish a baseline current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
-
Antagonist Application (MLA):
-
Pre-incubate the oocyte with varying concentrations of MLA for a defined period (e.g., 5 minutes).
-
While still in the presence of MLA, re-apply the same concentration of agonist used to establish the baseline.
-
Record the peak inward current and calculate the percentage of inhibition compared to the baseline response.
-
Repeat for a range of MLA concentrations to determine the IC50 value.
-
-
Positive Control Application (α-Bungarotoxin):
-
Using a separate batch of oocytes, repeat step 4 using α-BTX instead of MLA. This will serve as the positive control for blockade of the α7 nAChR.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both MLA and α-BTX.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the α7 nAChR signaling pathway and the experimental workflow for confirming receptor blockade.
Caption: Signaling cascade of the α7 nAChR upon agonist binding and its inhibition by antagonists.
Caption: Step-by-step workflow for confirming α7 nAChR antagonism using TEVC.
By following these protocols and utilizing α-Bungarotoxin as a positive control, researchers can confidently confirm the specific blockade of α7 nAChRs by this compound, ensuring the validity and reproducibility of their experimental findings. This rigorous approach is fundamental for advancing our understanding of the role of α7 nAChRs in health and disease and for the development of novel therapeutics targeting this important receptor.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. jneurosci.org [jneurosci.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing Methyllycaconitine (MLA) Citrate: A Comparative Analysis
Introduction: Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Its critical role in neuroscience research, particularly in studies related to neuroprotection, inflammation, and synaptic plasticity, necessitates the use of high-purity, well-characterized material to ensure experimental reproducibility and data integrity.[3][4][5] This guide provides a comparative framework for researchers to evaluate MLA citrate from different suppliers. While direct, supplier-to-supplier public data is scarce, this document outlines the key quality control (QC) parameters, presents a model for data comparison, and provides standardized protocols for in-house verification.
Comparative Quality Control Data
The selection of a chemical supplier should be based on transparent and comprehensive quality data. The following table represents a hypothetical comparison of MLA citrate from three different suppliers based on crucial QC metrics. Researchers should request Certificates of Analysis (CoA) from potential suppliers and look for similar data points.
Table 1: Hypothetical Comparative Data for MLA Citrate
| Parameter | Supplier A | Supplier B | Supplier C | Method | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.5% | 99.5% | HPLC-UV (270 nm) | ≥98% |
| Identity (LC-MS) | Confirmed | Confirmed | Confirmed | ESI-MS | Matches reference spectrum |
| Potency (IC₅₀) | 1.8 nM | 2.5 nM | 1.5 nM | Radioligand Binding Assay | 1-5 nM |
| Residual Solvents | <0.1% | <0.2% | <0.1% | GC-HS | Varies by solvent (ICH Q3C) |
| Water Content | 0.3% | 0.8% | 0.2% | Karl Fischer Titration | <1.0% |
| Appearance | White to off-white solid | White solid | White solid | Visual Inspection | White to off-white solid |
Note: The data presented in this table is for illustrative purposes only and does not represent actual data from any specific supplier.
Signaling Pathway and Experimental Workflow
Understanding the biological context and the analytical process is crucial for working with MLA. The following diagrams illustrate the canonical signaling pathway where MLA acts and a typical workflow for its quality control analysis.
Caption: MLA competitively antagonizes the α7-nAChR, blocking acetylcholine-induced calcium influx.
Caption: A typical quality control workflow for qualifying a new batch of MLA citrate.
Detailed Experimental Protocols
The following protocols are provided as standardized methods for the in-house verification of MLA citrate quality.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of MLA citrate by separating it from potential impurities. An HPLC assay for MLA utilizing UV absorbance detection has been previously described.[6]
-
Instrumentation: HPLC system with UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution of MLA citrate in water. Dilute to a final concentration of 50 µg/mL with the mobile phase (at initial conditions).
-
Analysis: The purity is calculated based on the area percentage of the main MLA peak relative to the total peak area in the chromatogram.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol confirms the molecular weight of MLA, ensuring the correct compound is present. The molecular weight of MLA free base is 682.81 g/mol , and the citrate salt complex is approximately 874.93 g/mol .[2][7]
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same LC method as described for purity analysis.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+
-
Scan Range: m/z 150 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ for MLA at approximately m/z 683.8. Confirmation of this mass verifies the identity of the compound.
Potency Assessment by Competitive Radioligand Binding Assay
This experiment determines the functional potency of MLA by measuring its ability to inhibit the binding of a known radioligand to the α7-nAChR.
-
Materials:
-
Cell membranes prepared from a cell line expressing human α7-nAChR.
-
Radioligand: [¹²⁵I]-α-Bungarotoxin, a high-affinity α7-nAChR antagonist.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
MLA Citrate: Serial dilutions ranging from 10 pM to 10 µM.
-
-
Protocol:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand (at a final concentration equal to its K_d), and 25 µL of MLA citrate dilution (or buffer for total binding).
-
Add 100 µL of the membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Harvest the membranes onto a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Analysis: Plot the percentage of specific binding against the logarithm of the MLA concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of MLA that inhibits 50% of the specific radioligand binding. This value is a direct measure of the compound's potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An HPLC assay for the norditerpenoid alkaloid methyllycaconitine, a potent nicotinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyllycaconitine - Wikipedia [en.wikipedia.org]
Reversibility of Methyllycaconitine Citrate Binding: A Comparative Analysis in Washout Experiments
For researchers and drug development professionals investigating nicotinic acetylcholine (B1216132) receptors (nAChRs), understanding the binding kinetics of antagonists is paramount. Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist, particularly for the α7 nAChR subtype. A critical aspect of its pharmacological profile is the reversibility of its binding, which is often assessed through washout experiments. This guide provides a comparative analysis of the reversibility of MLA binding, supported by experimental data and detailed protocols, to aid in the objective evaluation of its performance against other nAChR antagonists.
Comparative Analysis of Antagonist Reversibility
The reversibility of an antagonist's binding to its receptor is a key determinant of its duration of action and potential for therapeutic application. Washout experiments, where the antagonist is removed and the recovery of receptor function is measured over time, provide crucial data on this characteristic.
Methyllycaconitine has been demonstrated to exhibit reversible binding to nAChRs. Studies have shown that after a washout period, the function of both α4β2 and α7 nAChR subtypes, as measured by acetylcholine (ACh)-elicited currents, returns to pre-inhibition levels[1]. The kinetics of this recovery are relatively rapid, with functional block being reversed in under five minutes in some experimental setups[2]. The time required for complete washout and recovery can, however, vary depending on the specific nAChR subtype. For instance, a 15-minute washout period has been noted as necessary for the α7 nAChR to recover from a desensitized state, while other subtypes may require different durations[3].
In comparison to other nAChR antagonists, MLA's reversibility profile is distinct. For example, α-bungarotoxin (Bgt), a snake venom toxin, is considered a pseudo-irreversible antagonist. Recovery from Bgt-induced block is significantly slower, with one study indicating that more than 15 minutes is required for just half-recovery of function, and full recovery can take several days[2][4]. Mecamylamine, a non-competitive antagonist, also displays slow and often incomplete reversibility, with significant inhibition remaining even after a 60-minute washout period.
The following table summarizes the available quantitative data on the reversibility of MLA and other common nAChR antagonists.
| Antagonist | nAChR Subtype(s) | Washout/Recovery Time | % Recovery | Dissociation Half-Life (t½) | Binding Characteristics | Reference(s) |
| Methyllycaconitine (MLA) | α7, α4β2 | 5-17 minutes | Essentially complete | Rapid | Competitive, Reversible | [1][2] |
| α-Bungarotoxin (Bgt) | Muscle-type, α7 | >15 minutes for 50% recovery; days for full recovery | Partial to full over extended periods | Very Slow | Pseudo-irreversible | [2][4] |
| Mecamylamine | Neuronal subtypes | >60 minutes | Incomplete | Slow | Non-competitive, Slowly Reversible | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | 15-20 minutes for full recovery | Complete | - | Competitive, Reversible | |
| α-Conotoxin-MII | α3β2, α6-containing | Not specified, but inhibition is reversible | Not specified | - | Competitive, Reversible | [5] |
Note: The data presented are compiled from various studies and experimental conditions may differ. Direct comparative studies are limited.
Experimental Protocols
A typical washout experiment to assess the reversibility of an antagonist's binding to nAChRs expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines) involves the following key steps:
Materials:
-
Cell line expressing the nAChR subtype of interest
-
Appropriate cell culture or recording solution (e.g., Ringer's solution for oocytes)
-
Agonist solution (e.g., Acetylcholine) at a concentration that elicits a submaximal response (e.g., EC50)
-
Antagonist solution (e.g., Methyllycaconitine citrate) at a concentration that produces significant inhibition (e.g., IC80-90)
-
Electrophysiology setup (e.g., two-electrode voltage clamp for oocytes) or other functional assay system.
Methodology:
-
Baseline Response: Perfuse the cells with the recording solution and apply the agonist solution for a set duration to establish a stable baseline receptor response.
-
Antagonist Application: Perfuse the cells with the antagonist solution for a predetermined incubation period to allow for receptor binding and inhibition.
-
Washout: Perfuse the cells with fresh recording solution to wash out the unbound antagonist. The duration of the washout is a critical variable and should be systematically investigated.
-
Recovery Measurement: At various time points during the washout, re-apply the agonist solution to measure the recovery of the receptor response. The magnitude of the response is compared to the initial baseline response to determine the percentage of recovery.
-
Data Analysis: Plot the percentage of recovery as a function of washout time. From this data, the rate of recovery and the extent of reversibility can be determined. The time taken for 50% recovery (t½) is a common metric used for comparison.
Visualizing Key Processes
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
The interaction of MLA with nAChRs ultimately modulates intracellular signaling cascades. The binding of an agonist like acetylcholine to the nAChR triggers the opening of the ion channel, leading to an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the cell membrane and the increase in intracellular Ca2+ acts as a second messenger, initiating a variety of downstream signaling pathways, including the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival. MLA, as a competitive antagonist, prevents this initial activation step.
References
- 1. The kinetics of competitive antagonism of nicotinic acetylcholine receptors at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Methyllycaconitine Citrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. Methyllycaconitine (B43530) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor, requires careful handling and disposal to prevent potential environmental contamination and ensure a safe laboratory environment. While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is designated as slightly hazardous to water, necessitating disposal as chemical waste.[1] Adherence to established protocols for hazardous waste is a critical aspect of responsible research.
Step-by-Step Disposal Protocol for Methyllycaconitine Citrate
The following procedure outlines the recommended steps for the safe disposal of this compound in solid form and as a component of aqueous solutions. This protocol is based on general guidelines for laboratory chemical waste management.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste.
-
Liquid Waste: Aqueous solutions containing this compound must be collected as aqueous chemical waste. Do not mix with organic solvent waste.
-
Contaminated Labware: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be disposed of as solid chemical waste.[2] These items should be double-bagged in clear plastic bags for visual inspection.[2]
2. Container Selection and Labeling:
-
Utilize a designated, compatible, and leak-proof container with a secure screw-on cap for collecting this compound waste.[2][3] The original manufacturer's container is often a suitable choice if it is in good condition.[3]
-
Clearly label the waste container with a "Hazardous Waste" tag, identifying the contents as "this compound Waste" and listing all constituents, including solvents (e.g., water).
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and properly ventilated hazardous waste storage area.
-
Ensure secondary containment is used to capture any potential leaks.[2] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[2]
-
Keep waste containers closed at all times, except when adding waste.[2][3]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from this process must be collected and disposed of as liquid hazardous waste.[4]
-
After triple-rinsing and air drying, the container may be disposed of in the regular trash.[4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1][6] The environmental precaution against allowing it to enter sewers or groundwater, and its classification as slightly hazardous for water, overrides any suggestion that small quantities can be disposed of with household waste.[1]
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for chemical waste disposal. Note that specific limits for this compound are not defined, and therefore, the most conservative approach (treatment as hazardous waste) should be followed.
| Parameter | Guideline | Applicability to this compound |
| Sink Disposal | Not permissible for hazardous chemicals.[6] Permitted for some dilute acids and bases with a pH between 5.5 and 10.5.[6] | Not Recommended. The "slightly hazardous for water" classification precludes sink disposal.[1] |
| Trash Disposal | Not permissible for chemicals that are toxic, may adversely affect the environment, or are listed as hazardous.[6] | Not Recommended. Prudent practice for a biologically active compound is to avoid trash disposal. |
| Container Fill Level | Do not fill beyond the neck, or leave at least one-inch of headroom to allow for expansion.[3] | Mandatory. |
| Waste Accumulation Limit | Typically, laboratories should not accumulate more than 25 gallons of total chemical waste.[5] | Follow institutional guidelines. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling Methyllycaconitine citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Methyllycaconitine citrate (B86180) (MLA). Given its potent biological activity as a selective antagonist for α7-containing neuronal nicotinic acetylcholine (B1216132) receptors, meticulous adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.[1][2][3]
Hazard Identification and Toxicity
Methyllycaconitine is a diterpenoid alkaloid derived from Delphinium (larkspur) species.[4] While some safety data sheets (SDS) may not classify the citrate salt as hazardous under the Globally Harmonized System (GHS), the inherent toxicity of the alkaloid class and available animal toxicity data warrant significant precautions.[5]
Quantitative Toxicity Data:
| Parameter | Species | Route of Administration | Value |
| LD50 | Mouse | Parenteral | 3–5 mg/kg |
| LD50 | Frog | Parenteral | 3–4 mg/kg |
| LD50 | Rabbit | Parenteral | 2–3 mg/kg |
| Ki | (for α7 subunit) | In vitro | 1.4 nM |
| Data sourced from toxicology studies on Methyllycaconitine (MLA).[1][3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling Methyllycaconitine citrate in solid or solution form.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could lead to absorption through mucous membranes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents dermal absorption, a potential route of exposure. Always inspect gloves for damage before use and change them frequently.[6] |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls are recommended. | Protects against contamination of personal clothing.[7] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If there is a potential for aerosol or dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[6] | Minimizes the risk of inhalation, a primary route of exposure for powdered substances. |
Safe Handling and Operational Plan
A structured approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated work area, such as a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment, including PPE, weighing instruments, solvents, and clearly labeled waste containers, before commencing work.
-
-
Donning PPE:
-
Put on all required PPE in the correct order (e.g., gown, mask/respirator, goggles/face shield, and gloves).
-
-
Handling Procedures:
-
Solids: When handling the solid form, use a spatula for transfers and weigh it in a containment system like a glove box if possible to minimize dust generation.
-
Solutions: When working with solutions, use appropriate glassware and pipetting techniques to avoid splashes and aerosol formation.
-
-
Post-Handling and Decontamination:
-
Thoroughly clean all equipment and the work area after use with an appropriate solvent.
-
Remove PPE in the correct order to prevent self-contamination (e.g., gloves, face shield/goggles, gown, and mask/respirator).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Operational Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Emergency Response Logic
Caption: Decision-making process for responding to an exposure to this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Do not dispose of chemical waste down the drain.
Waste Disposal Workflow
Caption: Procedural flow for the proper disposal of this compound waste.
Storage
-
Storage Conditions: Store this compound at -20°C in a tightly sealed container, under desiccating conditions.[9]
-
Stability: When stored correctly, the product is stable for at least 4 years.[2]
-
Shipping: The product is typically shipped on wet ice.[2]
This document is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product you are using and your institution's safety protocols. Always prioritize safety and adhere to best laboratory practices.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. This compound (MLA) (mM/ml), alpha7 Nicotinic receptor antagonist (CAS 21019-30-7) | Abcam [abcam.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
